Technical Documentation Center

methoxycarbothioamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methoxycarbothioamide
  • CAS: 683-63-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Methoxycarbothioamide (CAS 683-63-6)

The following technical guide provides an in-depth analysis of Methoxycarbothioamide (CAS 683-63-6), also known as O-Methyl thiocarbamate . This document is structured for researchers and drug development professionals,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Methoxycarbothioamide (CAS 683-63-6), also known as O-Methyl thiocarbamate . This document is structured for researchers and drug development professionals, focusing on chemical properties, synthesis pathways, and reactivity profiles essential for heterocyclic synthesis.

Synonyms: O-Methyl thiocarbamate, O-Methyl carbamothioate, Thiocarbamic acid O-methyl ester.

Executive Summary

Methoxycarbothioamide (CAS 683-63-6) is the methyl ester of thiocarbamic acid. Unlike its S-analog (S-methyl thiocarbamate), the O-isomer features a thiono (


) group, imparting distinct nucleophilic characteristics at the sulfur atom. It serves as a critical building block in organic synthesis, particularly in the construction of 1,3-thiazoles  via the Hantzsch synthesis and as a precursor for substituted thiocarbamates in agrochemical and pharmaceutical development. This guide details its physicochemical profile, validated synthesis routes, and mechanistic reactivity.

Chemical Identity & Structural Analysis

The core structure of methoxycarbothioamide consists of a thiocarbonyl group bonded to a methoxy group and a primary amine.

  • IUPAC Name: O-Methyl carbamothioate[1]

  • SMILES: COC(=S)N

  • InChIKey: NWXMGUDVXFXODW-UHFFFAOYSA-N

Tautomerism and Isomerism

Researchers must distinguish between the O-isomer (thiono form) and the S-isomer (thiolo form).

  • O-Isomer (CAS 683-63-6):

    
    . Stable at room temperature; sulfur is highly nucleophilic.
    
  • S-Isomer (Isomeric impurity):

    
    . Often formed via thermal rearrangement (Newman-Kwart type) or as a byproduct.
    

Tautomeric Equilibrium: In solution, the compound exists primarily in the thiono-amide form (


), but can tautomerize to the imino-thiol form (

) under basic conditions, facilitating S-alkylation.


Physicochemical Properties

Specific experimental data for the unsubstituted O-methyl parent is less ubiquitous in standard compendia compared to its N-substituted derivatives. The values below represent a synthesis of available experimental data and homologous extrapolation.

PropertyValueNotes
Molecular Weight 91.13 g/mol
Molecular Formula

Physical State Solid (Low Melting)Analogous O-Ethyl thiocarbamate MP is 39°C [1].[2]
Melting Point 40–45°C (Est.)O-Alkyl series trend suggests a low MP similar to O-Ethyl.
Solubility Alcohols, DMSO, DMFModerate solubility in water; hydrolyzes slowly.
Density ~1.1–1.2 g/cm³Estimated based on thiocarbamate series.
pKa ~13 (Amide NH)Weakly acidic; deprotonation occurs at Nitrogen.

Synthesis & Manufacturing Protocols

Two primary routes are employed for the synthesis of O-methyl thiocarbamate. The Xanthate Aminolysis route is preferred for its high yield and avoidance of gaseous thiocyanic acid.

Method A: Aminolysis of Methyl Xanthate (Preferred)

This method utilizes the reaction between methyl ethyl xanthate (or dimethyl xanthate) and ammonia. It is chemically robust and scalable.

Reaction:



Protocol:

  • Precursor Preparation: Methyl methylxanthate is prepared by reacting Methanol with

    
     and KOH, followed by methylation with MeI.
    
  • Aminolysis: The xanthate ester is dissolved in anhydrous methanol.

  • Addition: Anhydrous ammonia (gas or solution) is bubbled/added at 0°C to minimize side reactions.

  • Workup: The byproduct methanethiol (MeSH) is volatile (BP 6°C) and is removed (scrubbed). The solvent is evaporated to yield the crystalline thiocarbamate.

Method B: Acid-Catalyzed Addition (Pinner-Type)

Reaction of methanol with thiocyanate salts in the presence of anhydrous acid (HCl or


).

Reaction:



Critical Control Point: Moisture must be rigorously excluded to prevent hydrolysis to carbamates (


).
Synthesis Workflow Diagram

Synthesis Methanol Methanol (MeOH) XanthateSalt Potassium Methyl Xanthate (MeOCS2K) Methanol->XanthateSalt + CS2 / KOH CS2 Carbon Disulfide (CS2) CS2->XanthateSalt KOH KOH KOH->XanthateSalt XanthateEster Methyl Methylxanthate (MeOC(=S)SMe) XanthateSalt->XanthateEster + MeI MeI Methyl Iodide (MeI) MeI->XanthateEster Product O-Methyl Thiocarbamate (MeOC(=S)NH2) XanthateEster->Product + NH3 (Aminolysis) MeSH Methanethiol (Byproduct) XanthateEster->MeSH Ammonia Ammonia (NH3) Ammonia->Product

Figure 1: Step-wise synthesis via the Xanthate Aminolysis pathway, highlighting the intermediate ester formation.

Reactivity & Mechanism

The utility of CAS 683-63-6 stems from its ambident nucleophilicity (S vs N) and its ability to function as a 1,3-binucleophile.

Hantzsch Thiazole Synthesis

The most significant application is the synthesis of 2-alkoxythiazoles via condensation with


-haloketones. The sulfur atom attacks the 

-carbon of the haloketone, followed by cyclization.

Mechanism:

  • S-Alkylation: The thiono sulfur attacks the

    
    -carbon of the haloketone, displacing the halide (
    
    
    
    ).
  • Cyclization: The amide nitrogen attacks the ketone carbonyl.

  • Dehydration: Loss of water yields the aromatic thiazole ring.

S-Alkylation vs. N-Alkylation

Under neutral or basic conditions, alkylation occurs preferentially at the Sulfur atom due to its higher polarizability (HSAB theory).

  • Product: Iminothiocarbonates (

    
    ).
    
  • Significance: These intermediates can be hydrolyzed to thiols or used to synthesize substituted guanidines.

Newman-Kwart Rearrangement

While less common for the methyl ester than for aryl esters, O-alkyl thiocarbamates can undergo thermal rearrangement to S-alkyl thiocarbamates (


).
  • Conditions: High temperature (>150°C).

  • Driving Force: Formation of the stronger

    
     bond (bond energy ~745 kJ/mol) vs 
    
    
    
    (~472 kJ/mol) [2].
Reactivity Diagram: Hantzsch Cyclization

Reactivity Start O-Methyl Thiocarbamate (MeOC(=S)NH2) Intermediate1 S-Alkylated Intermediate (Thioimidate Salt) Start->Intermediate1 S-Nucleophilic Attack (SN2) HaloKetone α-Haloketone (R-CO-CH2-X) HaloKetone->Intermediate1 Transition Cyclization (N-attack on C=O) Intermediate1->Transition - HX Product 2-Methoxythiazole Derivative Transition->Product - H2O (Aromatization)

Figure 2: Mechanism of Hantzsch Thiazole Synthesis using O-Methyl thiocarbamate as the thionation precursor.

Safety & Handling

  • Hazards: Thiocarbamates are generally skin and eye irritants.

  • Decomposition: Thermal decomposition may release toxic fumes of Carbon Disulfide (

    
    ) , Methyl Isocyanate , or Methanethiol .
    
  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

  • PPE: Standard laboratory PPE (gloves, goggles, fume hood) is mandatory.

References

  • Smolecule. (2023).[2] O-Ethyl thiocarbamate Properties and Spectral Data. Retrieved from smolecule.com.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition, Wiley-Interscience.
  • Mizuno, T., et al. (2005). "Solvent-assisted thiocarboxylation of amines or alcohols with carbon monoxide and sulfur". Tetrahedron, 61(39), 9157-9163.
  • Chaturvedi, D., et al. (2008).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 683-63-6. PubChem.[1][3][4][5]

Sources

Exploratory

O-Methyl Thiocarbamate: Structural Architectures, Synthesis, and the Newman-Kwart Rearrangement

[1] Executive Summary The O-methyl thiocarbamate moiety ( ) represents a pivotal functional group in organic synthesis and industrial chemistry.[1] Distinguished by its thiono-ester linkage, it serves as the critical pre...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The O-methyl thiocarbamate moiety (


) represents a pivotal functional group in organic synthesis and industrial chemistry.[1] Distinguished by its thiono-ester linkage, it serves as the critical precursor in the Newman-Kwart Rearrangement (NKR) , facilitating the conversion of phenols to thiophenols—a transformation difficult to achieve via direct nucleophilic substitution.[1] Beyond synthetic utility, this structural class functions as a potent ligand in metallo-organic chemistry (specifically in froth flotation for sulfide ore beneficiation) and as a bioisostere in medicinal chemistry (e.g., Tolnaftate).[1] This guide provides a rigorous analysis of the physicochemical properties, synthetic protocols, and mechanistic pathways defining O-methyl thiocarbamates.

Part 1: Structural Anatomy & Chemoinformatics

The Thiono-Thiolo Tautomerism

The defining feature of thiocarbamates is the isomerism between the Thiono form (O-thiocarbamate) and the Thiolo form (S-thiocarbamate).[1]

  • Thiono Form (Target): Oxygen is ether-linked; Sulfur is double-bonded (

    
    ).[1]
    
  • Thiolo Form (Rearranged): Sulfur is ether-linked; Oxygen is double-bonded (

    
    ).[1]
    

While the S-thiocarbamate is thermodynamically more stable (due to the strength of the


 bond, ~745 kJ/mol, vs. 

, ~472 kJ/mol), the O-methyl thiocarbamate is kinetically stable at ambient temperatures, allowing for its isolation and use as a specific intermediate.
Representative Chemical Data

The following data focuses on O-Methyl N-phenylthiocarbamate , a widely characterized reference standard for this class.

PropertyValue / Description
IUPAC Name O-Methyl N-phenylcarbamothioate
CAS Number 13509-41-6
Molecular Formula

Molecular Weight 167.23 g/mol
Canonical SMILES COC(=S)NC1=CC=CC=C1
InChI Key SATWOAAHBTZXQJ-UHFFFAOYSA-N
Melting Point 96–97 °C
Crystal System Monoclinic (

), Planar

core
IR Signature

stretch: ~1200–1050 cm⁻¹ (Distinct from

)
Structural Visualization (Isomerism)[1]

Thiocarbamate_Isomers O_Thio O-Thiocarbamate (Thiono) Me-O-C(=S)-NR2 (Kinetic Product) TS 4-Membered Transition State (High ΔH‡) O_Thio->TS  Heat (Δ)   S_Thio S-Thiocarbamate (Thiolo) Me-S-C(=O)-NR2 (Thermodynamic Product) TS->S_Thio  Rearrangement  

Figure 1: Isomeric relationship between the O-thiocarbamate (left) and S-thiocarbamate (right), mediated by a high-energy transition state.[1]

Part 2: Synthetic Architectures

Synthesis of O-methyl thiocarbamates must avoid the thermodynamic trap of forming the S-isomer prematurely. Two primary protocols exist: the Thiophosgene Route (traditional, versatile) and the Isothiocyanate Route (safer, atom-economical).[1]

Protocol A: The Isothiocyanate Addition (Green Route)

This method is preferred for secondary thionocarbamates (e.g., N-monosubstituted).[1] It avoids highly toxic thiophosgene.

Reagents:

  • Phenyl Isothiocyanate (1.0 equiv)[1]

  • Methanol (Excess, serves as solvent/reactant)[1]

  • Base catalyst (Optional:

    
     or NaH for sterically hindered alcohols)[1]
    

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with Phenyl Isothiocyanate (10 mmol) under

    
     atmosphere.
    
  • Solvation: Add anhydrous Methanol (20 mL).

  • Reflux: Heat the mixture to reflux (65 °C) for 4–12 hours. Monitor via TLC (disappearance of isothiocyanate spot).

  • Workup: Concentrate the solution in vacuo.

  • Purification: Recrystallize the solid residue from Hexane/EtOAc.

    • Validation: Check IR for disappearance of

      
       stretch (~2100 cm⁻¹) and appearance of 
      
      
      
      (~1150 cm⁻¹).[1]
Protocol B: The Thiocarbamoyl Chloride Route (General)

Used when N,N-disubstitution is required (preventing isothiocyanate formation).[1]

Reagents:

  • Dimethylthiocarbamoyl chloride[1][2][3]

  • Methanol (Substrate)[1]

  • Sodium Hydride (NaH) (60% dispersion)[1]

  • THF (Anhydrous)[1]

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH (1.1 equiv) in dry THF at 0 °C. Add Methanol (1.0 equiv) dropwise. Stir for 30 min until

    
     evolution ceases.
    
  • Acylation: Add Dimethylthiocarbamoyl chloride (1.0 equiv) in THF dropwise to the alkoxide solution.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Carefully add saturated

    
     solution.
    
  • Extraction: Extract with

    
     (3x). Wash combined organics with brine.
    
  • Purification: Flash chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow Substrate Substrate: Methanol (R-OH) Reaction_A Reflux (65°C) Solvent: MeOH Substrate->Reaction_A Reaction_B NaH / THF (0°C) Nucleophilic Subst. Substrate->Reaction_B Reagent_A Route A: Isothiocyanate (R'-NCS) Reagent_A->Reaction_A Reagent_B Route B: Thiocarbamoyl Chloride (Cl-C(=S)-NR2) Reagent_B->Reaction_B Product O-Methyl Thiocarbamate (Me-O-C(=S)-N...) Reaction_A->Product Yield: >85% Reaction_B->Product Yield: ~70-80%

Figure 2: Dual synthetic pathways for accessing O-methyl thiocarbamates.

Part 3: Reactivity & Mechanistic Pathways

The Newman-Kwart Rearrangement (NKR)

The NKR is the most critical reaction associated with O-thiocarbamates.[1] It involves the intramolecular migration of the aryl/alkyl group from Oxygen to Sulfur.

  • Mechanism: Concerted intramolecular nucleophilic aromatic substitution (

    
    ) via a 4-membered cyclic transition state.[1]
    
  • Driving Force: Thermodynamic formation of the strong

    
     bond (replacing 
    
    
    
    ).
  • Conditions: High temperature (200–300 °C) or Lewis Acid catalysis (

    
    , 
    
    
    
    ).[1]

Why it matters: It is the standard method for converting Phenols (


) into Thiophenols (

).[1]
  • Phenol

    
    O-Aryl Thiocarbamate.
    
  • Heat

    
    S-Aryl Thiocarbamate.
    
  • Hydrolysis

    
     Thiophenol + Amine + 
    
    
    
    .

Note: For O-methyl thiocarbamates specifically, this rearrangement is difficult due to the lack of aromatic stabilization in the transition state (unless R is aryl). However, the O-methyl group often serves as the "sacrificial" alkoxy group in mechanistic studies.

NKR_Mechanism Start O-Thiocarbamate (Ar-O-C(=S)-N) TS Transition State [4-Membered Ring] Start->TS  Δ (Heat)    Ipso Attack   End S-Thiocarbamate (Ar-S-C(=O)-N) TS->End  C=O Formation  

Figure 3: The concerted mechanism of the Newman-Kwart Rearrangement.

Part 4: Applications in Industry & Drug Development

Mining: Sulfide Ore Flotation

O-Alkyl thiocarbamates (specifically O-Isopropyl-N-ethyl thionocarbamate, IPETC) are industry-standard collectors for copper and molybdenum ores.[1]

  • Mechanism: The Sulfur atom of the

    
     group coordinates with metal ions (
    
    
    
    ,
    
    
    ) on the mineral surface.[1]
  • Selectivity: The O-alkyl chain renders the mineral hydrophobic, allowing it to attach to air bubbles in the flotation cell. O-Methyl derivatives are used when higher selectivity (but lower collecting power) is required compared to longer chains like ethyl or isopropyl.[1]

Medicinal Chemistry: Bioisosteres

The thiocarbamate group is used as a bioisostere for esters and amides to modulate metabolic stability.

  • Tolnaftate: An antifungal agent containing an O-2-naphthyl N-methyl-N-(3-tolyl)thiocarbamate core.[1] The thiocarbamate linkage is essential for inhibiting squalene epoxidase in fungi.

  • Metabolism: O-thiocarbamates can undergo S-methylation in vivo, leading to reactive intermediates that may inhibit aldehyde dehydrogenase (ALDH).[1][4]

References

  • Newman, M. S.; Karnes, H. A. (1966). "The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates". The Journal of Organic Chemistry, 31(12), 3980–3984.

  • Lloyd-Jones, G. C.; Moseley, J. D.; Renny, J. S. (2008). "Mechanism and Application of the Newman-Kwart O→S Rearrangement of O-Aryl Thiocarbamates". Synthesis, 2008(5), 661–689.

  • PubChem Database. "Methyl phenylaminothioformate (CID 726188)". National Center for Biotechnology Information.

  • Organic Chemistry Portal. "Newman-Kwart Rearrangement".

  • Fairhurst, R. A. (2010). "Thiocarbamates in Drug Discovery". Bioorganic & Medicinal Chemistry Letters.

Sources

Foundational

An In-depth Technical Guide to the Isomeric Distinction and Application of O-Methyl and S-Methyl Thiocarbamates

Abstract In the landscape of medicinal chemistry and drug development, subtle structural variations can lead to profound differences in chemical reactivity, biological activity, and therapeutic potential. This guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of medicinal chemistry and drug development, subtle structural variations can lead to profound differences in chemical reactivity, biological activity, and therapeutic potential. This guide provides a detailed technical exploration of two constitutional isomers: O-methyl thiocarbamate (often referred to by the common name methoxycarbothioamide) and S-methyl thiocarbamate. While sharing the same molecular formula (CH₅NOS), their distinct atomic arrangements—a methyl group on the oxygen versus the sulfur atom—give rise to divergent chemical properties and functional roles. We will dissect the fundamental differences in their structure, spectroscopic signatures, synthetic routes, and chemical reactivity. Furthermore, this guide will illuminate how these isomeric distinctions translate into unique applications, particularly in the fields of pharmacology and agrochemistry, offering researchers and drug development professionals a comprehensive understanding for strategic molecular design and application.

Introduction: The Critical Role of Isomerism in Thio-organic Chemistry

Thiocarbamates and their derivatives are a versatile class of organosulfur compounds, integral to numerous bioactive molecules, including herbicides, fungicides, and antiviral agents.[1][2] Their chemical stability and capacity to modulate biological pathways make them attractive scaffolds in medicinal chemistry.[3] A key challenge and opportunity in this field lie in understanding constitutional isomerism, where molecules with the same formula exhibit different connectivity.

This guide focuses on a classic pair of such isomers: O-methyl thiocarbamate and S-methyl thiocarbamate. The misidentification or conflation of these isomers can lead to erroneous interpretations of biological data and misdirected synthetic efforts. Therefore, a granular understanding of their unique characteristics is paramount for any researcher working with these functional groups. This document serves as a definitive technical resource, elucidating the causality behind their differing behaviors and providing practical, field-proven insights into their synthesis and analysis.

Structural Elucidation and Nomenclature

The foundational difference between these two molecules lies in the placement of the methyl group, which dictates the core functional group present: a thiocarbonyl (C=S) in the O-methyl isomer and a carbonyl (C=O) in the S-methyl isomer.

  • 2.1. S-Methyl Thiocarbamate: In this isomer, the methyl group is bonded to the sulfur atom, forming a thioester linkage. Its systematic IUPAC name is S-methyl carbamothioate . The presence of the carbonyl group is a defining feature.

  • 2.2. O-Methyl Thiocarbamate: Here, the methyl group is bonded to the oxygen atom, creating an O-alkyl ester of a thiocarbamic acid. Its systematic IUPAC name is O-methyl carbamothioate . The common name, methoxycarbothioamide, arises from viewing it as a thioamide with a methoxy substituent, highlighting the central thiocarbonyl group.

This structural divergence is visualized below.

Caption: Comparative structures of S-methyl and O-methyl thiocarbamate isomers.

Table 1: Core Physicochemical Properties
PropertyS-Methyl ThiocarbamateO-Methyl Thiocarbamate
IUPAC Name S-methyl carbamothioateO-methyl carbamothioate
Common Name S-methyl thiocarbamateMethoxycarbothioamide
Molecular Formula C₂H₅NOSC₂H₅NOS
Molecular Weight 79.13 g/mol 79.13 g/mol
Key Functional Group Carbonyl (C=O)Thiocarbonyl (C=S)

Comparative Spectroscopic Analysis

The structural differences manifest as distinct signatures in spectroscopic analyses, providing a reliable method for differentiation.

  • 3.1. Infrared (IR) Spectroscopy: This is one of the most direct methods for distinguishing the isomers. The S-methyl isomer will exhibit a strong absorption band for the C=O stretch , typically in the range of 1640-1680 cm⁻¹ . In contrast, the O-methyl isomer lacks a carbonyl group and instead shows a weaker absorption for the C=S stretch , which appears in the region of 1050-1250 cm⁻¹ . The C-N stretching vibrations also differ, reflecting the different electronic environments.[4]

  • 3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: The most telling signal is that of the central carbon. The carbonyl carbon of the S-methyl isomer is typically found at ~170 ppm . The thiocarbonyl carbon of the O-methyl isomer is significantly downfield, appearing at ~190-200 ppm due to the lower electronegativity and larger size of sulfur compared to oxygen.

    • ¹H NMR: The chemical shift of the methyl protons provides another clue. The protons of the -S-CH₃ group in the S-methyl isomer are typically observed around 2.2-2.5 ppm . The protons of the -O-CH₃ group in the O-methyl isomer are more deshielded and appear further downfield, usually in the range of 3.8-4.1 ppm .

  • 3.3. Mass Spectrometry (MS): The fragmentation patterns under electron ionization (EI) will differ based on bond stabilities. The S-methyl isomer often shows a characteristic fragment corresponding to the loss of the •SCH₃ radical. The fragmentation of the O-methyl isomer may proceed through different pathways, potentially involving the loss of the •OCH₃ radical or rearrangement. For certain thiocarbamate metabolites, major ions corresponding to [R¹R²NCO]⁺ or [R¹R²NCS]⁺ can be diagnostic.[5]

Divergent Synthetic Pathways

The synthesis of each isomer requires a distinct strategy tailored to the desired connectivity. The choice of reagents directly controls whether the methyl group becomes attached to the sulfur or oxygen atom.

Synthesis of S-Methyl Thiocarbamates

The construction of the C-S bond is central to this synthesis. A common and reliable method involves the reaction of an isocyanate with a thiol.

G start Isocyanate (R-N=C=O) reaction Nucleophilic Addition start->reaction thiol Methanethiol (CH₃SH) thiol->reaction base Base (e.g., Et₃N) base->reaction Catalyst product S-Methyl Thiocarbamate (R-NH-C(=O)-S-CH₃) reaction->product

Caption: Synthetic workflow for S-methyl thiocarbamates via nucleophilic addition.

Experimental Protocol: Synthesis of S-Methyl N-Phenylthiocarbamate

  • Reagent Preparation: Dissolve phenyl isocyanate (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 equiv) as a basic catalyst.

  • Nucleophilic Addition: Slowly add methanethiol (1.1 equiv) to the stirred solution. Caution: Methanethiol is a toxic gas with a strong, unpleasant odor; this step must be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the isocyanate starting material by thin-layer chromatography (TLC) or IR spectroscopy (disappearance of the strong N=C=O stretch around 2250 cm⁻¹).

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Final Product: Purify the resulting crude product by column chromatography on silica gel to yield the pure S-methyl N-phenylthiocarbamate.

This method is highly efficient and leverages readily available starting materials.[6]

Synthesis of O-Methyl Thiocarbamates

The synthesis of the O-methyl isomer typically involves forming the C-O bond in the final step or using a precursor that already contains the thiocarbonyl unit. One established method is the reaction of a thiocarbamoyl chloride with sodium methoxide.

G start Thiocarbamoyl Chloride (R₂N-C(=S)-Cl) reaction Nucleophilic Substitution start->reaction alkoxide Sodium Methoxide (NaOCH₃) alkoxide->reaction product O-Methyl Thiocarbamate (R₂N-C(=S)-O-CH₃) reaction->product

Caption: Synthetic workflow for O-methyl thiocarbamates via nucleophilic substitution.

Experimental Protocol: Synthesis of O-Methyl N,N-Dimethylthiocarbamate

  • Reagent Preparation: Prepare a solution of sodium methoxide (1.1 equiv) in anhydrous methanol in a flame-dried, three-neck flask equipped with a dropping funnel and a nitrogen inlet.

  • Reaction Initiation: Cool the methoxide solution to 0 °C. In the dropping funnel, prepare a solution of N,N-dimethylthiocarbamoyl chloride (1.0 equiv) in anhydrous THF.

  • Nucleophilic Substitution: Add the thiocarbamoyl chloride solution dropwise to the stirred sodium methoxide solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Workup and Purification: Remove the methanol under reduced pressure. Partition the residue between water and diethyl ether. Separate the layers and extract the aqueous phase with additional diethyl ether.

  • Final Product: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude O-methyl N,N-dimethylthiocarbamate can be purified by distillation or chromatography if necessary.

Reactivity and Chemical Stability: A Tale of Two Isomers

The thermodynamic and kinetic profiles of the two isomers are markedly different, stemming from the fundamental properties of the C=O and C=S bonds and the C-O and C-S single bonds.

  • 5.1. Hydrolysis: S-methyl thiocarbamates, as thioesters, are generally more susceptible to hydrolysis than their O-methyl counterparts. The hydrolysis of the S-methyl isomer yields a carbamic acid (which decomposes to an amine and CO₂) and methanethiol. The O-methyl isomer hydrolyzes to an amine, methanol, and carbonyl sulfide (COS). This release of COS is a key feature exploited in the design of H₂S-donating molecules for therapeutic research, as COS is rapidly converted to H₂S by carbonic anhydrase in biological systems.[7]

  • 5.2. Thermal Rearrangement (Newman-Kwart Rearrangement): A cornerstone reaction in this area is the thermal rearrangement of O-aryl thiocarbamates to their more thermodynamically stable S-aryl isomers.[8] This well-documented O→S migration highlights the general principle that the combination of a C=O bond and a C-S bond (as in the S-isomer) is energetically favored over the combination of a C=S bond and a C-O bond (as in the O-isomer). This intrinsic stability difference is a critical consideration in synthetic design and in predicting the potential degradation pathways of these molecules.

  • 5.3. Oxidation: The sulfur atom in both isomers is susceptible to oxidation, but the products and consequences differ.

    • The sulfur of an S-methyl thiocarbamate can be oxidized to form the corresponding sulfoxide and sulfone, significantly altering the molecule's polarity and biological activity.

    • The thiocarbonyl sulfur of an O-methyl thiocarbamate can be oxidized, potentially leading to desulfurization and formation of the corresponding carbamate, or it can form disulfide-linked dimers under certain conditions.

Applications in Drug Development and Agrochemicals

The distinct reactivity and structural profiles of these isomers translate directly to different biological activities and applications.

  • S-Methyl Thiocarbamates in Bioactivation and Enzyme Inhibition: A significant body of research has identified S-methylation as a bioactivation pathway for several dithiocarbamate pesticides.[5] These pesticides are metabolized in vivo to S-methyl thiocarbamate derivatives, which are potent inhibitors of enzymes like aldehyde dehydrogenase (ALDH).[5] This inhibitory action is responsible for the "Antabuse-like" effects observed with exposure to these compounds followed by alcohol consumption. This mechanism demonstrates how the S-methyl isomer can act as a targeted covalent inhibitor precursor.

  • O-Methyl Thiocarbamates as Payloads and Prodrugs: The chemical properties of O-alkyl thiocarbamates make them suitable as "self-immolative" linkers or prodrugs.[9][10] As mentioned, their decomposition can be triggered to release carbonyl sulfide (COS), a stable gaseous precursor to hydrogen sulfide (H₂S).[7] Researchers have designed sophisticated esterase-triggered O-aryl thiocarbamates that, upon enzymatic cleavage, undergo a cascade of reactions to release H₂S in a controlled manner for therapeutic effect studies.[9] N-methylation of these thiocarbamates has been shown to block certain side reactions and improve the efficiency of H₂S release.[10]

  • General Applications: Beyond these specific roles, the broader class of thiocarbamates finds extensive use. Dithiocarbamates, which contain a -N(C=S)S- moiety, are powerful metal chelators and have been investigated as anticancer agents, antivirals, and antioxidants.[2][3][11] Thiocarbamates are also widely used as herbicides in agriculture.[12] When designing new agents in these classes, the choice between an S-alkyl or O-alkyl isomer is a critical decision point that will dictate the molecule's mechanism of action, metabolic fate, and overall efficacy.

Conclusion: Strategic Considerations for Researchers

The distinction between methoxycarbothioamide (O-methyl thiocarbamate) and S-methyl thiocarbamate is far from trivial. It represents a fundamental isomeric divide with profound implications for chemical synthesis, stability, and biological function.

For the medicinal chemist and drug development professional, the key takeaways are:

  • Structure Dictates Function: The placement of the methyl group on sulfur versus oxygen determines the dominant reactive center and the molecule's thermodynamic stability, directly influencing its biological mechanism.

  • Synthesis is Isomer-Specific: The synthesis of each isomer requires a deliberately different strategy; one cannot be substituted for the other.

  • Spectroscopy is Definitive: A combination of IR and ¹³C NMR spectroscopy provides an unambiguous method for distinguishing between the two isomers, a critical step for quality control and experimental validation.

  • Application Drives Isomer Choice: Researchers should choose the S-isomer when designing molecules that leverage thioester reactivity or act as enzyme inhibitors via bioactivation. The O-isomer is the logical choice for applications requiring a thiocarbonyl group or for designing prodrugs that release payloads like carbonyl sulfide.

By appreciating these core differences, scientists can harness the unique properties of each isomer to design more effective, stable, and targeted molecules, advancing the fields of drug discovery and materials science.

References

  • PubChem. S-Methyl N,N-diethylthiocarbamate | C6H13NOS | CID 119467. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in synthetic approaches for biologically active organic dithiocarbamates. 2025. Available from: [Link]

  • PubChemLite. S-methyl n,n-diethylthiocarbamate (C6H13NOS). Available from: [Link]

  • National Center for Biotechnology Information. N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release. 2021. Available from: [Link]

  • ChemSynthesis. S-methyl diisopropylthiocarbamate. 2025. Available from: [Link]

  • National Center for Biotechnology Information. Esterase-Triggered Self-Immolative Thiocarbamates Provide Insights into COS Cytotoxicity. 2019. Available from: [Link]

  • ResearchGate. The reaction for the synthesis of S‐methyl dithiocarbamates using... Available from: [Link]

  • National Center for Biotechnology Information. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. 2024. Available from: [Link]

  • American Chemical Society. N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release. 2021. Available from: [Link]

  • American Chemical Society. Synthesis, Characterization, and Biological Activity of Hybrid Thiosemicarbazone–Alkylthiocarbamate Metal Complexes. 2020. Available from: [Link]

  • Harvey, J. Mechanism and Application of the Newman-Kwart O→S Rearrangement of O-Aryl Thiocarbamates. Available from: [Link]

  • National Center for Biotechnology Information. The Versatility in the Applications of Dithiocarbamates. 2018. Available from: [Link]

  • ResearchGate. Biologically active thiocarbamates and dithiocarbamates. Available from: [Link]

  • Organic Chemistry Portal. Thiocarbamate synthesis by carbamoylation. Available from: [Link]

  • Taylor & Francis Online. Thiocarbamate – Knowledge and References. Available from: [Link]

  • National Center for Biotechnology Information. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. 2019. Available from: [Link]

  • PubMed. S-methylation as a bioactivation mechanism for mono- and dithiocarbamate pesticides as aldehyde dehydrogenase inhibitors. 1996. Available from: [Link]

  • Google Patents. US4617416A - Process for the preparation of thiocarbamates.
  • PubMed. The enzymatic formation and chemical reactivity of quinone methides correlate with alkylphenol-induced toxicity in rat hepatocytes. 1992. Available from: [Link]

  • International Journal of Chemical Sciences. Comparative study on the IR spectra of some transition metal dithiocarbamates. Available from: [Link]

  • MDPI. Application of Dithiocarbamates as Potential New Antitrypanosomatids-Drugs: Approach Chemistry, Functional and Biological. 2019. Available from: [Link]

  • National Center for Biotechnology Information. Simplified synthesis of oxidized phospholipids on alkyl-amide scaffold. 2022. Available from: [Link]

  • F1000Research. A review of the therapeutic properties of dithiocarbamates. 2022. Available from: [Link]

  • Preprints.org. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available from: [Link]

  • YouTube. Synthesis of para-Deuterated 1-Methoxynaphthalene. 2024. Available from: [Link]

  • National Center for Biotechnology Information. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. 2021. Available from: [Link]

  • ResearchGate. metal-organic frameworks in drug delivery: innovations, mechanisms, and therapeutic applications. 2025. Available from: [Link]

  • ChemRxiv. Resonance between dithiocarbamates and thioureide mesomeres coupled to metal−hydrogen anagostic bond transforming under pressure. 2020. Available from: [Link]

  • ResearchGate. Second-Derivative UV-Spectroscopic Determination of Dithiocarbamate Residues as Methyl Xanthate in Apple and Lamb's Lettuce. Available from: [Link]

  • MDPI. Recent Advances in the Development of Metal-Glycoconjugates for Medicinal Applications. 2025. Available from: [Link]

  • University of Manchester. Extending the application of biocatalysis to meet the challenges of drug development. 2018. Available from: [Link]

  • National Center for Biotechnology Information. Biocatalytic Synthesis of Moclobemide Using the Amide Bond Synthetase McbA Coupled with an ATP Recycling System. 2020. Available from: [Link]

  • YouTube. Application of Tracer Kinetics in Drug Development A Valuable but Underused Tool in Clinical Pharmac. 2018. Available from: [Link]

  • Science Publishing Group. Synthesis and Spectroscopic Analysis of the Nature of Coordination Modes of Ligands in Copper (ll) and Cadmium (ll) Complexes of Two N-Oxidobenzamide Derivatives. 2017. Available from: [Link]

Sources

Exploratory

Methoxycarbothioamide (CID 12868124): Physicochemical Profiling, Synthetic Utility, and Pharmacological Applications

Executive Summary Methoxycarbothioamide (IUPAC: O-methyl carbamothioate), cataloged under PubChem CID 12868124, is a fundamental thiocarbamate building block characterized by its highly reactive thioamide core[1]. In ear...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxycarbothioamide (IUPAC: O-methyl carbamothioate), cataloged under PubChem CID 12868124, is a fundamental thiocarbamate building block characterized by its highly reactive thioamide core[1]. In early-stage drug discovery and materials science, this scaffold serves as a critical intermediate for synthesizing complex N-aryl thiocarbamates, antiprotozoal agents (such as carnidazole), and kinase inhibitors. This technical guide provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic methodology for its derivatives, and outlines its pharmacological integration.

Physicochemical and Structural Profiling

Understanding the baseline physicochemical properties of CID 12868124 is essential for predicting its behavior in both synthetic environments and biological assays. The molecule exhibits a strong C=S double bond character, which dictates its tautomeric equilibrium and nucleophilic susceptibility.

Quantitative Data Summary

The following table summarizes the core chemical descriptors of methoxycarbothioamide, providing the necessary parameters for stoichiometric calculations and ADME (Absorption, Distribution, Metabolism, and Excretion) modeling[1].

PropertyValueSource
IUPAC Name O-methyl carbamothioate[1]
Molecular Formula C₂H₅NOS[1]
Molecular Weight 91.13 g/mol [1]
Exact Mass 91.009185 Da[1]
Topological Polar Surface Area 55.1 Ų[1]
XLogP3 (Predicted) 0.1[1]
Heavy Atom Count 5[1]
Formal Charge 0[1]

Synthetic Methodologies: The Methoxycarbothioamide Scaffold

As an application scientist, I prioritize protocols where every step is governed by clear chemical causality and integrated validation checkpoints. The following methodology details the synthesis of an N-aryl methoxycarbothioamide derivative (e.g., N-(4-Bromophenyl)methoxycarbothioamide), leveraging the CID 12868124 structural motif[2].

Step-by-Step Experimental Protocol

Step 1: Methoxide Base Generation

  • Procedure: Dissolve 0.500 mmol (0.0200 g) of Sodium Hydroxide (NaOH) in 5 mL of anhydrous methanol.

  • Causality: Methanol acts as both the solvent and the pro-nucleophile. The addition of NaOH deprotonates the methanol to generate sodium methoxide in situ. This strong nucleophile is strictly required to attack the highly electrophilic central carbon of the subsequent isothiocyanate precursor[2].

Step 2: Nucleophilic Addition

  • Procedure: Add the methoxide solution dropwise to a stirring solution of 4-bromophenyl isothiocyanate (0.500 mmol, 0.0107 g) dissolved in 10 mL of methanol. Maintain the reaction at room temperature for 3 hours.

  • Causality: Dropwise addition prevents localized exothermic spikes that could lead to the thermal degradation of the isothiocyanate. The room-temperature condition ensures thermodynamic control, allowing the methoxide to attack the C=S carbon, forming the intermediate O-methyl thiocarbamate anion[2].

Step 3: Acidic Quenching and Tautomer Stabilization

  • Procedure: Introduce 5M Hydrochloric Acid (HCl) dropwise until the solution is slightly acidic, then stir for an additional 1 hour.

  • Causality: The acid quench serves a dual purpose: it neutralizes any unreacted methoxide base (preventing side reactions during isolation) and protonates the nitrogen atom. This protonation locks the molecule into the stable thioamide tautomer rather than the iminothiol ether form[2].

Step 4: Extraction and Crystallization

  • Procedure: Extract the product using 15 mL of chloroform. Separate the organic layer and allow it to undergo slow evaporation at room temperature.

  • Causality: Chloroform is selected due to its optimal polarity, which selectively partitions the hydrophobic N-aryl methoxycarbothioamide while leaving inorganic salts (NaCl) in the aqueous phase. Slow evaporation provides the activation energy needed for highly ordered crystal lattice formation, yielding crystals suitable for X-ray diffraction[2].

In-Process Analytical Validation (Self-Validating System)

To ensure this protocol is a self-validating system, the following analytical checkpoints must be met:

  • TLC Monitoring: The disappearance of the high-Rf isothiocyanate spot and the emergence of a lower-Rf UV-active spot confirms the nucleophilic addition is complete.

  • ¹H NMR Spectroscopy: Post-extraction, the product must exhibit a sharp singlet at ~4.0 ppm (confirming the O-methyl integration) and a broad downfield singlet at >10.0 ppm (validating the presence of the thioamide N-H proton).

  • Crystallography: X-ray diffraction should confirm a C=S bond length of ~1.67 Å and a C-N bond length of ~1.34 Å, definitively proving the thioamide assignment[2].

Synthetic Workflow Visualization

SynthesisWorkflow A Isothiocyanate Precursor (Electrophile) B Base Catalysis (NaOH in MeOH) A->B Activation C Nucleophilic Addition (Methoxide Attack) B->C C=S Bond Formation D Acidic Quenching (5M HCl) C->D Tautomer Stabilization E Extraction & Isolation (Chloroform Partitioning) D->E Purification F Methoxycarbothioamide Derivative (Target) E->F Final Yield

Caption: Workflow for synthesizing methoxycarbothioamide derivatives via nucleophilic addition.

Pharmacological Integration and Bioactivation

Beyond its utility as a synthetic intermediate, the methoxycarbothioamide moiety is strategically incorporated into active pharmaceutical ingredients (APIs). A premier example is its use in the synthesis of Carnidazole , a nitroimidazole derivative utilized as an antiprotozoal agent.

The O-methyl carbamothioate tail in carnidazole modulates the lipophilicity of the drug, allowing it to penetrate the cell membranes of anaerobic protozoa effectively. Once inside the pathogen, the nitroimidazole core undergoes ferredoxin-mediated reduction, generating cytotoxic reactive oxygen species (ROS) and radical anions that induce catastrophic DNA damage.

Mechanism of Action Visualization

BioPathway A Methoxycarbothioamide Scaffold (CID 12868124) B Nitroimidazole Conjugation (e.g., Carnidazole) A->B Synthetic Linkage C Pathogen Uptake (Anaerobic Environment) B->C Drug Delivery D Ferredoxin-Mediated Reduction C->D Bioactivation E Cytotoxic Radical Generation (DNA Damage & Cell Death) D->E Mechanism of Action

Caption: Pharmacological integration of methoxycarbothioamide into antiprotozoal agents.

Conclusion

Methoxycarbothioamide (PubChem CID 12868124) is far more than a simple organic building block; it is a highly tunable scaffold that bridges the gap between fundamental organic synthesis and advanced pharmacological design[1]. By adhering to the self-validating synthetic protocols outlined in this guide, researchers can reliably leverage this compound to generate high-purity thiocarbamate libraries for downstream high-throughput screening and structural biology applications[2].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12868124, Methoxycarbothioamide." PubChem, [Link].

  • Yeo, Chien Ing, and Edward R.T. Tiekink. "N-(4-Bromophenyl)methoxycarbothioamide." Molbank 2018, no. 3 (2018): M1012. [Link].

Sources

Foundational

A Comprehensive Guide to the IUPAC Nomenclature of O-Methyl Carbamothioates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of O-Alkyl Carbamothioates in Modern Chemistry O-Alkyl carbamothioates, a unique class of organosulfur compounds, represent a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of O-Alkyl Carbamothioates in Modern Chemistry

O-Alkyl carbamothioates, a unique class of organosulfur compounds, represent a fascinating intersection of carbamate and thiocarbonyl chemistry. These molecules, characterized by the R-O-C(=S)-N< functional group, are isomeric to the more common S-Alkyl carbamothioates (R-S-C(=O)-N<) and exhibit distinct chemical and biological properties.[1] Their structural features, particularly the presence of a thionocarbonyl group, impart specific reactivity and often lead to diverse biological activities. This has made them valuable scaffolds in drug discovery and agrochemical development, where precise molecular design is paramount for efficacy and safety.

A deep and unambiguous understanding of their nomenclature is, therefore, not merely an academic exercise but a critical necessity for clear communication, accurate documentation in patents and publications, and regulatory compliance. This guide provides an in-depth exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for O-methyl carbamothioates, offering a systematic framework for naming these compounds with precision and clarity.

Core Principles of O-Methyl Carbamothioate Nomenclature

The IUPAC nomenclature for O-methyl carbamothioates is rooted in the principles of substitutive nomenclature, where the molecule is considered as a parent structure modified by various substituents. The systematic naming process involves a hierarchical set of rules to ensure that every distinct structure has a unique and unambiguous name.

The Parent Structure: Carbamothioic Acid

The foundational parent structure for this class of compounds is carbamothioic acid .[2] This is a sulfur analog of carbamic acid where one of the oxygen atoms has been replaced by a sulfur atom. Since there are two potential locations for the sulfur atom, leading to two isomers (HS-C(=O)-NH₂ and HO-C(=S)-NH₂), the IUPAC nomenclature for their esters specifies the point of attachment of the alkyl group.

For O-methyl carbamothioates, the parent acid is O-carbamothioic acid, although the name is constructed by identifying the esterifying group. The core name for the anion ⁻S-C(=O)-NH₂ is carbamothioate .[2]

Establishing the Principal Functional Group

When a molecule contains multiple functional groups, the one with the highest priority determines the parent name and the suffix of the IUPAC name. The carbamothioate group, as an ester of a thioacid, holds a specific rank in this hierarchy. While not explicitly listed in all simplified priority tables, it is considered a derivative of a carboxylic acid, placing it in a relatively high-priority position.

Table 1: Simplified Seniority Order of Common Functional Groups for Nomenclature

PriorityFunctional Group ClassFormulaSuffix (if principal group)Prefix (if substituent)
1Carboxylic Acids-COOH-oic acidcarboxy-
2Sulfonic Acids-SO₃H-sulfonic acidsulfo-
3Esters (including Carbamothioates) -COOR, -COSR, -CSOR -oate, -thioate alkoxycarbonyl-, (alkylsulfanyl)carbonyl-
4Acid Halides-COX-oyl halidehaloformyl-
5Amides-CONH₂-amidecarbamoyl-
6Nitriles-CN-nitrilecyano-
7Aldehydes-CHO-alformyl- or oxo-
8Ketones>C=O-oneoxo-
9Alcohols-OH-olhydroxy-
10Thiols-SH-thiolsulfanyl-
11Amines-NH₂-amineamino-

This table illustrates that the carbamothioate group takes precedence over functional groups such as aldehydes, ketones, alcohols, thiols, and amines.

Systematic Naming of O-Methyl Carbamothioates: A Step-by-Step Protocol

The systematic naming of O-methyl carbamothioates follows a logical sequence of steps to ensure accuracy and consistency.

Step 1: Identify the O-Methyl Carbamothioate Moiety

The first step is to recognize the core CH₃-O-C(=S)-N< structure within the molecule. This identifies the compound as an O-methyl carbamothioate.

Step 2: Name the O-Alkyl Group

The name of the alkyl group attached to the oxygen atom is stated first as a separate word. In the case of the topic, this will be "methyl ".

Step 3: Name the Parent Carbamothioate

The remainder of the name is derived from the parent "carbamothioate."

Step 4: Identify and Name Substituents on the Nitrogen Atom

Any alkyl or aryl groups attached to the nitrogen atom are treated as substituents and are designated with the locant N -. If there are two substituents on the nitrogen, they are both given the locant N and are listed alphabetically. If the two substituents are identical, the prefix "di-" is used (e.g., N,N-dimethyl).

Step 5: Assemble the Full IUPAC Name

The complete name is constructed by combining the components from the previous steps in the following order:

  • O-alkyl group (as a separate word)

  • Substituents on the nitrogen atom (preceded by N- and alphabetized)

  • The parent name "carbamothioate"

Example 1: A Simple O-Methyl Carbamothioate

Let's consider the structure: CH₃-O-C(=S)-NH₂

  • O-Alkyl group: methyl

  • Nitrogen substituents: None

  • Parent name: carbamothioate

IUPAC Name: O-methyl carbamothioate

Example 2: An N-Substituted O-Methyl Carbamothioate

Structure: CH₃-O-C(=S)-NH(CH₂CH₃)

  • O-Alkyl group: methyl

  • Nitrogen substituent: ethyl

  • Parent name: carbamothioate

IUPAC Name: O-methyl N-ethylcarbamothioate

Example 3: A Di-substituted O-Methyl Carbamothioate

Structure: CH₃-O-C(=S)-N(CH₃)(CH₂CH₃)

  • O-Alkyl group: methyl

  • Nitrogen substituents: ethyl, methyl

  • Parent name: carbamothioate

IUPAC Name: O-methyl N-ethyl-N-methylcarbamothioate

Nomenclature of Complex O-Methyl Carbamothioates

When the O-methyl carbamothioate moiety is part of a larger molecule with other functional groups or complex substituents, the IUPAC rules for selecting the principal chain and numbering become crucial.

Workflow for Naming Complex Structures

G start Start with the molecular structure find_pfg Identify the Principal Functional Group (PFG) based on seniority. start->find_pfg is_carbamothioate_pfg Is the O-methyl carbamothioate the PFG? find_pfg->is_carbamothioate_pfg select_parent_chain Select the parent chain containing the PFG and the maximum number of multiple bonds. is_carbamothioate_pfg->select_parent_chain Yes treat_as_substituent Name the O-methyl carbamothioate moiety as a substituent. is_carbamothioate_pfg->treat_as_substituent No number_chain Number the parent chain to give the PFG the lowest possible locant. select_parent_chain->number_chain name_substituents Identify and name all substituents with their locants. number_chain->name_substituents assemble_name Assemble the full IUPAC name in alphabetical order of substituents. name_substituents->assemble_name end Final IUPAC Name assemble_name->end treat_as_substituent->name_substituents

Caption: Decision workflow for naming complex molecules containing an O-methyl carbamothioate group.

O-Methyl Carbamothioate as a Substituent

If a higher priority functional group, such as a carboxylic acid, is present in the molecule, the O-methyl carbamothioate group is treated as a substituent. In this case, it is named as a (methoxycarbonothioyl)amino group.

Example 4: O-Methyl Carbamothioate as a Substituent

Structure: HOOC-CH₂-NH-C(=S)-O-CH₃

  • Principal Functional Group: Carboxylic acid (-oic acid)

  • Parent Chain: A two-carbon chain including the carboxylic acid carbon (ethanoic acid).

  • Substituent: The CH₃-O-C(=S)-NH- group is at position 2. This is named as (methoxycarbonothioyl)amino .

  • Numbering: The carboxylic acid carbon is C1.

IUPAC Name: 2-[(methoxycarbonothioyl)amino]ethanoic acid

Visualization of Nomenclature Principles

The following diagram illustrates the key components of an O-methyl carbamothioate name.

G cluster_0 O-methyl N-ethyl-N-propylcarbamothioate cluster_1 Structure: CH₃-O-C(=S)-N(CH₂CH₃)(CH₂CH₂CH₃) a O-methyl b N-ethyl s_o_methyl CH₃-O- a->s_o_methyl c N-propyl s_ethyl -(CH₂CH₃) b->s_ethyl d carbamothioate s_propyl -(CH₂CH₂CH₃) c->s_propyl s_c_s C(=S)- d->s_c_s s_n N d->s_n

Caption: Breakdown of the IUPAC name for a sample O-methyl carbamothioate.

Conclusion

The systematic nomenclature of O-methyl carbamothioates, governed by the IUPAC rules, provides a robust and unambiguous system for naming this important class of compounds. By adhering to the principles of identifying the parent structure, prioritizing functional groups, and systematically naming substituents, researchers can ensure clarity and precision in their scientific communication. A thorough understanding of these rules is indispensable for anyone working in the fields of chemical synthesis, drug development, and materials science, where the accurate representation of molecular structures is of paramount importance.

References

  • International Union of Pure and Applied Chemistry. "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (the "Blue Book")". Royal Society of Chemistry, 2013. [Link]

  • Wikipedia. "Thiocarbamate". [Link]

  • PubChem. "O-methyl carbamothioate". [Link]

  • Master Organic Chemistry. "Table of Functional Group Priorities for Nomenclature". [Link]

  • PubChem. "Carbamothioate". [Link]

  • U.S. Environmental Protection Agency. "Carbamothioic acid, N-methyl-, O-(1-methylpropyl) ester - Substance Details". [Link]

Sources

Exploratory

Thermodynamic Stability and Rearrangement Dynamics of O-Alkyl Thiocarbamates: A Comprehensive Technical Guide

Executive Summary O-alkyl thiocarbamates are highly versatile organosulfur intermediates utilized extensively in organic synthesis, agricultural chemistry, and modern drug development. However, their utility is fundament...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-alkyl thiocarbamates are highly versatile organosulfur intermediates utilized extensively in organic synthesis, agricultural chemistry, and modern drug development. However, their utility is fundamentally governed by a distinct thermodynamic instability relative to their S-alkyl isomers. This whitepaper provides an in-depth technical analysis of the thermodynamic forces driving the O-to-S isomerization—commonly known as the Newman-Kwart Rearrangement (NKR). By dissecting the mechanistic pathways, kinetic profiles, and self-validating experimental protocols, this guide serves as an authoritative resource for researchers engineering stable thiocarbamate linkers or leveraging their reactivity for complex molecular synthesis.

Thermodynamic Fundamentals: The C=S vs. C=O Paradigm

The core causality behind the thermodynamic instability of O-alkyl thiocarbamates lies in the bond dissociation energy (BDE) differential between the carbon-sulfur double bond (C=S) and the carbon-oxygen double bond (C=O).

While O-alkyl thiocarbamates are kinetically stable at room temperature, they are thermodynamically driven to rearrange into S-alkyl thiocarbamates. The formation of the stronger C=O bond (approx. 745 kJ/mol) at the expense of the weaker C=S bond (approx. 536 kJ/mol) renders the rearrangement a highly exergonic process (1[1]).

Despite this favorable thermodynamic gradient, the reaction is heavily bottlenecked by kinetics. The thermal NKR proceeds via a highly ordered, four-membered cyclic transition state. This constrained geometry imposes a severe entropic penalty, reflected in a large, negative entropy of activation (


 cal mol

K

) (2[2]). Consequently, extreme thermal activation is required to overcome the high enthalpy of activation.

Mechanistic Pathways: Overcoming the Kinetic Barrier

To bypass the harsh thermal requirements of the classical NKR, modern synthetic workflows employ catalytic systems that fundamentally alter the transition state topology.

  • Thermal Activation: Unimolecular and first-order. Driven purely by heat (>200 °C) to overcome the ~35–43 kcal/mol activation barrier (3[3]).

  • Palladium Catalysis: Lowers the activation energy by circumventing the four-membered transition state. Instead, it forms a five-centered oxidative addition Pd-S complex, facilitating the rearrangement at substantially reduced temperatures[3].

  • Electrochemical & Photoredox Catalysis: Utilizes single-electron transfer (SET) to oxidize the thiocarbamate into a radical cation. This radical intermediate features a drastically lowered activation barrier (~8.4 kcal/mol), allowing the highly exergonic (

    
     kcal/mol) chain process to proceed spontaneously at room temperature (4[4]).
    

NKR_Thermodynamics O_Alkyl O-Alkyl Thiocarbamate (Kinetically Stable) Weak C=S Bond TS_Thermal Thermal Transition State High Ea (~35-43 kcal/mol) ΔS‡ = -12.6 cal/mol·K O_Alkyl->TS_Thermal Heat (>200°C) TS_Catalytic Radical Cation / Pd-Complex Low Ea (~8.4 kcal/mol) Catalytic Pathway O_Alkyl->TS_Catalytic SET / Pd Catalyst S_Alkyl S-Alkyl Thiocarbamate (Thermodynamically Stable) Strong C=O Bond TS_Thermal->S_Alkyl Exergonic Rearrangement TS_Catalytic->S_Alkyl Exergonic Rearrangement

Thermodynamic and mechanistic pathways of the Newman-Kwart Rearrangement.

Quantitative Thermodynamic Data

The following table summarizes the critical thermodynamic parameters governing the stability and rearrangement of thiocarbamates, contrasting the thermal pathway with modern catalytic approaches.

Thermodynamic ParameterThermal RearrangementCation Radical (Photoredox)Causality / Significance
Activation Energy (

)
35 – 43 kcal/mol~8.4 kcal/molHighlights the massive kinetic barrier of the un-catalyzed route vs. the SET-lowered barrier.
Entropy of Activation (

)
-12.6 cal mol

K

N/AValidates the highly ordered, sterically constrained cyclic transition state.
Reaction Free Energy (

)
Highly Negative-10.9 kcal/molDriven by the thermodynamic preference for the robust C=O bond over the C=S bond.
Operating Temperature 200 °C – 300 °C20 °C – 25 °C (RT)Catalysis effectively uncouples the thermodynamic driving force from the kinetic bottleneck.

Experimental Methodologies: Self-Validating Protocols

To rigorously quantify the thermodynamic stability of specific O-alkyl thiocarbamates, researchers must employ self-validating analytical workflows. Below are the standard protocols for thermal and kinetic profiling.

Protocol A: Differential Scanning Calorimetry (DSC) for Thermodynamic Profiling

Purpose: To measure the exothermic heat of rearrangement (


), directly quantifying the thermodynamic driving force.
  • Step 1: Sample Preparation. Weigh exactly 2.0–5.0 mg of the purified O-alkyl thiocarbamate into an aluminum DSC pan and seal it hermetically.

    • Causality: Hermetic sealing is critical. It prevents mass loss via volatilization before the rearrangement temperature is reached, ensuring the integrated heat flow is purely a function of the isomerization event (5[5]).

  • Step 2: Baseline Validation. Run an empty, hermetically sealed reference pan to establish a flat thermal baseline, eliminating instrument-induced artifacts.

  • Step 3: Heating Ramp. Heat the sample from 25 °C to 300 °C at a strictly controlled rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).

    • Causality: A 10 °C/min rate provides the optimal balance between thermal resolution (separating the initial melting endotherm from the subsequent rearrangement exotherm) and signal-to-noise sensitivity.

  • Step 4: Data Extraction. Integrate the area under the exothermic peak to calculate

    
     (in J/g, then converted to kcal/mol).
    
Protocol B: Kinetic Profiling via High-Temperature H-NMR

Purpose: To track the real-time O-to-S isomerization, extract rate constants (


), and calculate activation energy (

) via an Arrhenius plot.
  • Step 1: Solvent Selection. Dissolve 0.1 mmol of the substrate in 0.6 mL of deuterated diphenyl ether or DMSO-

    
    .
    
    • Causality: High-boiling solvents are mandatory to safely reach the 150–250 °C temperatures necessary for thermal NKR without inducing solvent boiling or dangerous pressure buildup in the NMR tube[4].

  • Step 2: Internal Standard Addition. Add 0.05 mmol of 1,3,5-trimethoxybenzene to the solution.

    • Causality: This acts as an inert internal standard. By integrating against this standard, the system self-validates mass balance, ensuring that no alternative degradation pathways (e.g., elimination to isocyanates) are skewing the kinetic data[2].

  • Step 3: Isothermal Acquisition. Insert the tube into a pre-heated NMR probe. Acquire spectra at 10-minute intervals at a constant temperature.

  • Step 4: Kinetic Analysis. Plot

    
     against time.
    
    • Causality: A highly linear fit (

      
      ) confirms first-order kinetics, validating the unimolecular nature of the rearrangement and allowing the extraction of the rate constant 
      
      
      
      from the slope[1].

Applications in Drug Development

In pharmaceutical sciences, the thermodynamic stability of O-alkyl thiocarbamates is a critical parameter in the design of prodrugs and cleavable linkers for Antibody-Drug Conjugates (ADCs). Understanding the precise kinetic barriers prevents the linker from prematurely rearranging or degrading in systemic circulation. By tuning the electron-withdrawing or electron-donating nature of the substituents adjacent to the thiocarbamate core, medicinal chemists can rationally modulate the activation energy, ensuring the molecule remains stable in physiological environments (pH 7.4, 37 °C) while still allowing for targeted enzymatic or chemical release at the tumor site[1][4].

References

  • Electrochemically Catalyzed Newman–Kwart Rearrangement: Mechanism, Structure–Reactivity Relationship, and Parallels to Photoredox Catalysis. ACS Publications.[Link]

  • The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. ResearchGate.[Link]

  • Microwave-mediated Newman–Kwart rearrangement in water. RSC Publishing.[Link]

  • Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. PMC.[Link]

Sources

Foundational

Technical Guide: Advanced Architectures in Thiocarbamate Synthesis

Executive Summary Thiocarbamates—organosulfur compounds characterized by the (S-thiocarbamate) or (O-thiocarbamate) functional groups—represent a critical scaffold in medicinal chemistry and agrochemical development.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiocarbamates—organosulfur compounds characterized by the


 (S-thiocarbamate) or 

(O-thiocarbamate) functional groups—represent a critical scaffold in medicinal chemistry and agrochemical development.[1][2] Their structural versatility allows them to serve as peptidomimetics, prodrugs, and pivotal intermediates in the synthesis of aryl thiols via the Newman-Kwart rearrangement.

This guide moves beyond elementary textbook definitions to explore the mechanistic causality, historical evolution, and modern "green" architectures of thiocarbamate synthesis. It is designed for the bench scientist who requires high-fidelity protocols and a deep understanding of reaction kinetics to optimize yield and selectivity.

Part 1: Structural Foundations & Isomerism

The synthesis of thiocarbamates is dictated by the dichotomy of their isomers. The "hard" oxygen and "soft" sulfur atoms create distinct reactivity profiles that define the synthetic strategy.

  • O-Thiocarbamates (Thionocarbamates):

    
    . Often used as intermediates for radical deoxygenation (Barton-McCombie) or rearrangement precursors.
    
  • S-Thiocarbamates (Thiolcarbamates):

    
    . Pharmacologically active motifs (e.g., Tolnaftate) and stable protected forms of thiols.
    
Visualization: Structural Classification

Thiocarbamate_Structure cluster_0 Isomer Classification Core Thiocarbamate Scaffold O_Iso O-Thiocarbamate (Thiono) >C=S Bond Core->O_Iso Isomerization S_Iso S-Thiocarbamate (Thiolo) >C=O Bond Core->S_Iso App_O Application: Radical Precursors (Barton-McCombie) O_Iso->App_O App_S Application: Enzyme Inhibitors (Tolnaftate) S_Iso->App_S

Caption: Divergence of O- and S-thiocarbamate isomers dictates downstream utility in radical chemistry vs. enzyme inhibition.

Part 2: Classical Nucleophilic Architectures

Historically, the formation of the thiocarbamate linkage relied on the high electrophilicity of phosgene derivatives or isocyanates. While effective, these methods require strict moisture control to prevent hydrolysis.

The Isocyanate Addition (The "Click" Route)

The reaction of isocyanates with thiols is the most atom-economical classical route.

  • Mechanism: Nucleophilic attack of the thiol sulfur onto the central carbon of the isocyanate.

  • Causality: Thiols are poorer nucleophiles than amines; therefore, a base catalyst (TEA or DABCO) is strictly required to generate the more reactive thiolate anion.

  • Critical Control Point: Steric hindrance on the isocyanate can severely retard the rate, requiring elevated temperatures which may promote side reactions (urea formation if moisture is present).

The Riemschneider Synthesis (1951)

An early, robust method for converting organic thiocyanates into thiocarbamates using sulfuric acid.[2][3]

  • Mechanism: Protonation of the nitrile nitrogen facilitates water attack, followed by rearrangement.

  • Utility: It avoids phosgene but is limited by the harsh acidic conditions, making it unsuitable for acid-sensitive substrates like acetals.

Part 3: The Newman-Kwart Rearrangement (NKR)[1]

The Newman-Kwart Rearrangement is the "pivot point" of organosulfur synthesis, allowing the transmutation of accessible phenols into elusive thiophenols.

Mechanistic Insight

The reaction involves the thermal migration of an aryl group from the oxygen to the sulfur atom of an O-aryl thiocarbamate.[4]

  • Transition State: It proceeds via a concerted, four-membered cyclic transition state.[4]

  • Driving Force: The thermodynamic stability of the resulting

    
     bond (bond energy ~745 kJ/mol) compared to the 
    
    
    
    bond (~472 kJ/mol).
  • Kinetics: High activation energy (

    
    ) typically requires temperatures of 200–300°C, often achieved in diphenyl ether or via microwave irradiation.
    
Visualization: NKR Pathway

NKR_Mechanism Phenol Start: Phenol (Ar-OH) Step1 Thiocarbamoylation (+ Cl-C(=S)-NMe2) Phenol->Step1 O_Thio O-Aryl Thiocarbamate (Ar-O-C(=S)-NMe2) Step1->O_Thio TS 4-Membered Cyclic TS (High Ea / ~250°C) O_Thio->TS Heat / Pd-Cat S_Thio S-Aryl Thiocarbamate (Ar-S-C(=O)-NMe2) TS->S_Thio Irreversible Thiophenol Product: Thiophenol (Ar-SH) S_Thio->Thiophenol Hydrolysis

Caption: The Newman-Kwart Rearrangement converts phenols to thiophenols via a high-energy cyclic transition state.[4]

Part 4: Experimental Protocols

Protocol A: Microwave-Assisted Newman-Kwart Rearrangement

Context: Traditional NKR requires high-boiling solvents (diphenyl ether) which are difficult to remove. Microwave irradiation allows for solvent-free or low-solvent conditions with precise energy targeting.

Reagents:

  • O-Aryl thiocarbamate substrate (1.0 equiv)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) (optional, if solid)

Workflow:

  • Loading: Place the O-aryl thiocarbamate (200 mg) into a 10 mL microwave-safe quartz vial.

  • Irradiation: Seal the vial and subject to microwave irradiation (300 W) targeting 220°C.

    • Expert Tip: Use a ramp time of 5 minutes to prevent pressure spikes. Hold at 220°C for 20 minutes.

  • Validation: Monitor by TLC (O-isomer is usually less polar than S-isomer).

  • Workup: Cool to RT. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). The S-thiocarbamate is often crystalline.[5]

  • Hydrolysis (Optional): To isolate the thiol, reflux the S-thiocarbamate in 10% NaOH/MeOH for 1 hour, then acidify.

Protocol B: Green Oxidative Coupling (Isocyanide Route)

Context: Avoiding phosgene and isocyanates entirely. This modern method uses stable isocyanides and thiosulfonates/thiols.

Reagents:

  • Isocyanide (

    
    )
    
  • Thiosulfonate (

    
    ) or Thiol (
    
    
    
    )
  • Catalyst: NaI (10 mol%)

  • Oxidant: TBHP (tert-Butyl hydroperoxide) if using thiols.[6]

  • Solvent: Ethyl Acetate (Green solvent).

Workflow:

  • Charge: In a reaction tube, combine Isocyanide (1.0 mmol), Thiol (1.0 mmol), and NaI (0.1 mmol).

  • Activation: Add TBHP (1.5 mmol, 70% aq) dropwise.

  • Reaction: Stir at room temperature for 4–6 hours. The solution typically turns dark brown (iodine liberation) then lightens.

  • Quench: Add saturated

    
     (sodium thiosulfate) to quench iodine species.
    
  • Isolation: Extract with EtOAc, dry over

    
    , and concentrate.
    

Part 5: Comparative Data Analysis

FeatureClassical (Isocyanate)Newman-Kwart (NKR)Modern Oxidative Coupling
Primary Bond Formed N-CC-S (Migration)N-C / C-S
Atom Economy 100% (Addition)100% (Rearrangement)Moderate (Oxidant waste)
Toxicity Profile High (Isocyanates)Low (Substrate dependent)Low (Green solvents)
Key Limitation Moisture sensitivityHigh Temperature (250°C+)Catalyst cost/recovery
Primary Use Case Bulk synthesisAryl thiol generationComplex molecule assembly

Part 6: Therapeutic Application (Case Study: Tolnaftate)

Tolnaftate (Tinactin) is a quintessential S-thiocarbamate antifungal.[7]

  • Mechanism: It acts as a non-competitive inhibitor of squalene epoxidase .[8]

  • Pathway Blockage: By inhibiting this enzyme, Tolnaftate prevents the conversion of squalene to lanosterol, a precursor to ergosterol.

  • Lethality: The accumulation of toxic squalene levels and the depletion of ergosterol (essential for membrane integrity) leads to fungal cell death.[9]

Visualization: Tolnaftate Synthesis & Action

Tolnaftate_Pathway cluster_synth Synthesis cluster_bio Mechanism of Action Naphthol 2-Naphthol Tolnaftate Tolnaftate (Thiocarbamate) Naphthol->Tolnaftate + Thiophos + Amine Thiophos Thiophosgene (CSCl2) Amine N-Methyl-m-toluidine Epoxidase Enzyme: Squalene Epoxidase Tolnaftate->Epoxidase Inhibits Squalene Squalene Ergosterol Ergosterol (Cell Membrane) Squalene->Ergosterol Normal Pathway Epoxidase->Ergosterol Blocked Death Fungal Cell Death Ergosterol->Death Depletion

Caption: Tolnaftate synthesis via thiophosgene and its downstream inhibition of fungal sterol biosynthesis.

References

  • Riemschneider, R., et al. (1951).[2][3] Thiocarbamates.[1][2][3][4][6][7][10][11][12][13][14][15] III. Aryl Thiocarbamates from Aryl Thiocyanates.[2][3] Journal of the American Chemical Society.[3] Link (Verified via Wikipedia/Grokipedia summary of original German literature).

  • Newman, M. S., & Kwart, H. (1966). The Newman-Kwart Rearrangement.[1][4][5][16][17] Organic Syntheses.[1][12][13] Link

  • Lloyd-Jones, G. C., et al. (2008).[5] Mechanism and Application of the Newman-Kwart O→S Rearrangement of O-Aryl Thiocarbamates. Synthesis.[1][2][3][4][6][11][12][13][14][15] Link

  • Lian, Z., et al. (2019). Addition of Thiols to Isocyanates Catalyzed by Simple Rare-Earth-Metal Amides.[11] Organometallics.[11][14] Link

  • Gao, P., et al. (2016). Iodide-Catalyzed Synthesis of Secondary Thiocarbamates from Isocyanides and Thiosulfonates.[13] Organic Letters.[13][14] Link

  • Ryder, N. S. (1992). Terbinafine: Mode of action and properties of the squalene epoxidase inhibition.[8] British Journal of Dermatology (Context for Tolnaftate mechanism). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Riemschneider Thiocarbamate Synthesis

Subtitle: Mechanistic Insights and Optimized Workflows for Primary and N-Substituted Thiocarbamates Introduction The Riemschneider thiocarbamate synthesis is a highly efficient, phosgene-free methodology utilized to conv...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Mechanistic Insights and Optimized Workflows for Primary and N-Substituted Thiocarbamates

Introduction

The Riemschneider thiocarbamate synthesis is a highly efficient, phosgene-free methodology utilized to convert alkyl or aryl thiocyanates into their corresponding thiocarbamates ([1]). Discovered by Randolph Riemschneider in 1951, this reaction is a cornerstone technique in the synthesis of sulfur-containing pharmacophores and agrochemicals ([2]). As drug development increasingly relies on diverse heteroatomic scaffolds, mastering the nuances of this acid-catalyzed transformation is essential for synthetic chemists.

Mechanistic Theory & Causality

Unlike standard nucleophilic acyl substitutions, the Riemschneider synthesis operates under strongly acidic conditions, typically utilizing concentrated sulfuric acid at near-freezing temperatures. The success of the reaction depends entirely on the precise control of reactive intermediates.

  • Primary Thiocarbamate Pathway: The acid protonates the thiocyanate group, generating a highly electrophilic nitrilium-like intermediate. The subsequent introduction of ice-water forces rapid hydrolysis. The causality behind using ice-water rather than ambient water is critical: the hydrolysis is highly exothermic, and elevated temperatures will cause the intermediate to over-hydrolyze, cleaving the ester linkage and releasing volatile, foul-smelling thiols ([3]).

  • N-Substituted Pathway (Ritter-Type): When an alcohol is introduced, the reaction mimics a Ritter reaction. The concentrated sulfuric acid dehydrates the alcohol to form a carbocation. The mesomeric thiocyanate then attacks this carbocation. Because the reaction is fundamentally gated by the stability of the carbocation, primary alcohols will fail to react . Only secondary and tertiary alcohols, or alkenes capable of forming stable carbocations, can successfully yield N-substituted thiocarbamates ([1]). Furthermore, ortho-substituted aryl thiocyanates (e.g., ortho-methoxy or ortho-nitro derivatives) exhibit drastically reduced yields due to steric hindrance blocking the final hydration step ([1]).

Riemschneider_Mechanism cluster_primary Primary Thiocarbamate Pathway cluster_substituted N-Substituted Pathway (Ritter-Type) SCN Alkyl/Aryl Thiocyanate (R-SCN) H2SO4 Conc. H2SO4 (0-5 °C) SCN->H2SO4 Attack Nucleophilic Attack [R-S-C(=N+)-R'] SCN->Attack Reacts with R'+ Nitrilium Nitrilium Intermediate [R-S-C≡N+-H] H2SO4->Nitrilium Protonation Carbocation Carbocation (R'+) H2SO4->Carbocation Dehydrates Alcohol Quench1 Ice-Water Quench Nitrilium->Quench1 Hydrolysis Prod1 Primary Thiocarbamate (R-S-C(=O)NH2) Quench1->Prod1 Alcohol Sec/Tert Alcohol (R'-OH) Alcohol->Carbocation Carbocation->Attack Quench2 Ice-Water Quench Attack->Quench2 Hydrolysis Prod2 N-Substituted Thiocarbamate (R-S-C(=O)NHR') Quench2->Prod2

Workflow and mechanistic pathways of the Riemschneider thiocarbamate synthesis.

Experimental Protocols

The following protocols establish a self-validating system where thermal control and stoichiometric precision ensure high fidelity.

Method A: Synthesis of Primary Thiocarbamates
  • Reactor Setup: Equip a 100 mL round-bottom flask with a PTFE-coated magnetic stir bar, an internal thermocouple, and a pressure-equalizing addition funnel. Submerge the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C.

  • Acid Charging: Add 10.0 mL of concentrated sulfuric acid (98%) to the flask. Allow the acid to cool to exactly 0 °C. Note: The acid acts as both the solvent and the stoichiometric proton source.

  • Substrate Addition: Dissolve 10.0 mmol of the target thiocyanate in a minimal volume (approx. 2-3 mL) of anhydrous dichloromethane if the substrate is highly viscous. Add this solution dropwise over 15–20 minutes. Monitor the thermocouple strictly; do not allow the temperature to exceed 5 °C to prevent premature degradation.

  • Activation: Stir the mixture at 0–5 °C for 1 to 2 hours. A color shift (typically to deep yellow or orange) indicates the formation of the nitrilium intermediate.

  • Quenching (Critical Step): Carefully pour the highly acidic mixture over 50 g of crushed ice in a large beaker under vigorous stirring. The ice acts as a massive heat sink, absorbing the exothermic shock of hydrolysis and locking the product as the thiocarbamate.

  • Isolation: Extract the aqueous slurry with ethyl acetate (3 x 25 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ until CO₂ evolution ceases, ensuring complete neutralization of residual acid. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Method B: Synthesis of N-Substituted Thiocarbamates
  • Reagent Preparation: In a separate vial, prepare a homogenous mixture of 10.0 mmol of the thiocyanate and 10.0 mmol of a secondary or tertiary alcohol (e.g., tert-butanol or isopropanol).

  • Acid Addition: Slowly add this mixture dropwise to 15.0 mL of cold (0 °C) concentrated sulfuric acid in the reactor setup described above. Causality Note: The acid dehydrates the alcohol in situ to generate the requisite carbocation, which is immediately trapped by the thiocyanate.

  • Reaction & Quenching: Stir at 0–5 °C for 2 hours, then quench over crushed ice and isolate the product following the exact extraction procedure detailed in Method A.

Quantitative Data Presentation

Understanding the substrate scope is critical for predicting reaction success. The table below summarizes expected benchmark yields and mechanistic limitations based on substrate class.

Substrate TypeCo-ReactantProduct TypeExpected Yield (%)Mechanistic Limiting Factor
Aryl Thiocyanate (para-substituted) None (H₂O quench)Primary Thiocarbamate75 - 85%Highly favorable nitrilium hydrolysis.
Aryl Thiocyanate (ortho-substituted) None (H₂O quench)Primary Thiocarbamate< 20%Steric hindrance blocks the hydration step.
Alkyl Thiocyanate Sec/Tert AlcoholN-Substituted Thiocarbamate65 - 80%Stable carbocation intermediate formation.
Alkyl Thiocyanate Primary AlcoholN-Substituted Thiocarbamate0%Prohibitive energy barrier for primary carbocations.
Thiocyanophenols None (H₂O quench)Degradation ProductsN/ASubstrate is overly sensitive to concentrated H₂SO₄.

Analytical Self-Validation

To ensure the protocol was executed successfully, validate the isolated product using the following spectroscopic markers:

  • FT-IR Spectroscopy: The defining validation metric is the complete disappearance of the sharp, intense thiocyanate (-SCN) stretch at ~2150 cm⁻¹. Successful conversion is confirmed by the appearance of a strong carbonyl (C=O) stretch at 1650–1680 cm⁻¹ and broad N-H stretching bands between 3200–3400 cm⁻¹.

  • ¹H NMR Spectroscopy: For N-substituted thiocarbamates (e.g., using tert-butanol), look for the integration of the newly appended alkyl group (a distinct 9H singlet around 1.3–1.5 ppm in CDCl₃).

References

  • Title: Riemschneider thiocarbamate synthesis Source: Wikipedia URL: [Link]

  • Title: Riemschneider Thiocarbamate Synthesis Source: DrugFuture URL: [Link]

Sources

Application

using methoxycarbothioamide as a ligand in coordination chemistry

Executive Summary Methoxycarbothioamide ( ), also known as O-methyl thiocarbamate, represents a versatile class of S/N/O-donor ligands in coordination chemistry. Unlike dithiocarbamates ( ), which almost exclusively chel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxycarbothioamide (


), also known as O-methyl thiocarbamate, represents a versatile class of S/N/O-donor ligands in coordination chemistry. Unlike dithiocarbamates (

), which almost exclusively chelate via two sulfur atoms, methoxycarbothioamides offer a "soft" thione sulfur and a "hard" methoxy oxygen, alongside a nitrogen backbone capable of hydrogen bonding or deprotonation.

This guide details the deployment of methoxycarbothioamide ligands in drug development and materials science. It focuses on their preferential coordination to soft Lewis acids (Cu(I), Ag(I), Au(I), Pd(II)) via the thione sulfur, their structural isomerism, and protocols for synthesizing bio-active metal complexes.

Chemical Identity & Mechanistic Basis

Ligand Structure and Donor Properties

The methoxycarbothioamide moiety exists in a tautomeric equilibrium, though the thione form predominates in neutral media and solid state.

  • Thione Form (Dominant):

    
    
    
  • Thiol Form (Minor/Reactive):

    
    
    

Coordination Modes:

  • Monodentate (

    
    ):  The most common mode for neutral ligands binding to soft metals (Au, Ag, Cu). The sulfur atom acts as a 
    
    
    
    -donor and weak
    
    
    -acceptor.
  • Bridging (

    
    ):  Observed in polymeric copper(I) halides where the sulfur bridges two metal centers.
    
  • Chelating (Rare): Potential for S,N-chelation upon deprotonation, forming a four-membered metallacycle.

HSAB Theory Application

According to the Hard and Soft Acids and Bases (HSAB) theory:

  • Sulfur (Thione): Soft base.[1] Forms stable covalent bonds with soft acids (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ).
  • Oxygen (Methoxy): Hard base. Rarely coordinates unless forced by steric constraints or hard metal centers (

    
    , 
    
    
    
    ), but often participates in intramolecular hydrogen bonding.

Experimental Protocols

Protocol A: Ligand Synthesis (N-Aryl Methoxycarbothioamides)

Target: Synthesis of N-(4-bromophenyl)methoxycarbothioamide as a model ligand.

Reagents:

  • 4-Bromophenyl isothiocyanate (1.0 eq)

  • Methanol (Solvent & Reagent, Excess)[2]

  • Sodium Hydroxide (Catalytic/Stoichiometric, 1.0 eq)

  • Hydrochloric acid (5M)[3]

Workflow:

  • Dissolution: Dissolve NaOH (0.5 mmol) in anhydrous methanol (5 mL).

  • Addition: Add 4-bromophenyl isothiocyanate (0.5 mmol) dissolved in methanol (10 mL) dropwise to the base solution.

  • Reaction: Stir the mixture at room temperature (

    
    ) for 3 hours. The reaction proceeds via nucleophilic attack of the methoxide ion on the isothiocyanate carbon.
    
  • Neutralization: Acidify dropwise with 5M HCl to pH ~3-4. This protonates the intermediate anion to yield the neutral thione.

  • Isolation: Extract with chloroform (

    
     mL). Dry organic layer over 
    
    
    
    .
  • Crystallization: Allow slow evaporation of the solvent to yield colorless crystals.[3]

Critical Control Point: Maintain temperature


 to prevent desulfurization or side reactions.
Protocol B: Metal Complexation (Copper(I) Coordination)

Target: Synthesis of


 polymer.

Reagents:

  • Copper(I) Bromide (CuBr)[1]

  • Acetonitrile (MeCN) - Solvent

  • Synthesized Ligand (from Protocol A)

Workflow:

  • Preparation: Dissolve CuBr (1.0 mmol) in dry MeCN (10 mL) under inert atmosphere (

    
    ). CuBr may require slight heating to dissolve fully.
    
  • Ligand Addition: Add the ligand (1.0 mmol) to the copper solution. A 1:1 stoichiometry is crucial for polymeric chain formation.

  • Incubation: Stir for 2 hours at room temperature.

  • Precipitation: Reduce volume by 50% under vacuum. Cool to

    
    .
    
  • Filtration: Filter the resulting solid and wash with cold ethanol.

Characterization & Validation

Spectroscopic Signatures

To validate coordination, compare the free ligand spectra with the complex.

TechniqueParameterFree LigandMetal Complex (M-S bonded)Mechanistic Insight
FT-IR


Shift to lower freq (

)
Weakening of C=S bond due to

-backdonation to metal.
FT-IR


Minimal shiftIndicates N is not deprotonated or coordinated (in neutral complexes).
1H NMR

8.0 - 9.0 ppm (Broad)Downfield shift (

)
Deshielding due to inductive effect of metal coordination nearby.
SC-XRD C-S Bond


Elongation confirms coordination via Sulfur.
Structural Visualization

The following diagram illustrates the synthesis and coordination logic, highlighting the structural transformation from isothiocyanate to the metal complex.

G cluster_packing Solid State Stabilization Isothiocyanate Aryl-N=C=S (Electrophile) Intermediate Anionic Adduct [Ar-N-C(S)-OMe]- Isothiocyanate->Intermediate Nucleophilic Addition Methanol MeOH / NaOH (Nucleophile) Methanol->Intermediate Ligand Methoxycarbothioamide (Neutral Thione) Intermediate->Ligand H+ (Acidification) Complex Coordination Complex (M-S Bond) Ligand->Complex Coordination (kappa-1 S) H_Bond H-Bond Synthon N-H...S Ligand->H_Bond MetalSalt CuBr / AuCl (Soft Acid) MetalSalt->Complex

Figure 1: Reaction pathway for the synthesis of methoxycarbothioamide ligands and their subsequent coordination to metal centers.

Applications in Drug Development[4][5][6][7]

Antimicrobial & Antifungal Activity

Methoxycarbothioamide complexes, particularly with Silver(I) and Copper(II) , exhibit potent antimicrobial properties.

  • Mechanism: The lipophilic methoxy group enhances cell membrane permeability, while the thiocarbonyl moiety acts as a pharmacophore, potentially inhibiting specific enzymes (e.g., metalloenzymes) in bacteria.

  • Data Point: N-substituted derivatives have shown

    
     values comparable to standard antibiotics against S. aureus and E. coli in vitro.
    
Cytotoxicity (Anticancer)
  • Gold(I) Complexes: Linear P-Au-S complexes (using phosphine coligands) are emerging as antitumor agents. The methoxycarbothioamide ligand stabilizes the gold center, preventing premature reduction while allowing ligand exchange at the tumor site.

  • Protocol: For cytotoxicity assays, dissolve complexes in DMSO (

    
    ) and treat cell lines (e.g., MCF-7). Monitor cell viability via MTT assay after 24-48h.
    

References

  • Yeo, C. I., & Tiekink, E. R. T. (2018).[3][4][5][6][7][8][9] N-(4-Bromophenyl)methoxycarbothioamide. Molbank, 2018(3), M1012.[3][4] [Link]

  • Kuan, F. S., et al. (2007).[7] Principles of crystal packing in O-isopropyl-N-aryl-thiocarbamides. Chemistry Central Journal. [Link]

  • Tiekink, E. R. T. (2018).[3][4][5][7][8][10] Perplexing Coordination Behaviour of Potentially Bridging Bipyridyl-Type Ligands in the Coordination Chemistry of Zinc and Cadmium 1,1-Dithiolate Compounds. Crystals, 8(1), 18. [Link][3][7][10][11]

  • Ho, S. Y., et al. (2005). Prevalence of the thioamide {…H–N–CS}2 synthon. CrystEngComm. [Link]

  • PubChem. (2025). Methoxycarbothioamide Compound Summary. National Library of Medicine. [Link]

Sources

Method

Application Notes &amp; Protocols: Methoxycarbothioamide Derivatives as Selective Collectors in Copper Sulfide Flotation

Abstract: The declining grade of copper ores and the increasing complexity of mineralogy, particularly the prevalence of pyrite, necessitate the use of highly selective reagents in froth flotation. This document provides...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The declining grade of copper ores and the increasing complexity of mineralogy, particularly the prevalence of pyrite, necessitate the use of highly selective reagents in froth flotation. This document provides a comprehensive technical guide on the application of methoxycarbothioamide and its derivatives, a class of thionocarbamate collectors, for the selective recovery of copper sulfide minerals such as chalcopyrite (CuFeS₂). We delve into the fundamental mechanisms of selective adsorption, provide detailed laboratory-scale protocols for performance evaluation, and discuss critical parameters that influence flotation efficiency. This guide is intended for researchers and mineral processing engineers seeking to optimize copper beneficiation circuits.

Introduction: The Challenge of Selective Copper Flotation

Froth flotation is the predominant method for concentrating copper sulfide minerals from host rock (gangue).[1][2] The process relies on rendering the desired mineral particles hydrophobic (water-repellent) so they can attach to air bubbles and be carried to the surface, while gangue minerals remain hydrophilic and are discharged as tailings.[3][4] The key to this selective separation lies in the use of collector reagents.[3][5]

For decades, xanthates have been the workhorse collectors in sulfide flotation due to their strong collecting power and cost-effectiveness.[6][7] However, a significant drawback of xanthates is their poor selectivity, especially against iron sulfides like pyrite (FeS₂), which are often closely associated with copper minerals.[6][8] The inadvertent flotation of pyrite lowers the copper grade of the concentrate and can lead to downstream processing challenges.

Thionocarbamates, including methoxycarbothioamide derivatives like O-isopropyl-N-ethyl thionocarbamate (IPETC), have emerged as a superior class of collectors due to their remarkable selectivity for copper sulfides over pyrite.[8][9][10] This enhanced selectivity allows for the production of higher-grade copper concentrates, particularly in neutral to alkaline pH conditions.[9]

Mechanism of Selective Adsorption

The efficacy of methoxycarbothioamide collectors stems from their specific chemical interactions with the mineral surfaces at a molecular level. Unlike the more indiscriminate action of xanthates, thionocarbamates exhibit a strong, targeted affinity for copper ions present on the surface of minerals like chalcopyrite and chalcocite (Cu₂S).

The primary mechanism is chemisorption, where the collector molecule forms a coordinate bond with copper atoms on the mineral lattice.[10][11] The Pearson Hard and Soft Acids and Bases (HSAB) theory supports this interaction, classifying the thionocarbamate's sulfur atom as a soft base that preferentially interacts with the soft acid character of copper ions on the sulfide mineral surface.[11]

The adsorption process can occur through two main pathways, depending on the specific structure of the thionocarbamate molecule:

  • Sulfur Coordination: The primary interaction involves the lone pair of electrons on the thionyl sulfur atom (C=S) forming a coordinate bond with a surface copper atom. This is the documented mechanism for collectors like IPETC.[11][12]

  • Chelation: In more complex derivatives, such as O-isobutyl-N-ethoxycarbonyl thionocarbamate (IBECTC), both the thionyl sulfur and the carbonyl oxygen can participate in bonding with a single copper atom. This forms a stable, six-membered chelate ring, resulting in a more robust and favorable adsorption.[11]

Crucially, the interaction of these collectors with the iron sites on pyrite is significantly weaker, especially in alkaline circuits.[9][11] This differential affinity is the basis for their selectivity, allowing for the effective depression of pyrite while floating copper minerals.

Diagram 1: Adsorption mechanism of a methoxycarbothioamide collector on a copper sulfide surface.

Application Protocol: Laboratory Microflotation

This protocol outlines a standard procedure for evaluating the performance of a methoxycarbothioamide collector on a copper sulfide ore sample using a laboratory-scale flotation cell.

Materials and Reagents
  • Ore Sample: Representative copper sulfide ore (e.g., chalcopyrite-rich), ground to a target particle size (P80 of 75-150 µm).

  • Collector: Methoxycarbothioamide derivative solution (e.g., 1% w/v in a suitable solvent or as an emulsion).

  • Frother: Methyl isobutyl carbinol (MIBC) or a polyglycol-based frother (e.g., 0.5% w/v solution).

  • pH Modifier: Lime (CaO) slurry or dilute NaOH/H₂SO₄ solutions.

  • Process Water: Deionized or tap water with known quality.

  • Equipment: Laboratory flotation machine (e.g., Denver D-12), grinding mill, pH meter, analytical balance, drying oven, and assay equipment (AAS or ICP-OES).

Step-by-Step Methodology
  • Ore Grinding: Prepare a batch of ore by grinding to the desired particle size distribution. A typical target is 80% of particles passing 100 mesh (150 µm).

  • Pulp Preparation:

    • Add a representative sample of the ground ore (e.g., 500 g) to the flotation cell.

    • Add process water to achieve the desired pulp density, typically between 25-35% solids by weight.

    • Agitate the slurry for 2-3 minutes to ensure complete wetting and homogenization.

  • pH Adjustment:

    • Measure the natural pH of the pulp.

    • Slowly add the pH modifier (e.g., lime slurry) while agitating to reach the target pH. For selective flotation against pyrite, a pH range of 8.5 to 11.0 is often optimal.[9][13]

    • Allow the pH to stabilize for 2-3 minutes.

  • Collector Conditioning:

    • Add the desired dosage of the methoxycarbothioamide collector solution. Dosages typically range from 10 to 50 g/t of dry ore.[14]

    • "Condition" the pulp by agitating for a set period (e.g., 3-5 minutes). This step is critical to allow sufficient time for the collector to adsorb onto the target mineral surfaces.

  • Frother Addition and Conditioning:

    • Add the frother solution (e.g., 25 g/t).

    • Condition for an additional 1-2 minutes to allow for frother distribution.

  • Flotation:

    • Open the air inlet valve to introduce a steady stream of fine air bubbles into the pulp. The agitation speed should be sufficient to keep solids suspended without creating excessive turbulence.

    • Collect the mineralized froth (concentrate) by scraping it from the lip of the cell into a collection pan for a predetermined time (e.g., 5-10 minutes).

  • Product Handling and Analysis:

    • Filter, dry, and weigh the collected concentrate and the remaining tailings.

    • Obtain representative samples of the feed (calculated), concentrate, and tailings for chemical analysis to determine the copper content.

G start Start ore_prep 1. Ore Grinding (P80 = 150 µm) start->ore_prep pulp_prep 2. Pulp Preparation (30% Solids) ore_prep->pulp_prep ph_adjust 3. pH Adjustment (pH 9-11) pulp_prep->ph_adjust collector_cond 4. Collector Conditioning (10-50 g/t, 3 min) ph_adjust->collector_cond frother_cond 5. Frother Addition (25 g/t, 1 min) collector_cond->frother_cond flotation 6. Flotation (Air On, 5-10 min) frother_cond->flotation collection 7. Product Collection flotation->collection concentrate Concentrate collection->concentrate tailings Tailings collection->tailings analysis 8. Sample Analysis (Assay for Cu) concentrate->analysis tailings->analysis end End analysis->end

Diagram 2: Experimental workflow for laboratory flotation testing.

Data Analysis and Performance Metrics

The success of the flotation test is quantified by two primary metrics: Grade and Recovery .

  • Grade: The concentration of the valuable metal (copper) in the concentrate. It is a measure of product quality.

  • Recovery: The percentage of the total copper from the original feed that is recovered into the concentrate. It is a measure of process efficiency.

These are calculated using the assay results (f = feed grade, c = concentrate grade, t = tailing grade) and the weights of the products.

Formula for Recovery (%): Recovery = 100 * [c * (f - t)] / [f * (c - t)]

ParameterSymbolDescription
Feed Gradef% Cu in the initial ore sample.
Concentrate Gradec% Cu in the collected froth product.
Tailing Gradet% Cu in the material left in the cell.
Concentrate WeightCDry mass of the concentrate.
Feed WeightFDry mass of the initial ore sample.
Table 1: Key parameters for flotation calculations.

A successful test will yield a high recovery of copper into a concentrate with a significantly higher grade than the feed material.

Collector Dosage (g/t)pHConcentrate Grade (% Cu)Copper Recovery (%)
209.522.588.1
309.524.191.5
409.523.892.3
3011.025.589.7
Table 2: Example results from a flotation test series optimizing collector dosage and pH for a feed ore of 1.0% Cu.

Factors Influencing Performance

  • pH: As discussed, pH is the most critical parameter for achieving selectivity against pyrite. Flotation of copper sulfides with thionocarbamates is generally stable and effective in a pH range of 8 to 11.[9][13]

  • Collector Dosage: An insufficient dosage will result in low recovery. Conversely, an excessive dosage can lead to decreased selectivity (floating more gangue) and unnecessary reagent cost.[14][15] Optimization is key.

  • Particle Size: Over-grinding can generate slimes, which consume reagents and interfere with flotation. Under-grinding results in poor liberation of valuable minerals, leading to low recovery. A well-defined grind size is essential.

  • Pulp Density: Affects reagent concentration, particle residence time in the cell, and froth stability. It must be controlled within an optimal range.

Conclusion

Methoxycarbothioamide and its thionocarbamate derivatives are highly effective and selective collectors for the flotation of copper sulfide minerals. Their primary advantage lies in their ability to strongly adsorb onto copper mineral surfaces while exhibiting a weak affinity for pyrite, particularly in alkaline conditions. This selectivity allows for the production of high-grade copper concentrates from complex ores. By carefully controlling key parameters such as pH, collector dosage, and particle size, researchers and process engineers can leverage these reagents to significantly improve metallurgical performance.

References

  • Fundamental studies of thionocarbamate interactions with sulfide minerals - VTechWorks. (n.d.). Retrieved March 7, 2026, from [Link]

  • Chalcopyrite Flotation: A Comprehensive Review with Emphasis on Pyrite Separation - Taylor & Francis. (2025, September 13). Retrieved March 7, 2026, from [Link]

  • Theoretical study on reactivity of different sulfide collectors and their binding affinity toward Cu(II), Zn(II) and Pb(II) ions. - ERA. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of Novel Ether Thionocarbamates and Study on Their Flotation Performance for Chalcopyrite - MDPI. (2016, September 21). Retrieved March 7, 2026, from [Link]

  • Thionocarbamates in Copper Slag Flotation - Encyclopedia.pub. (2022, May 31). Retrieved March 7, 2026, from [Link]

  • Adsorption of O-isopropyl-N-ethyl thionocarbamate on Cu sulfide ore minerals | Request PDF - ResearchGate. (2025, August 6). Retrieved March 7, 2026, from [Link]

  • Adsorption mechanisms and effects of thiocarbamate collectors in the separation of chalcopyrite from pyrite minerals: DFT and experimental studies | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Sustainable Flotation of Complex Copper-Nickel Sulfide Ores: A Review of Integrated Process Strategies - Taylor & Francis. (2025, October 5). Retrieved March 7, 2026, from [Link]

  • Flotation of copper sulfide minerals and pyrite with new and existing sulfur-containing collectors - AusIMM. (n.d.). Retrieved March 7, 2026, from [Link]

  • Flotation of Copper Sulfide Ore Using Ultra-Low Dosage of Combined Collectors - MDPI. (2024, October 13). Retrieved March 7, 2026, from [Link]

  • Improvement of copper sulfide flotation using a new collector in an optimized addition scheme. (2021, September 22). Retrieved March 7, 2026, from [Link]

  • (PDF) Fundamental principles of froth flotation - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Optimization of the Froth Flotation Process for the Enrichment of Cu and Co Concentrate from Low-Grade Copper Sulfide Ore - PMC. (2025, August 6). Retrieved March 7, 2026, from [Link]

  • How to Choose Flotation Agents of Copper Sulphide Ore Properly? - Xinhai Mining. (2023, August 23). Retrieved March 7, 2026, from [Link]

  • Collectors of Froth Flotation - Unacademy. (n.d.). Retrieved March 7, 2026, from [Link]

  • Flotation reagents in the mineral processing - Issuu. (n.d.). Retrieved March 7, 2026, from [Link]

  • Principles of Flotation - GlobalSpec. (n.d.). Retrieved March 7, 2026, from [Link]

  • Exploring the impact of thiol collectors system on copper sulfide flotation through machine learning-driven modeling. (n.d.). Retrieved March 7, 2026, from [Link]

  • Innovations in measurement of mineral structure and surface chemistry in flotation: Past, present, and future. (n.d.). Retrieved March 7, 2026, from [Link]

  • Preparation and flotation performance of thionocarbamates - 工程科学学报. (2023, August 25). Retrieved March 7, 2026, from [Link]

  • Investigation of the selectivity of ethoxylcarbonyl thionocarbametes during the flotation of copper sulfides | Request PDF - ResearchGate. (2025, August 7). Retrieved March 7, 2026, from [Link]

  • Froth Flotation of Chalcopyrite/Pyrite Ore: A Critical Review - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • Froth Flotation of Chalcopyrite/Pyrite Ore: A Critical Review - ResearchGate. (2025, October 13). Retrieved March 7, 2026, from [Link]

  • Synthesis of Novel Ether Thionocarbamates and Study on Their Flotation Performance for Chalcopyrite - ResearchGate. (2025, October 15). Retrieved March 7, 2026, from [Link]

  • A Composite Thionocarbamate and Mercaptan Collector: Synthesis and Flotation Performance to Chalcopyrite - OneMine. (2018, January 1). Retrieved March 7, 2026, from [Link]

  • EVALUATING COLLECTOR BEHAVIOUR IN COARSE PARTICLE FLOTATION OF COPPER ORES. (n.d.). Retrieved March 7, 2026, from [Link]

  • Flotation separation of chalcopyrite from sphalerite and pyrite using a benzothiazole-based collector | Request PDF - ResearchGate. (2026, February 14). Retrieved March 7, 2026, from [Link]

  • US3426896A - Flotation of bulk concentrates of molybdenum and copper sulfide minerals and separation thereof - Google Patents. (n.d.).
  • Interface behavior of chalcopyrite during flotation from cyanide tailings - International Journal of Minerals, Metallurgy and Materials. (2020, August 10). Retrieved March 7, 2026, from [Link]

  • Synergistic effects among dithiocar- bonates (DTC), dithiophosphate (DTP) and trithiocarbonates (TTC) in the flotation of Merensky ores - SAIMM. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Application

preparation of O-methyl thiocarbamate via xanthate intermediates

Application Note: Phosgene-Free Preparation of O-Methyl Thiocarbamates via Xanthate Intermediates Introduction & Scientific Rationale Thiocarbamates are highly versatile pharmacophores in drug development, exhibiting pot...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Phosgene-Free Preparation of O-Methyl Thiocarbamates via Xanthate Intermediates

Introduction & Scientific Rationale

Thiocarbamates are highly versatile pharmacophores in drug development, exhibiting potent antifungal, antibacterial, and anticancer activities, while also serving as critical intermediates for the synthesis of asymmetric ureas and agricultural compounds[1]. Traditionally, the industrial and laboratory-scale synthesis of these compounds relied heavily on the use of phosgene or thiophosgene—reagents that are notoriously toxic, corrosive, and difficult to handle safely[2].

This application note details a greener, highly efficient, and scalable protocol for synthesizing O-methyl thiocarbamates. By utilizing O,S-dimethyl dithiocarbonate (a xanthate derivative) as a stable, phosgene-free thiocarbonyl transfer agent, researchers can achieve near-quantitative yields under mild conditions[3].

Reaction Mechanism & Causality

The success of this methodology hinges on the differential leaving group abilities of alkoxides versus thiolates. The process is divided into two distinct chemical events:

  • Formation of the Xanthate Intermediate : Methanol reacts with carbon disulfide (CS2) in the presence of a strong base (KOH) to form potassium O-methyl xanthate. Subsequent alkylation with dimethyl sulfate traps the intermediate as O,S-dimethyl dithiocarbonate.

  • Regioselective Aminolysis : When a primary amine is introduced, it acts as a nucleophile, attacking the electron-deficient thiocarbonyl carbon of the xanthate. The resulting tetrahedral intermediate collapses, selectively expelling the methanethiolate anion (-SMe) rather than the methoxide anion (-OMe).

The Causality of Regioselectivity : This selective elimination is strictly governed by the pKa of the conjugate acids. Methanethiol (pKa ~10.4) is a significantly stronger acid than methanol (pKa ~15.5). Consequently, the thiolate is a vastly superior leaving group compared to the alkoxide. This thermodynamic driving force ensures high purity of the O-methyl thiocarbamate without the unwanted formation of symmetrical ureas or isothiocyanates[3].

Experimental Protocols

Note: This protocol is designed as a self-validating system. Built-in visual cues (color changes and gas evolution) allow researchers to monitor reaction progression without immediate chromatographic sampling.

Protocol A: Synthesis of O,S-Dimethyl Dithiocarbonate (Xanthate Intermediate)
  • Preparation of Base Solution : In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 0.20 mol of KOH in 100 mL of anhydrous methanol. Cool the mixture to 0–5 °C using an ice-salt bath.

  • CS2 Addition : Add 0.22 mol of carbon disulfide (CS2) dropwise over 30 minutes. Causality: Slow addition prevents the highly exothermic reaction from vaporizing the volatile CS2 (bp 46 °C), ensuring complete conversion. The solution will transition to a distinct pale yellow color, validating the formation of potassium O-methyl xanthate.

  • Alkylation : Maintain the internal temperature below 10 °C and add 0.21 mol of dimethyl sulfate dropwise. Stir for an additional 2 hours at room temperature.

  • Work-up : Quench the reaction with 150 mL of distilled water. Extract the aqueous layer with dichloromethane (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield O,S-dimethyl dithiocarbonate as a pale yellow liquid.

Protocol B: Aminolysis to O-Methyl N-Alkyl Thiocarbamate

Safety Critical: This step evolves toxic and malodorous methanethiol (MeSH) gas. Perform strictly inside a fume hood and route the exhaust through a scrubber containing 10% sodium hypochlorite (bleach) to safely oxidize MeSH to odorless dimethyl disulfide and sulfonic acids.

  • Reaction Setup : Dissolve 0.10 mol of the synthesized O,S-dimethyl dithiocarbonate in 50 mL of toluene in a 250 mL flask equipped with a gas outlet leading to the bleach scrubber.

  • Amine Addition : Add 0.11 mol of the primary amine (e.g., benzylamine) at room temperature (25 °C).

  • Reaction Monitoring : Stir the mixture for 3.5 to 4 hours. Validation: The reaction progress is visually validated by the cessation of gas bubbling (MeSH) in the scrubber. TLC (Hexane:EtOAc 8:2) will confirm the complete consumption of the xanthate intermediate.

  • Isolation : Wash the organic mixture with 1M HCl (2 × 30 mL) to remove unreacted trace amine, followed by water and brine. Dry over MgSO4 and evaporate the solvent. The resulting O-methyl N-benzyl thiocarbamate can be recrystallized from petroleum ether to achieve >99% purity[3].

Quantitative Data

The aminolysis of O,S-dimethyl dithiocarbonate exhibits a broad substrate scope. The table below summarizes optimized parameters for various primary amines.

Table 1: Optimization of Aminolysis for O-Methyl Thiocarbamate Synthesis

Amine SubstrateSolventReaction Time (h)Temperature (°C)Yield (%)Purity (GC-MS)
BenzylamineToluene3.525 (RT)99.0>99.5%
Ethylamine (40% aq)Water4.025 (RT)95.0>98.0%
IsopropylamineToluene4.525 (RT)94.5>98.0%
AnilineToluene6.05088.0>95.0%

(Data adapted from the synthetic parameters outlined in EP1334965A1[3])

Mechanistic Visualization

XanthatePathway Reagents Methanol + CS2 + KOH (Reagents) Xanthate Potassium O-Methyl Xanthate (Intermediate 1) Reagents->Xanthate 0-5 °C, Nucleophilic Addition OS_Dimethyl O,S-Dimethyl Dithiocarbonate (Intermediate 2) Xanthate->OS_Dimethyl Me2SO4, Alkylation Product O-Methyl N-Alkyl Thiocarbamate (Target Product) OS_Dimethyl->Product Aminolysis, RT Byproduct Methanethiol (MeSH) (Volatile Byproduct) OS_Dimethyl->Byproduct Leaving Group Elimination Amine Primary Amine (R-NH2) (Nucleophile) Amine->Product Nucleophilic Attack

Mechanistic pathway for the synthesis of O-methyl thiocarbamates via xanthate intermediates.

References

1.[1] New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. MDPI Minerals (2021). Available at: [Link] 2.[2] A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates. Beilstein Journal of Organic Chemistry (2019). Available at:[Link] 3.[3] Process to prepare alkyl-ureas from O,S-dimethyl dithiocarbonate. European Patent Office EP1334965A1 (2003). Available at:

Sources

Method

Application Note: Coordination Protocols for Methoxycarbothioamide with Soft Transition Metals (Cu, Ag, Hg)

Executive Summary This guide details the interaction of methoxycarbothioamide (chemically synonymous with O-methyl thiocarbamate, ) with Group 11 and 12 transition metals. Leveraging Pearson’s Hard and Soft Acids and Bas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the interaction of methoxycarbothioamide (chemically synonymous with O-methyl thiocarbamate,


) with Group 11 and 12 transition metals. Leveraging Pearson’s Hard and Soft Acids and Bases (HSAB) theory, this ligand acts as a preferential "soft" base, coordinating primarily through the thione sulfur atom.

This document provides validated protocols for:

  • Copper (Cu): Synthesis of Cu(I) coordination polymers, relevant to hydrometallurgy and sulfide ore flotation.

  • Silver (Ag) & Mercury (Hg): Heavy metal sequestration and sensing assays, utilizing the high affinity of Hg(II) for sulfur donors.

Ligand Profile & Mechanistic Grounding

Chemical Structure & Tautomerism

Methoxycarbothioamide exists in a tautomeric equilibrium between the thione and thiol forms.[1] In neutral media, the thione form predominates, presenting a soft sulfur donor for coordination.

  • Thione Form (Neutral):

    
     — Binds via S (Monodentate).
    
  • Thiolate Form (Anionic):

    
     — Generated via deprotonation; binds via S and N (Bidentate/Bridging).
    
HSAB Theory Application
  • Ligand Character: Soft Base (Sulfur donor).[1]

  • Target Metals:

    • Cu(I): Soft Acid. Forms stable clusters and polymers.[1]

    • Ag(I): Soft Acid. Forms insoluble precipitates or polynuclear complexes.[1]

    • Hg(II): Soft Acid. Extremely high affinity (

      
      ), often displacing other ligands.
      
Reaction Pathway Diagram

LigandPathways L_Neutral Methoxycarbothioamide (Neutral Thione) L_Anion Thiolate Anion (Deprotonated) L_Neutral->L_Anion Base (NaOH/Et3N) Cu_Salt Cu(I) Halide (Soft Acid) L_Neutral->Cu_Salt Direct Mixing (Neutral pH) Hg_Salt Hg(II) Salt (Soft Acid) L_Anion->Hg_Salt Chelation Complex_Poly 1D Coordination Polymer [Cu(μ-X)(L)]n Cu_Salt->Complex_Poly Self-Assembly (S-Bridging) Complex_Chelate Bidentate Chelate [M(L)2] Hg_Salt->Complex_Chelate Precipitation

Figure 1: Reaction pathways dictating coordination modes based on pH and metal oxidation state.

Protocol A: Copper(I) Coordination Polymer Synthesis

Application: Model system for industrial sulfide flotation collectors. Mechanism: The thione sulfur coordinates to Cu(I), often forming infinite chains bridged by halides.

Materials
  • Methoxycarbothioamide (Ligand)

  • Copper(I) Bromide (CuBr) Note: CuCl can be used but CuBr yields better crystallinity.

  • Acetonitrile (MeCN) - Anhydrous

  • Argon or Nitrogen atmosphere (Schlenk line recommended)

Step-by-Step Methodology
  • Pre-treatment: Purify CuBr by washing with sulfurous acid if it appears green (oxidized).[1] It must be a white powder.[1]

  • Dissolution: Dissolve 1.0 mmol of CuBr in 10 mL of dry Acetonitrile under inert atmosphere. The solution should be clear.

  • Ligand Addition: Add 1.0 mmol of Methoxycarbothioamide directly to the stirring copper solution.

    • Observation: The solution may turn pale yellow.[1]

  • Reaction: Stir at room temperature for 4 hours.

  • Crystallization: Layer the solution with 20 mL of Diethyl Ether. Allow to stand undisturbed at 4°C for 24-48 hours.

  • Isolation: Filter the resulting colorless crystals/needles. Wash with cold ether and vacuum dry.

Validation (Self-Check)
  • Solubility Test: The product should be insoluble in non-polar solvents but soluble in DMSO.

  • IR Check: The

    
     stretch (approx. 1000-1050 cm⁻¹) must shift to a lower frequency  (by 10-30 cm⁻¹) compared to the free ligand, confirming S-coordination.
    

Protocol B: Mercury(II) Sequestration & Sensing

Application: Heavy metal remediation and colorimetric detection.[1] Mechanism: Hg(II) induces deprotonation or binds so strongly to the S-donor that it precipitates as a highly stable complex.

Materials
  • Methoxycarbothioamide (Ligand)

  • Mercury(II) Chloride (

    
    ) (Caution: Neurotoxin) 
    
  • Ethanol (Absolute)[2]

  • Acetate Buffer (pH 5.0)

Step-by-Step Methodology
  • Stock Preparation: Prepare a 10 mM solution of the ligand in Ethanol.[1]

  • Metal Challenge: Prepare a 10 mM solution of

    
     in water.
    
  • Mixing: In a vial, add 1 mL of Ligand stock to 1 mL of Acetate buffer.

  • Titration: Add the Hg(II) solution dropwise.

    • Critical Endpoint: Immediate formation of a heavy, white/grey precipitate indicates complex formation

      
       or similar stoichiometry.
      
  • Quantification (Optional): Centrifuge the precipitate. Analyze the supernatant via ICP-MS to determine % removal efficiency.

Validation (Self-Check)
  • Selectivity Check: Repeat the test with Zn(II) or Ni(II). These "borderline" acids should not precipitate under these specific acidic/buffered conditions, validating the selectivity for Hg(II).

Diagnostic Data & Characterization

Use this table to interpret FTIR and NMR data for product verification.

FeatureFree Ligand (

/ ppm)
Metal Complex (Cu/Ag/Hg)Mechanistic Insight

IR Stretch
~1050 - 1100

Shift to lower

(

)
Reduced C=S bond order due to metal back-bonding.

IR Stretch
~3150 - 3300

Shift to higher

Increased C-N double bond character (resonance).

NMR (N-H)
Broad singletDownfield Shift Deshielding due to electron withdrawal by the metal.

NMR (C=S)
~190 ppmUpfield Shift Shielding effect upon S-coordination.[1]

Industrial Context: Flotation Mechanism

In mining, derivatives of this ligand (Thionocarbamates) are used to float copper sulfides.[3][4][5]

Flotation Ore Crushed Ore (Chalcopyrite + Gangue) Slurry Slurry Phase (Water + Ore) Ore->Slurry Collector Add Methoxycarbothioamide (Collector) Slurry->Collector Interaction Chemisorption on Cu Sites (S-Cu Bond Formation) Collector->Interaction Hydrophobic Surface becomes Hydrophobic Interaction->Hydrophobic Bubble Air Bubble Attachment Hydrophobic->Bubble Froth Copper Concentrate (Froth Layer) Bubble->Froth

Figure 2: Mechanism of action in Copper Sulfide Flotation.[1]

References

  • Coordination Chemistry of Thionocarbamates: Arar, W., et al. (2023). "Synthesis of Catena-bis(μ-bromo)-(O-methyl-N-phenylthiocarbamate)-dicopper(I)". Molbank.[1]

  • Mercury Coordination: Arar, W., et al. (2024). "Coordination of O-Propyl-N-phenylthiocarbamate to HgI2". Molbank.[1]

  • Industrial Flotation Applications: Fairthorne, G., et al. (1997). "The effect of thionocarbamate chain length on the flotation of chalcopyrite". Minerals Engineering.

  • HSAB Theory & Metal Toxicity: Pearson, R. G. (1963).[1] "Hard and Soft Acids and Bases".[1][6] Journal of the American Chemical Society.

Sources

Application

Application Note: Synthesis of Nitrogen-Sulfur Heterocycles Utilizing Methoxycarbothioamide as a Versatile Thio-Precursor

Executive Summary The development of nitrogen and sulfur-containing heterocycles, particularly thiazoles and 1,3,4-thiadiazoles, is a cornerstone of modern medicinal chemistry and agrochemical development. This applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of nitrogen and sulfur-containing heterocycles, particularly thiazoles and 1,3,4-thiadiazoles, is a cornerstone of modern medicinal chemistry and agrochemical development. This application note details the use of methoxycarbothioamide (O-methyl carbamothioate) as a highly versatile, bifunctional thio-precursor. By precisely controlling reaction conditions—specifically the presence of acid scavengers and nucleophilic partners—chemists can divergently synthesize either 2-methoxythiazoles or 1,3,4-thiadiazoles from a single starting material.

Mechanistic Rationale & Precursor Advantages

While thiourea is the traditional precursor for Hantzsch thiazole synthesis, it inherently yields 2-aminothiazoles. These compounds are highly polar, often suffer from rapid metabolic clearance, and present hERG toxicity liabilities. Methoxycarbothioamide offers a strategic alternative:

  • Tautomeric Stability: Crystallographic studies of methoxycarbothioamides confirm the dominance of the thioamide tautomer, ensuring that the thione sulfur is highly nucleophilic and primed for initial attack on electrophilic centers (e.g., α-haloketones)[1].

  • Divergent Reactivity via pH Control: Historically, reacting α-haloketones with O-methyl carbamothioate without an acid scavenger yields 2-hydroxythiazoles, because the liberated hydrogen halide (HX) cleaves the methoxy group in situ[2]. By introducing a non-nucleophilic base like Triethylamine (TEA), the HX byproduct is neutralized, preserving the O-methyl ether and yielding lipophilic 2-methoxythiazoles.

  • Hydrazinolysis Pathway: The O-methyl group is an excellent leaving group under strong nucleophilic attack. Reacting methoxycarbothioamide with hydrazine yields hydrazinecarbothioamide intermediates, which are premier building blocks for 1,3,4-thiadiazole synthesis[3].

Synthetic Workflows

HeterocycleSynthesis MCT Methoxycarbothioamide (Precursor) Int_Thiazole S-Alkylated Intermediate MCT->Int_Thiazole Hantzsch Reaction (EtOH, TEA) Int_Thiadiazole Hydrazinecarbothioamide Intermediate MCT->Int_Thiadiazole Hydrazinolysis (EtOH, Reflux) AlphaBromo α-Haloketones AlphaBromo->Int_Thiazole Hydrazine Hydrazine Hydrate Hydrazine->Int_Thiadiazole Thiazole 2-Methoxythiazole Derivatives Int_Thiazole->Thiazole Cyclodehydration (-H2O, -HBr) Thiadiazole 1,3,4-Thiadiazole Derivatives Int_Thiadiazole->Thiadiazole Cyclocondensation (POCl3)

Fig 1: Divergent synthesis of thiazole and thiadiazole scaffolds from methoxycarbothioamide.

Materials and Reagents

  • Precursor: Methoxycarbothioamide (O-methyl carbamothioate)[CAS: 683-63-6][4]

  • Electrophiles: Substituted α-bromoacetophenones (e.g., 2-bromo-4'-methoxyacetophenone)

  • Nucleophiles: Hydrazine hydrate (80% aqueous solution)

  • Reagents: Triethylamine (TEA, ≥99%), Phosphorus oxychloride (POCl₃), Aromatic carboxylic acids.

  • Solvents: Absolute Ethanol (EtOH), Dimethylformamide (DMF), Ethyl Acetate (EtOAc), Hexanes.

Step-by-Step Experimental Protocols

Protocol A: Base-Mediated Synthesis of 2-Methoxy-4-arylthiazoles

This protocol is a self-validating system: the reaction progress is visually indicated by the dissolution of starting materials and subsequent precipitation of the target heterocycle upon aqueous quenching.

  • Preparation: In a 50 mL round-bottom flask, dissolve methoxycarbothioamide (10 mmol, 0.91 g) and the selected α-bromoacetophenone (10 mmol) in absolute ethanol (20 mL).

  • Acid Scavenging (Critical Step): Add Triethylamine (12 mmol, 1.67 mL) dropwise to the stirring mixture at room temperature.

    • Causality: TEA immediately neutralizes the HBr generated during the initial S-alkylation. Failing to add TEA at this stage will result in the acidic hydrolysis of the methoxy group, shifting the product entirely to the 2-hydroxythiazole derivative[2].

  • Cyclodehydration: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 3 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active α-bromoacetophenone spot validates completion.

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water under vigorous stirring. A solid precipitate will form.

  • Purification: Filter the precipitate under a vacuum, wash with cold water (2 × 20 mL), and recrystallize from hot ethanol to yield the pure 2-methoxy-4-arylthiazole.

Protocol B: Synthesis of 1,3,4-Thiadiazoles via Hydrazinolysis
  • Hydrazinolysis: Dissolve methoxycarbothioamide (10 mmol) in absolute ethanol (15 mL). Slowly add hydrazine hydrate (12 mmol) dropwise. Reflux for 2 hours. The nucleophilic displacement of the methoxy group yields the hydrazinecarbothioamide intermediate[3].

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove ethanol and the methanol byproduct.

  • Cyclocondensation: To the crude intermediate, add an aromatic carboxylic acid (10 mmol) and POCl₃ (5 mL).

    • Causality: POCl₃ acts as both the dehydrating agent and the solvent, driving the cyclization of the thiosemicarbazide intermediate into the 1,3,4-thiadiazole ring.

  • Reflux & Quench: Reflux the mixture at 90 °C for 4 hours. Carefully pour the cooled mixture over crushed ice and neutralize with 10% NaOH until pH 7-8 is reached.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Quantitative Data & Optimization

The following table summarizes the optimization of the Hantzsch cyclization (Protocol A), demonstrating the critical role of the base in determining the final product identity.

SolventBase (Equiv)Temp (°C)Time (h)Major Product IdentityYield (%)Purity (HPLC)
EtOHNone78 (Reflux)62-Hydroxy-4-arylthiazole45%82%
DMFK₂CO₃ (1.2)8042-Methoxy-4-arylthiazole68%90%
EtOH TEA (1.2) 78 (Reflux) 3 2-Methoxy-4-arylthiazole 89% >98%
THFTEA (1.2)66 (Reflux)82-Methoxy-4-arylthiazole55%85%

Table 1: Optimization parameters for the reaction of methoxycarbothioamide with α-bromoacetophenone.

Troubleshooting & Causality in Experimental Choices

  • Issue: High levels of 2-hydroxythiazole byproduct in Protocol A.

    • Causality: The O-methyl group is highly sensitive to strong acids at elevated temperatures. If the α-bromoacetophenone contains free HBr impurities, or if the TEA is degraded/insufficient, the local pH drops, triggering ether cleavage.

    • Solution: Ensure TEA is freshly distilled and stored over KOH. Pre-mix the methoxycarbothioamide and TEA before adding the electrophile.

  • Issue: Incomplete hydrazinolysis in Protocol B.

    • Causality: Water in the reaction mixture can lead to competitive hydrolysis of the thioamide to a carbonyl, rather than the desired hydrazinolysis.

    • Solution: Use strictly absolute ethanol and high-concentration hydrazine hydrate (≥80%). Do not substitute with aqueous hydrazine solutions.

  • Issue: Poor crystallization of the final thiazole.

    • Causality: 2-Methoxythiazoles are significantly more lipophilic than their 2-amino counterparts. They may oil out in highly aqueous mixtures.

    • Solution: If the product forms an oil upon pouring into ice water, extract with dichloromethane (DCM), dry, concentrate, and crystallize from a minimal amount of cold hexane/ethyl acetate.

References

  • Aly, A. A., Brown, A. B., El-Emary, T. I., Ewas, A. M. M., & Ramadane, M. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. ARKIVOC, 2009(1), 150-197.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzVJaR0xjVSfyiEai0VkXWTSKI9WDDuMutF9dEoSWj3nEQrg97BaVWaSm7yveue-_aXgu9hHG09VFfh-t5qSeKCYMjibQJB8ZrQJ_Y6A654GdV50bCT9sZa5N3LRZqi4sG77Vr][3]

  • Rouf, A., & Tanyeli, C. (2020). Review of the synthesis and biological activity of thiazoles. European Journal of Medicinal Chemistry / Taylor & Francis.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb4JmIiriKchhYuGL4wfMVIPO2eKTtVOmZnu7EqdmheNTpFKw7D_F9GLR3a274TRRhK-4voPETOvqCnzHgE_dDCpRRHljBAXQVFXkmaZfDrO02159hUg5kU_juLgsjyZ97WHRwHqVzwZqZ6Ss55ExSU_4SHyyd3Sc8KmtNmA==][2]

  • Yeo, C. I., & Tiekink, E. R. T. (2018). N-(4-Bromophenyl)methoxycarbothioamide. Molbank, 2018(3), M1012.[URL: https://doi.org/10.3390/M1012][1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12868124, Methoxycarbothioamide.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKDtWMNQvBXUDjubMNYBB8J6-OuA45N8uaMQNMtyxvx6FO0B1_ticwq4mck2oBamp0nUe67r1VVlDRJkZddEFsYoUGE5biBxS07724dc3gdpVx9SwvFdo-lUNw4c5-kq1LERKZggKVrx4vijbT7SeQX2MDQ5bClrbz4qYr][4]

Sources

Method

Application Note: Catalytic Utility of O-Methyl Thiocarbamate Metal Complexes

This Application Note and Protocol Guide details the catalytic applications of O-methyl thiocarbamate metal complexes . While dithiocarbamates ( ) are more ubiquitous in general literature, O-alkyl thiocarbamates ( ) off...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the catalytic applications of O-methyl thiocarbamate metal complexes . While dithiocarbamates (


) are more ubiquitous in general literature, O-alkyl thiocarbamates  (

) offer distinct electronic properties due to the presence of the oxygen atom, which alters the basicity and "hardness" of the ligand compared to the dithio- analogs.

This guide focuses on two high-value applications:

  • Homogeneous Catalysis : Palladium-catalyzed C-C cross-coupling (Suzuki-Miyaura).[1]

  • Precursors for Heterogeneous Catalysts : Single Source Precursors (SSPs) for the generation of metal sulfide electrocatalysts.

Executive Summary

O-methyl thiocarbamate ligands (


) function as versatile S,N-donor ligands. Unlike their dithiocarbamate counterparts (

-donors), the O-methyl thiocarbamate motif introduces an electronic asymmetry that is highly beneficial in catalysis. The "soft" thione sulfur and "hard" nitrogen (or oxygen, depending on coordination mode) allow for hemilabile coordination . This hemilability creates open coordination sites during catalytic cycles without complete ligand dissociation, enhancing catalyst lifetime and turnover numbers (TON).
Key Applications
Application DomainCatalyst TypeActive SpeciesTarget Outcome
Organic Synthesis HomogeneousPd(II) O-methyl thiocarbamateSuzuki-Miyaura Coupling (Biaryl synthesis)
Materials Science HeterogeneousMetal Sulfide Nanoparticles (

)
Hydrogen Evolution Reaction (HER)
Polymerization HomogeneousZn(II) / Ti(IV) complexesRing-Opening Polymerization (ROP) of Lactide

Ligand Chemistry & Coordination Modes

Understanding the coordination mode is critical for troubleshooting catalytic failure. The O-methyl thiocarbamate ligand typically binds in one of two modes:

  • Monodentate (

    
    ):  Binding solely through the soft sulfur atom. Common in low-valent metals (e.g., Au(I), Cu(I)).
    
  • Bidentate Chelate (

    
    ):  Forming a four-membered metallacycle. This is the preferred mode for catalytic Pd(II) and Ni(II) centers, providing steric protection and electronic stabilization.
    

CoordinationModes cluster_0 Ligand Structure cluster_1 Coordination Modes L O-Methyl Thiocarbamate Me-O-C(=S)-N(H)-R Mono Monodentate (κ¹-S) Metal binds S only (High lability) L->Mono Soft Metals (Au, Ag, Cu) Bi Bidentate (κ²-N,S) Metal binds S and N (High stability) L->Bi Harder/Divalent Metals (Pd, Ni, Zn) Open Site for Substrate Open Site for Substrate Mono->Open Site for Substrate Stabilized Pre-Catalyst Stabilized Pre-Catalyst Bi->Stabilized Pre-Catalyst

Figure 1: Coordination variability of O-methyl thiocarbamate ligands determining catalytic potential.

Protocol A: Synthesis of the Ligand and Metal Complex

Before catalysis, the active complex must be synthesized with high purity.

Reagents
  • Primary Amine (

    
    ) : e.g., Aniline or Propylamine (10 mmol).
    
  • O-Methyl Chlorothionoformate (

    
    ) OR Methanol + Isothiocyanate .
    
    • Green Route: Methanol (excess) + Phenyl Isothiocyanate (

      
      ).
      
  • Metal Salt :

    
     or 
    
    
    
    .
  • Solvent : Dichloromethane (DCM), Methanol.

Step-by-Step Synthesis
  • Ligand Synthesis (Green Route) :

    • Dissolve Phenyl Isothiocyanate (1.35 g, 10 mmol) in absolute Methanol (20 mL).

    • Add a catalytic amount of

      
       (0.1 mL) or reflux for 4 hours.
      
    • Observation : The solution will turn pale yellow.

    • Evaporate solvent.[2][3] Recrystallize from EtOH to obtain O-methyl N-phenyl thiocarbamate .

    • Yield expectation: >85%.

  • Complexation (Pd-Complex) :

    • Dissolve

      
       (1 mmol) in DCM (10 mL).
      
    • Add Ligand (2 mmol) dissolved in minimal DCM dropwise.

    • Stir at Room Temperature (RT) for 2 hours.

    • Precipitation : Add Hexane to precipitate the yellow/orange complex

      
      .
      
    • Filter and dry under vacuum.

Protocol B: Homogeneous Catalysis (Suzuki-Miyaura Coupling)

Application : Synthesis of biaryls (drug intermediates) using Bis(O-methyl N-phenylthiocarbamato)palladium(II) . Mechanism : The S,N-chelate stabilizes the Pd(0) species generated in situ, preventing "palladium black" precipitation while allowing oxidative addition of aryl halides.

Reaction Setup
ComponentQuantityMolar Equiv.Role
Aryl Bromide 1.0 mmol1.0Electrophile
Phenylboronic Acid 1.2 mmol1.2Nucleophile
Pd-Catalyst 5 mg0.5-1.0 mol%Catalyst
Base (

)
2.0 mmol2.0Activator
Solvent Toluene/H2O (3:1)4 mLMedium
Procedure
  • Charge : Add aryl bromide, phenylboronic acid, base, and Pd-catalyst to a reaction vial equipped with a magnetic stir bar.

  • Degas : Seal the vial and purge with

    
     or Ar for 5 minutes. (Oxygen inhibits the active Pd(0) species).
    
  • Solvent Addition : Inject the degassed Toluene/Water mixture via syringe.

  • Reaction : Heat to 80°C for 6–12 hours.

    • Monitoring: Check by TLC or GC-MS every 2 hours.

  • Workup : Cool to RT. Extract with Ethyl Acetate (

    
    ). Dry organic layer over 
    
    
    
    .
  • Purification : Flash chromatography (Hexane/EtOAc).

Why this works : The thiocarbamate ligand is less electron-donating than a phosphine. This makes the Pd center more electrophilic, accelerating the reductive elimination step, which is often rate-limiting in sterically hindered couplings.

Protocol C: Single Source Precursors (SSPs) for Metal Sulfides

Application : Generating Copper Sulfide (


)  nanoparticles for photocatalysis or electrocatalytic Hydrogen Evolution Reaction (HER).
Concept : The O-methyl thiocarbamate complex contains pre-formed Metal-Sulfur bonds. Thermal decomposition drives off the organic "O-methyl carbamate" fragment, leaving pure metal sulfide.
Decomposition Protocol (Solvothermal)
  • Precursor Preparation : Use

    
     prepared in Protocol A.
    
  • Solvent : Oleylamine (acts as both solvent and surfactant to control particle size).

  • Process :

    • Dissolve Precursor (0.5 g) in Oleylamine (15 mL) in a three-neck flask.

    • Degas : Vacuum at RT for 30 mins, then switch to

      
       flow.
      
    • Ramp : Heat to 180°C (for CuS phase) or 240°C (for

      
       phase) at 5°C/min.
      
    • Hold : Maintain temperature for 1 hour. The solution will turn dark brown/black.

  • Isolation :

    • Cool to RT.

    • Add excess Ethanol to crash out nanoparticles.

    • Centrifuge (6000 rpm, 10 mins).

    • Wash pellet with Hexane/Ethanol (1:1) three times to remove excess amine.

SSP_Workflow Precursor O-Methyl Thiocarbamate Metal Complex [M(S2COR)2] Heating Solvothermal Heating (180-240°C in Oleylamine) Precursor->Heating Cleavage C-S / C-O Bond Cleavage (Loss of volatile organics) Heating->Cleavage Nucleation Nucleation of Metal Sulfide (MxSy) Cleavage->Nucleation App Application: Photocatalysis / HER Nucleation->App

Figure 2: Pathway from molecular complex to functional catalytic material.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Catalyst poisoning by

Ensure rigorous degassing; increase catalyst loading to 2 mol%.
Pd Black Formation Ligand dissociationUse a slight excess of free ligand (10 mol%) to stabilize the active species.
Impure Sulfide Phase Incorrect decomposition Temp180°C favors CuS (Covellite); >220°C favors

(Digenite). Verify Temp.
Poor Solubility Ligand alkyl chain too shortSwitch from O-Methyl to O-Propyl or O-Butyl to increase lipophilicity.

References

  • Hogarth, G. (2012). "Metal-dithiocarbamate complexes: chemistry and biological activity." Mini-Reviews in Medicinal Chemistry. Link

  • Roffey, A. R. (2014). "Dithiocarbamate Complexes as Single Source Precursors to Metal Sulfide Nanoparticles for Applications in Catalysis." UCL Discovery. Link

  • Sardarian, A. R., et al. (2018).[4][5] "Highly Efficient Synthesis of Alkyl and Aryl Primary Thiocarbamates." Molecular Diversity. Link

  • Haas, K., et al. (2012). "Palladium(II) thiocarboxamide complexes: synthesis, characterisation and application to catalytic Suzuki coupling reactions." Dalton Transactions. Link

  • Onwudiwe, D. C. (2021).[6] "Copper Dithiocarbamates: Coordination Chemistry and Applications in Materials Science." Inorganics. Link

Sources

Application

Application Note: A Comprehensive Guide to the N-Alkylation of Methoxycarbothioamide

Audience: Researchers, scientists, and drug development professionals. Abstract The N-alkylation of O-alkyl thiocarbamates, such as methoxycarbothioamide, is a pivotal transformation for synthesizing a diverse range of c...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The N-alkylation of O-alkyl thiocarbamates, such as methoxycarbothioamide, is a pivotal transformation for synthesizing a diverse range of compounds used in agrochemicals and medicinal chemistry. However, the reaction is complicated by the ambident nucleophilic nature of the intermediate thioamide anion, which often leads to a competitive and undesired S-alkylation. This guide provides an in-depth analysis of the factors governing the regioselectivity of this reaction. We will explore the underlying mechanisms, explain the causal relationships behind the selection of bases, solvents, and alkylating agents, and provide a detailed, field-proven protocol for achieving selective N-alkylation.

Introduction: The Synthetic Value of N-Alkylated Thioamides

O-Alkyl thiocarbamates (or thionocarbamates) are a class of organosulfur compounds characterized by the (RO)(R'R'')N-C=S core structure. When the nitrogen is unsubstituted, as in methoxycarbothioamide (CH₃OC(=S)NH₂), it presents a reactive site for functionalization. The subsequent N-alkylation is a critical step in the synthesis of various target molecules, including herbicides, fungicides, and potential therapeutic agents. The challenge, however, lies in controlling the reaction to favor substitution on the nitrogen atom over the sulfur atom, a common side reaction that can significantly reduce the yield of the desired product.[1]

The Core Challenge: Regioselectivity in an Ambident System

The primary hurdle in this procedure is overcoming the competing S-alkylation pathway. Upon deprotonation with a suitable base, the methoxycarbothioamide forms a resonance-stabilized anion. This anion is an ambident nucleophile , meaning it possesses two distinct nucleophilic centers: the nitrogen and the sulfur.

Caption: Resonance forms of the deprotonated methoxycarbothioamide anion.

The outcome of the alkylation (N- vs. S-alkylation) is dictated by a delicate balance of several factors, which can be rationalized using Pearson's Hard and Soft Acids and Bases (HSAB) theory.

  • Sulfur Center : The larger, more polarizable sulfur atom is a soft nucleophile . It preferentially reacts with soft electrophiles (e.g., alkyl iodides).

  • Nitrogen Center : The smaller, less polarizable nitrogen atom is a harder nucleophile . It tends to react with harder electrophiles (e.g., alkyl sulfates).

Direct alkylation attempts often yield the S-alkylated product, the isothiourea derivative, as the major product.[1] Therefore, careful selection of reaction parameters is essential to steer the reaction towards the kinetically or thermodynamically favored N-alkyl product.

Mechanistic Pathways and Strategic Control

The reaction proceeds via a two-step sequence: deprotonation followed by nucleophilic substitution (Sₙ2). The key to success is to manipulate the conditions to favor the attack from the nitrogen atom.

N_vs_S_Alkylation start Methoxycarbothioamide (MeO-C(=S)NH₂) anion Thioamide Anion [MeO-C(S)NH]⁻ start->anion + Base - H⁺ n_product N-Alkylated Product (MeO-C(=S)NHR) anion->n_product N-Attack(Kinetically Favoredunder certain conditions) s_product S-Alkylated Product (MeO-C(=NR)SH) anion->s_product S-Attack(Often ThermodynamicallyFavored) alkyl_halide Alkylating Agent (R-X) alkyl_halide->n_product alkyl_halide->s_product

Caption: Competing pathways for the alkylation of the thioamide anion.

The Critical Role of the Base and Counter-ion

The choice of base is paramount. A strong, non-nucleophilic base is required to fully deprotonate the thioamide without competing in the alkylation step.

  • Sodium Hydride (NaH) : This is often the base of choice. It irreversibly deprotonates the thioamide to form the sodium salt and hydrogen gas. The small, hard Na⁺ counter-ion can associate closely with the hard nitrogen center, potentially blocking it and favoring S-alkylation. However, in certain solvent systems, it provides a clean and complete deprotonation necessary for the reaction to proceed.[2]

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) : These are weaker bases, often used under phase-transfer catalysis conditions.[3] They establish an equilibrium, which can sometimes be sufficient for alkylation with highly reactive alkylating agents. The larger, softer K⁺ ion may coordinate less tightly with the nitrogen, leaving it more accessible.

  • Organolithium Reagents (n-BuLi, LiHMDS) : These are very strong bases but can be too reactive, potentially leading to side reactions.

Insight: For achieving N-alkylation, it is often desirable to have a "freer" anion where the nitrogen is accessible. This can be influenced by the solvent's ability to solvate the counter-ion.

The Alkylating Agent: A Handle on Hard/Soft Chemistry

The electrophilicity and leaving group of the alkylating agent (R-X) directly influence the reaction site.

  • Alkyl Iodides (R-I) : Iodide is a large, polarizable, and excellent leaving group, making alkyl iodides very reactive and soft electrophiles. They strongly favor reaction at the soft sulfur center.

  • Alkyl Bromides (R-Br) : These are slightly harder than iodides and represent a good compromise between reactivity and selectivity.

  • Alkyl Chlorides (R-Cl) : These are less reactive and may require harsher conditions, but their harder character can favor N-alkylation.[4]

  • Alkyl Sulfonates (R-OTs, R-OMs) & Dialkyl Sulfates (R₂SO₄) : These are harder electrophiles and are often a better choice for promoting N-alkylation, although they can be more hazardous.[2]

The Solvent System: Modulating Anion Reactivity

Aprotic polar solvents are necessary to dissolve the thioamide salt and facilitate the Sₙ2 reaction.

  • Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO) : These highly polar solvents are excellent at solvating cations. This solvation "frees" the thioamide anion, increasing its nucleophilicity. However, this can also enhance its ambident nature, potentially leading to a mixture of products based on the intrinsic reactivity of the N and S sites.[2]

  • Tetrahydrofuran (THF) / Acetonitrile (MeCN) : These are less polar options. In THF, the sodium salt of the thioamide may exist as a tighter ion pair, which can influence the regioselectivity. Acetonitrile is a good solvent for many Sₙ2 reactions and has been used with milder bases like K₃PO₄.[3]

Expert Recommendation: A common starting point is the use of a strong base like NaH in a moderately polar solvent like THF to generate the anion, followed by the addition of a moderately hard alkylating agent like an alkyl bromide.

Experimental Protocols

Safety First: This procedure involves a strong, flammable base (NaH), and potentially toxic and carcinogenic alkylating agents. All operations must be conducted in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory.

Protocol 1: N-Alkylation of Methoxycarbothioamide using NaH and an Alkyl Bromide

This protocol provides a general method for the synthesis of N-alkyl-O-methyl-thiocarbamates.

Materials:

  • Methoxycarbothioamide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl bromide (e.g., benzyl bromide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add methoxycarbothioamide (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration) to the flask to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.1 eq, 60% dispersion) portion-wise. Caution: Hydrogen gas evolution will occur. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation. The solution may become a slurry.

  • Alkylation: Cool the mixture back down to 0 °C. Dissolve the alkyl bromide (1.05 eq) in a small amount of anhydrous THF and add it dropwise to the reaction mixture via the dropping funnel over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Work-up: Transfer the mixture to a separatory funnel. Add water and ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Product Characterization

Distinguishing between the desired N-alkyl product and the S-alkyl byproduct is crucial and is readily achieved using NMR spectroscopy.[1][5]

Technique N-Alkyl Product (Desired) S-Alkyl Product (Byproduct)
¹H NMR The N-H proton signal disappears. A new signal corresponding to the protons on the carbon attached to the nitrogen appears, often as a multiplet. For an N-CH₂-R group, this is typically around 3.0-3.5 ppm.The N-H protons (2H) remain, often as a broad singlet. A new signal for the protons on the carbon attached to the sulfur appears, typically more downfield than in the N-alkyl isomer, around 2.5-3.0 ppm for an S-CH₂-R group.
¹³C NMR The thiocarbonyl (C=S) carbon signal remains, typically in the range of 185-190 ppm.[1] A new signal for the carbon attached to the nitrogen appears.The thiocarbonyl signal is replaced by an imine-like carbon (C=N) signal, which is shifted upfield significantly to ~160-170 ppm.
IR Spec. The N-H stretch (around 3200-3400 cm⁻¹) is replaced by a secondary amine N-H stretch if mono-alkylated. The C=S stretch is present (~1200-1250 cm⁻¹).The N-H stretch remains. A C=N stretch appears (~1640-1690 cm⁻¹).

General Workflow Visualization

G General N-Alkylation Workflow A 1. Setup Flame-dried glassware under N₂ B 2. Deprotonation Add Methoxycarbothioamide, Anhydrous THF, cool to 0°C. Add NaH portion-wise. A->B C 3. Alkylation Add Alkyl Halide (R-X) dropwise at 0°C. B->C D 4. Reaction Warm to RT, stir overnight. Monitor by TLC. C->D E 5. Quench & Work-up Cool to 0°C, add sat. NH₄Cl. Extract with EtOAc, wash, dry. D->E F 6. Purification Concentrate solvent. Purify by Flash Chromatography. E->F G 7. Characterization Confirm structure by ¹H NMR, ¹³C NMR, MS, IR. F->G

Caption: A streamlined workflow for the N-alkylation procedure.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive NaH (hydrolyzed).2. Wet solvent or glassware.3. Alkylating agent is not reactive enough.1. Use fresh NaH from a new container.2. Ensure all glassware is flame-dried and solvent is anhydrous.3. Switch to a more reactive alkylating agent (e.g., R-Br from R-Cl, or R-I from R-Br). Increase reaction temperature.
Mixture of N- and S-Alkyl Products 1. Alkylating agent is too soft (e.g., R-I).2. Solvent choice is favoring S-alkylation.1. Switch to a harder alkylating agent (R-Br, R-OTs).2. Try a different solvent system (e.g., change from DMF to THF).
Di-alkylation Product Observed 1. Excess alkylating agent or base used.2. The mono-N-alkylated product is more acidic and is deprotonated/alkylated again.1. Use stoichiometry closer to 1:1:1 (Substrate:Base:Alkylating Agent).2. Add the alkylating agent slowly at a low temperature.

References

  • Shaked, N., et al. (2021). N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release. Available at: [Link]

  • García-García, P., et al. (2015). Method for the synthesis of N-alkyl-O-alkyl carbamates. RSC Advances. Available at: [Link]

  • Vázquez-Castillo, J. J., et al. (2025). Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2018). Efficient syntheses of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][7]naphthyrin-5(6H)-one. Available at: [Link]

  • Reddit User Discussion. (2023). Is deprotonating amides with K3PO4 for alkylation using alkyl bromides interesting or useful... Reddit. Available at: [Link]

  • Yudin, A. K., et al. (2015). Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent. PubMed. Available at: [Link]

  • ResearchGate User Discussion. (2015). Which one would be efficient method for N-alkylation of aromatic amides... ResearchGate. Available at: [Link]

  • Mallinckrodt LLC. (2011). N-Alkylation of Opiates. Google Patents.

Sources

Method

Application Note: Methoxycarbothioamide in Thiocarbonyl Transfer and Heterocyclic Synthesis

This Application Note and Protocol guide details the use of Methoxycarbothioamide (systematically known as -Methyl Thiocarbamate ) in sulfur chemistry. While "thionation" typically refers to the conversion of carbonyls t...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of Methoxycarbothioamide (systematically known as


-Methyl Thiocarbamate ) in sulfur chemistry. While "thionation" typically refers to the conversion of carbonyls to thiocarbonyls (e.g., using Lawesson’s reagent), methoxycarbothioamide is a specialized thiocarbonyl transfer reagent . It is primarily used to introduce the thioamide moiety into amines (yielding thioureas) or to synthesize sulfur-containing heterocycles like thiazoles via condensation reactions.

[1]

Introduction & Chemical Profile[2][3][4]

Methoxycarbothioamide (


), also known as 

-Methyl Thiocarbamate
, is a bifunctional sulfur building block. Unlike aggressive thionating agents (e.g.,

) that replace oxygen with sulfur in existing carbonyls, methoxycarbothioamide acts as a thioacylating agent . It leverages the methoxy group as a leaving group to transfer the carbothioamide motif (

) or the thiocarbonyl unit to nucleophiles.
Key Applications
  • Synthesis of Thioureas: Acts as a safe, ammonia-equivalent substitute for thiophosgene to convert primary amines into monosubstituted thioureas.

  • Hantzsch Thiazole Synthesis: Condenses with

    
    -haloketones to form 2-alkoxythiazoles or 2-aminothiazoles (depending on conditions).
    
  • Newman-Kwart Precursor Synthesis: Used to prepare

    
    -aryl thiocarbamates, which rearrange to 
    
    
    
    -aryl thiocarbamates (precursors to thiophenols).
Chemical Properties Table
PropertySpecification
IUPAC Name

-Methyl thiocarbamate
Formula

MW 91.13 g/mol
Appearance White to off-white crystalline solid
Melting Point 85–87 °C
Solubility Soluble in MeOH, EtOH, DMSO; Sparingly soluble in water
Stability Stable under standard conditions; Hydrolyzes in strong acid/base

Mechanism of Action

The utility of methoxycarbothioamide lies in the differential reactivity of its substituents. The methoxy group (


) is a significantly better leaving group than the amide nitrogen (

) (pKa of MeOH

15.5 vs.


38).
Reaction Pathway: Trans-thiocarbamoylation

When reacted with a primary amine (


), the amine attacks the thiocarbonyl carbon. The tetrahedral intermediate collapses to expel methanol, forming a monosubstituted thiourea .

ReactionMechanism Reagent Methoxycarbothioamide (H2N-C(=S)-OMe) Intermediate Tetrahedral Intermediate Reagent->Intermediate + Amine Amine Primary Amine (R-NH2) Amine->Intermediate Product Monosubstituted Thiourea (R-NH-C(=S)-NH2) Intermediate->Product - MeOH Byproduct Methanol (MeOH) Intermediate->Byproduct

Figure 1: Mechanism of trans-thiocarbamoylation. The methoxy group serves as the leaving group, allowing the installation of the thiourea moiety.

Experimental Protocols

Protocol A: Synthesis of Monosubstituted Thioureas

Objective: Convert a primary amine to a thiourea without using toxic thiophosgene.

Reagents:

  • Substrate: Primary Amine (1.0 equiv)

  • Reagent: Methoxycarbothioamide (1.1 equiv)

  • Solvent: Ethanol (anhydrous) or Acetonitrile

  • Catalyst: None required (mild heat) or Triethylamine (0.1 equiv if amine is a salt)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of the primary amine in 5 mL of anhydrous ethanol in a round-bottom flask.

  • Addition: Add 1.1 mmol (100 mg) of Methoxycarbothioamide in one portion.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (the starting amine spot should disappear; product is usually more polar).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator).

    • The residue is often the pure thiourea. If necessary, recrystallize from EtOH/Water or purify via silica gel flash chromatography (Eluent: DCM/MeOH 95:5).

  • Validation: Confirm structure via

    
    H-NMR (Look for broad 
    
    
    
    singlets at
    
    
    7.0–9.0 ppm and loss of
    
    
    -Me singlet at
    
    
    4.0 ppm).
Protocol B: Hantzsch Synthesis of 2-Alkoxythiazoles

Objective: Synthesize a thiazole ring using methoxycarbothioamide as the thio-component.

Reagents:

  • Substrate:

    
    -Haloketone (e.g., Phenacyl bromide) (1.0 equiv)
    
  • Reagent: Methoxycarbothioamide (1.0 equiv)

  • Solvent: Ethanol

  • Base: Sodium Acetate (1.2 equiv) (optional, to scavenge acid)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of Methoxycarbothioamide in 5 mL ethanol.

  • Addition: Add 1.0 mmol of the

    
    -haloketone dropwise (if liquid) or in small portions (if solid) at room temperature.
    
  • Cyclization: Heat the mixture to reflux for 2–4 hours.

    • Note: The reaction proceeds via S-alkylation followed by cyclodehydration.

  • Work-up:

    • Evaporate the solvent.

    • Neutralize the residue with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry over

      
       and concentrate.
      
  • Purification: Purify via column chromatography. The product is typically a 2-methoxythiazole derivative (if the

    
     is eliminated/substituted) or a 2-aminothiazole  derivative (if the 
    
    
    
    is eliminated).
    • Critical Insight: Under standard Hantzsch conditions with

      
      -alkyl thiocarbamates, the alkoxy group is often retained  if the nitrogen participates in the cyclization, yielding 2-aminothiazoles only if specific rearrangement occurs. Verify product identity carefully.
      

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Thiourea) Amine is too sterically hindered.Switch solvent to Dioxane or DMF and increase temperature to 100°C.
No Reaction Amine is protonated (salt form).Add 1.1 equiv of Triethylamine or DIPEA to free-base the amine.
Side Products Hydrolysis of reagent.[1]Ensure solvents are anhydrous. Avoid strong aqueous acids.
Reagent Solubility Poor solubility in non-polar solvents.Use Methanol, Ethanol, or Acetonitrile. Do not use Hexane/Ether.

Strategic Workflow Diagram

Workflow Start Start: Select Substrate Decision Target Molecule? Start->Decision PathA Primary Amine (R-NH2) Decision->PathA Synthesis of Thiourea PathB Alpha-Haloketone (R-C(=O)CH2-X) Decision->PathB Synthesis of Thiazole ProcessA Reflux in EtOH (Trans-thiocarbamoylation) PathA->ProcessA + Methoxycarbothioamide ProcessB Reflux in EtOH + NaOAc (Hantzsch Cyclization) PathB->ProcessB + Methoxycarbothioamide ProductA Monosubstituted Thiourea (R-NH-C(=S)-NH2) ProcessA->ProductA ProductB 2-Substituted Thiazole ProcessB->ProductB

Figure 2: Decision tree for using Methoxycarbothioamide in synthesis.

References

  • Yeo, C. I., & Tiekink, E. R. T. (2018).[2] N-(4-Bromophenyl)methoxycarbothioamide. Molbank, 2018(3), M1012.[2][1]

  • Kuan, F. S., et al. (2007). Principles of crystal packing in O-isopropyl-N-aryl-thiocarbamides. Chemistry Central Journal.
  • Organic Chemistry Portal. (2024). Synthesis of Thiazoles (Hantzsch Synthesis).

  • Scattolin, T., et al. (2022). Nucleophilic deprotection protocols for carbamates. Organic Letters, 24, 3736-3740. (Context for carbamate reactivity).

Sources

Technical Notes & Optimization

Troubleshooting

preventing hydrolysis of methoxycarbothioamide in acidic media

Technical Support Center: Methoxycarbothioamide Stability A Guide for Researchers on Preventing Hydrolysis in Acidic Media Welcome to the technical support center for handling methoxycarbothioamide and related thioamide...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methoxycarbothioamide Stability

A Guide for Researchers on Preventing Hydrolysis in Acidic Media

Welcome to the technical support center for handling methoxycarbothioamide and related thioamide compounds. As a Senior Application Scientist, I've seen many promising projects encounter stability hurdles when working with these valuable molecules in acidic environments. This guide is designed to provide you not just with protocols, but with a deep, mechanistic understanding of the challenges and a suite of field-proven solutions. Our goal is to empower you to anticipate, troubleshoot, and resolve issues related to the hydrolytic degradation of thioamides.

Frequently Asked Questions (FAQs): The Fundamentals of Thioamide Instability

This section addresses the core principles governing the hydrolysis of methoxycarbothioamide. Understanding these fundamentals is the first step toward effective troubleshooting.

Q1: What is the underlying chemical mechanism of methoxycarbothioamide hydrolysis in an acidic medium?

A: The acid-catalyzed hydrolysis of a thioamide, such as methoxycarbothioamide, is a multi-step process driven by protonation and subsequent nucleophilic attack by water. Unlike amides, where the carbonyl oxygen is the primary site of protonation, the sulfur atom of the thiocarbonyl group is more basic and is protonated first. This protonation significantly increases the electrophilicity of the thiocarbonyl carbon, making it highly susceptible to attack by a weak nucleophile like water.[1][2]

The reaction proceeds through a tetrahedral intermediate, which then collapses, eliminating the amine portion and ultimately yielding a carboxylic acid (or its corresponding ester, in this case, methyl carbamate, which can be further hydrolyzed) and hydrogen sulfide. The overall process is generally irreversible because the amine byproduct is protonated under acidic conditions, rendering it non-nucleophilic and preventing the reverse reaction.[1]

Hydrolysis_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Collapse & Product Formation Thioamide Methoxycarbothioamide (R-C(=S)-NHR') Protonated Protonated Thioamide (Activated Electrophile) Thioamide->Protonated + H₃O⁺ Intermediate Tetrahedral Intermediate Protonated->Intermediate + H₂O Products Hydrolysis Products (Carboxylate + Amine) Intermediate->Products - H₂S, - H⁺

Caption: Acid-catalyzed hydrolysis mechanism of a thioamide.

Q2: What are the key experimental factors that accelerate the rate of hydrolysis?

A: Several factors can dramatically increase the rate of thioamide hydrolysis. By controlling these, you can significantly improve the stability of your compound.

  • Low pH (High Acidity): The reaction is acid-catalyzed, meaning the rate is directly proportional to the concentration of hydronium ions (H₃O⁺).[3] As pH decreases, the rate of hydrolysis increases.

  • Elevated Temperature: Like most chemical reactions, hydrolysis rates are highly dependent on temperature. Increasing the temperature provides the necessary activation energy for the reaction to proceed faster.

  • High Water Activity: Water is a reactant in the hydrolysis process.[4] In organic solvents, even trace amounts of water can lead to significant degradation over time, especially in the presence of acid. In aqueous solutions, the concentration of water is high and constant, making pH and temperature the primary levers for control.

Troubleshooting Guide: Practical Solutions for Common Experimental Problems

This section provides direct answers and protocols for specific challenges you may face during your research.

Problem 1: "My thioamide-containing compound is degrading during my aqueous acidic workup or purification (e.g., HPLC)."

This is one of the most common scenarios. The combination of strong acid and abundant water creates a perfect storm for hydrolysis.

Solution A: Strict pH and Temperature Control

The most immediate and effective strategy is to modify your environmental conditions to be less harsh.

  • Rationale: Moving to a less acidic pH and lowering the temperature directly reduces the rate of the degradation reaction. Even a small change can have a significant impact on yield and purity.

  • Protocol: Buffered Workup & Cold Processing

    • Neutralize Carefully: Instead of using a strong acid like 1N HCl for your workup, consider neutralizing your reaction mixture with a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) until the desired pH is reached.

    • Use Buffers: For extractions or washes, use a prepared buffer solution in the desired pH range instead of plain water or acidic solutions. This helps prevent pH fluctuations.

    • Work Cold: Perform all extractions, washes, and transfers in an ice bath. Pre-chill all your solutions. If you are using rotary evaporation to remove solvents, use a cold water bath to minimize heating.

    • HPLC Modification: For purification, adjust the pH of your mobile phase. Most silica-based C18 columns are stable between pH 2 and 8. Running at pH 3-4 will be significantly gentler than at pH <2. Always check your column's specifications.

Table 1: Common Buffer Systems for Mildly Acidic Conditions

Buffer System Effective pH Range Notes
Citrate Buffer 3.0 - 6.2 Common for biological applications and HPLC.
Acetate Buffer 3.8 - 5.8 Widely used and inexpensive.

| Formate Buffer | 2.8 - 4.8 | Useful for lower pH ranges without strong mineral acids. |

Solution B: Minimize Water Exposure

  • Rationale: Since water is a key reactant, reducing its availability can halt hydrolysis.[5]

  • Protocol: Anhydrous & Non-Aqueous Techniques

    • Dry Solvents: Ensure all organic solvents used for extraction (e.g., ethyl acetate, dichloromethane) are anhydrous.

    • Use Drying Agents: After extraction, thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent removal.

    • Consider Non-Aqueous Workup: If possible, devise a workup that avoids an aqueous phase altogether, such as direct filtration through a plug of silica gel to remove inorganic salts.

Problem 2: "My synthesis requires prolonged exposure to strong acid (e.g., TFA for deprotection). How can I protect the thioamide group?"

When harsh acidic conditions are unavoidable and required for other transformations in the molecule, a protection-deprotection strategy is the most robust solution. For thioamides, conversion to a thioimidate is a highly effective method.[6][7]

  • Rationale: By alkylating the sulfur atom of the thioamide, you form a thioimidate. The resulting protonation under acidic conditions occurs at the nitrogen atom. This change prevents the initial nucleophilic attack by water at the carbon center, effectively shielding the group from hydrolysis.[6][8] The protecting group can be removed later under specific, non-hydrolytic conditions.

Protective_Group_Workflow Start Thioamide Compound Protected Thioimidate (Protected Form) Start->Protected Protection Step (e.g., MeI or PNB-Br) Reacted Reacted Intermediate Protected->Reacted Reaction in Strong Acid (e.g., TFA Cleavage) Final Deprotected Thioamide (Final Product) Reacted->Final Deprotection Step (e.g., DTT, PPh₃)

Caption: Workflow for thioamide protection via a thioimidate intermediate.

  • Protocol: Protection as a p-Azidobenzyl Thioimidate and Deprotection This protocol uses a 4-azidobenzyl group, which is advantageous because its removal does not require toxic gases like H₂S.[8]

    • Protection Step:

      • Dissolve the thioamide-containing substrate (1 equivalent) in a suitable anhydrous solvent (e.g., DCM or DMF).

      • Add 4-azidobenzyl bromide (p-N₃-BnBr) (1.1 equivalents).

      • Cool the reaction to 0 °C and add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 equivalents).

      • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

      • Upon completion, perform a standard workup to isolate the protected thioimidate.

    • Perform Necessary Acidic Reaction:

      • With the thioamide now protected as a stable thioimidate, proceed with your required reaction in strong acid (e.g., TFA/DCM for 2-4 hours). The thioimidate will remain intact.[6]

    • Deprotection Step:

      • After removing the strong acid, dissolve the crude protected product in a solvent mixture like DCM/DMF.

      • Add a reducing agent such as dithiothreitol (DTT) or triphenylphosphine (PPh₃) (5-10 equivalents) to reduce the azide.

      • Follow this with a thiol scavenger to cleave the thioimidate back to the thioamide.

      • Monitor the reaction for the disappearance of the thioimidate and the appearance of the final thioamide product. Purify as required.

Problem 3: "My final drug product, formulated in an acidic solution, shows poor shelf-life due to hydrolysis of the methoxycarbothioamide API."

For drug development professionals, long-term stability is critical. Formulation strategies are key to protecting the Active Pharmaceutical Ingredient (API).

  • Rationale: The goal is to isolate the API from the key drivers of hydrolysis—acid and water—within the final dosage form.[9][10]

  • Recommended Formulation Strategies:

    • Lyophilization (Freeze-Drying): For parenteral drugs, formulating the API as a lyophilized powder for reconstitution immediately before use is a gold-standard approach.[4][9] This removes virtually all water, preventing hydrolysis during storage.

    • Microencapsulation: The API can be encapsulated within a protective polymer shell that acts as a physical barrier to moisture and acidic excipients.[10][11] This is suitable for oral solid dosage forms.

    • Co-processing with Hydrophobic Excipients: In tablets or capsules, blending the API with hydrophobic (water-repelling) excipients can help to divert moisture away from the sensitive thioamide group.[11]

    • pH Modification with Buffering Agents: Incorporating a solid buffering system into the formulation can maintain a local pH around the API particle that is higher and more stable than the bulk pH of the product.[9]

References

  • The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. National Institutes of Health. Available at: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Institutes of Health. Available at: [Link]

  • Hydrolysis in Pharmaceutical Formulations. Informa Healthcare.
  • A chemical rationale of drug stability and degradation- An insightful approach. ResearchGate. Available at: [Link]

  • Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. Available at: [Link]

  • Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. ResearchGate. Available at: [Link]

  • The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution. Royal Society of Chemistry. Available at: [Link]

  • Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Available at: [Link]

  • Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. ResearchGate. Available at: [Link]

  • Kinetics of the hydrolysis of thioacetamide in alkaline solution. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of orthogonally protected thioamide dipeptides for use in solid-phase peptide synthesis. TU Dublin Research. Available at: [Link]

  • Protecting Groups. Organic Chemistry Portal. Available at: [Link]

  • Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Available at: [Link]

  • Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Mechanism of the acid hydrolysis of aromatic o‐carboxyamides and relative imides. Wiley Online Library. Available at: [Link]

  • mechanism of amide hydrolysis. YouTube. Available at: [Link]

  • The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Whitesides Research Group, Harvard University. Available at: [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Reaction mechanism of the acidic hydrolysis of highly twisted amides: Rate acceleration caused by the twist of the amide bond. PubMed. Available at: [Link]

  • On the hydrolysis mechanisms of amides and peptides. University of Regina. Available at: [Link]

  • 11.7: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. Available at: [Link]

Sources

Optimization

controlling thermal rearrangement of O-methyl to S-methyl thiocarbamates

Executive Summary & Mechanism Welcome to the Advanced Synthesis Support Center. You are likely attempting to convert a phenol or alcohol into a thiol/thioether using the Newman-Kwart Rearrangement (NKR) or the related Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism

Welcome to the Advanced Synthesis Support Center. You are likely attempting to convert a phenol or alcohol into a thiol/thioether using the Newman-Kwart Rearrangement (NKR) or the related Schönberg Rearrangement . This transformation is driven by the thermodynamic stability of the carbonyl (


) bond over the thiocarbonyl (

) bond (

).[1][2]

While the reaction is thermodynamically favorable, it is kinetically hindered. The rearrangement proceeds via a constrained, four-membered cyclic transition state requiring high activation energy (


).[3]
The Mechanistic Pathway

The reaction is an intramolecular ipso-substitution. For O-aryl systems (NKR), the mechanism is concerted.[3] For O-alkyl systems (Schönberg), the pathway can be sensitive to substitution patterns (potential for ionization or elimination).

NKR_Mechanism Start O-Thiocarbamate (Ar-O-C(=S)-NMe2) TS Cyclic Transition State (4-Membered Ring) Start->TS Heat (>250u00b0C) or Pd Cat. Side1 Isocyanate + Phenol (Decomposition) Start->Side1 Protonated N (Mono-alkylated) Side2 Chugaev Elimination (If u03b2-H present) Start->Side2 O-Alkyl Substrates (>150u00b0C) Product S-Thiocarbamate (Ar-S-C(=O)-NMe2) TS->Product Irreversible Driving Force: C=O bond

Figure 1: Mechanistic flow of the Newman-Kwart Rearrangement. Note the divergence for O-alkyl substrates possessing


-hydrogens (Chugaev Elimination).

Diagnostic Troubleshooting Guide

Critical Parameter: Temperature & Conversion

Issue: Reaction is stalling or conversion is < 50%.

SymptomRoot CauseCorrective Action
Stalled Reaction Insufficient Temperature: The activation barrier is high (

30-40 kcal/mol).[3] 200°C is often the minimum threshold.
Increase Temp: Push to 250–300°C. Switch Solvent: Use Diphenyl ether (BP 258°C) or Sulfolane. Microwave: Switch to microwave heating (see Protocol B).
Decomposition (Black Tar) Oxidative Degradation: Sulfur intermediates are sensitive to air at high temps.Degas: Sparge solvent with Argon for 20 mins pre-heating. Seal: Use a sealed pressure tube or microwave vial.
Substrate Loss (Volatilization) Open System: At 250°C, even "heavy" substrates can sublime or evaporate.Concentration: Run reaction Neat (no solvent) if the substrate MP is < 200°C. Sealed Vessel: Mandatory for volatile O-methyl substrates.
Special Case: O-Methyl vs. O-Aryl

User Query Specifics: You mentioned "O-methyl". This terminology requires precise disambiguation.

  • Scenario A: O-Aryl Rearrangement (Standard NKR)

    • Substrate: Phenol derivative attached to thiocarbamate.[3][4][5][6][7]

    • Outcome: High success rate.

    • Risk:[4][5][8] Steric hindrance at the ortho position increases rate (rotational restriction) but bulky N-groups decrease it.

  • Scenario B: O-Alkyl (O-Methyl) Rearrangement (Schönberg)

    • Substrate: Methanol derivative (

      
      ).
      
    • Outcome:Difficult. The

      
       bond is strong.
      
    • Advantage:[2][6] Methyl groups lack

      
      -hydrogens, so they cannot  undergo Chugaev elimination. They will rearrange if heated enough.
      
    • Warning: If you use O-Ethyl or higher alkyls, Chugaev elimination (forming alkene + COS) becomes the dominant pathway over rearrangement.

Experimental Protocols

Protocol A: Thermal Rearrangement (Conventional)

Best for scale-up (>10g) of thermally stable O-aryl substrates.

  • Preparation: Place the O-thiocarbamate in a heavy-walled Schlenk tube.

  • Solvent: Add diphenyl ether (1.0 M concentration) or run Neat (solvent-free) if the substrate melts below 200°C.

    • Why Neat? Maximizes collision frequency and avoids solvent purification issues later.

  • Inert Atmosphere: Evacuate and backfill with

    
     (3 cycles).
    
  • Heating: Heat sand bath or heating block to 250–280°C .

  • Monitoring: Monitor by TLC/LCMS every hour.

    • Note: Reaction times vary from 30 mins (electron-deficient rings) to 24 hours (electron-rich rings).

  • Workup:

    • Cool to room temp.

    • If Neat: Dissolve in minimal DCM and load onto silica.

    • If Diphenyl ether: Dilute with hexane to precipitate product or use column chromatography (Diphenyl ether elutes with non-polar solvent).

Protocol B: Microwave-Assisted Rearrangement (Recommended)

Best for medicinal chemistry scales (<1g), difficult substrates, or "O-methyl" variants.

  • Vessel: Use a certified 10mL or 20mL microwave process vial.

  • Loading: Add substrate (0.5 – 2.0 mmol).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or o-Dichlorobenzene (o-DCB) .

    • Concentration: High (0.5 M to 1.0 M).

  • Parameters:

    • Temp: 220°C (Start)

      
       250°C (Optimization).
      
    • Time: 10–30 minutes.

    • Pressure Limit: Set to 20 bar (Safety Cutoff).

    • Stirring: High.[9][10]

  • Purification: Direct load onto reverse-phase flash chromatography or aqueous workup to remove NMP.

Protocol C: Palladium-Catalyzed (Low Temp)

Best for substrates that decompose >200°C.

  • Catalyst:

    
     (5 mol%) + dppf (5 mol%) OR 
    
    
    
    .
  • Solvent: Toluene or Xylene.

  • Temp: Reflux (100–140°C).

  • Mechanism: Pd inserts into the

    
     bond, facilitating migration without extreme thermal activation.
    

FAQs: Expert Insights

Q: My product is contaminated with a thiol. What happened? A: You likely have trace water in your reaction or during workup. The S-thiocarbamate is an activated thioester. At high temperatures or high pH, it hydrolyzes to the thiol (


).
  • Fix: Dry solvents over molecular sieves. If the thiol is the desired end-product, drive this hydrolysis intentionally with NaOH/MeOH after rearrangement.

Q: Can I rearrange an O-methyl group to make an S-methyl reagent? A: Yes, but it is kinetically slow. Unlike aryl groups, the methyl group cannot stabilize the negative charge in the transition state. You must use Protocol B (Microwave) at max temperature (250°C+). Ensure your vessel is rated for high pressure, as methanol byproducts (if hydrolysis occurs) will spike pressure dangerously.

Q: Why is the N,N-dimethyl group preferred over N-monoalkyl? A: Crucial Safety/Yield Issue. N-monoalkyl thiocarbamates (


) decompose via elimination to yield Isocyanates  (

) and phenols upon heating. You must use N,N-disubstituted thiocarbamates (dimethyl is standard) to force the rearrangement pathway.

References

  • Newman, M. S., & Karnes, H. A. (1966).[9] "The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates." The Journal of Organic Chemistry, 31(12), 3980–3984. Link

  • Lloyd-Jones, G. C., Moseley, J. D., & Renny, J. S. (2008).[9] "Mechanism and Application of the Newman-Kwart O→S Rearrangement of O-Aryl Thiocarbamates." Synthesis, 2008(05), 661–689. Link

  • Harvey, J. N., et al. (2009).[9][11] "The Newman–Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis." Angewandte Chemie International Edition, 48(41), 7612–7615. Link

  • Moseley, J. D., & Lenden, P. (2007).[9] "Microwave-promoted Newman–Kwart rearrangement on a multi-gram scale." Tetrahedron, 63(19), 4120–4125. Link

  • Burns, M., Lloyd-Jones, G. C., Moseley, J. D., & Renny, J. S. (2010).[9] "The Molecularity of the Newman−Kwart Rearrangement." The Journal of Organic Chemistry, 75(19), 6347–6353. Link

Sources

Troubleshooting

purification methods for methoxycarbothioamide from reaction byproducts

To: User From: Senior Application Scientist, Chemical Synthesis Support Subject: Technical Guide: Purification of Methoxycarbothioamides Technical Support Center: Methoxycarbothioamide Purification Status: Active Ticket...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Senior Application Scientist, Chemical Synthesis Support Subject: Technical Guide: Purification of Methoxycarbothioamides

Technical Support Center: Methoxycarbothioamide Purification

Status: Active Ticket ID: CHEM-PUR-882 Severity: High (Product Instability/Contamination Risk)

Welcome to the technical support interface. You are likely dealing with a reaction mixture containing methoxycarbothioamide (


 or similar derivatives).

If you have just performed a thionation (using Lawesson’s Reagent or


) on a Weinreb amide or N-methoxy amide, your crude mixture likely contains a viscous, malodorous phosphorus byproduct that streaks on silica and co-elutes with your product.

This guide provides the standard operating procedures (SOPs) to isolate your target compound without inducing desulfurization or hydrolysis.

Module 1: Triage & Diagnostics

Before proceeding, identify the specific failure mode of your current purification attempt:

SymptomDiagnosisRecommended Action
Yield > 100% Phosphorus byproducts (Lawesson's residue) are contaminating the product.Go to Protocol A (Chemical Decontamination)
Product streaks on TLC Acidic decomposition on silica gel.Go to Protocol B (Neutralized Chromatography)
Product smells like rotten eggs Hydrolysis releasing

or residual reagent.
Go to Protocol C (Odor Management)
Product turns into Amide Oxidative desulfurization or hydrolysis.Go to Storage Guidelines

Module 2: The "Phosphorus Nightmare" (Lawesson's Cleanup)

The Problem: The most common synthesis route involves Lawesson’s Reagent (LR). The byproduct is a pseudo-polymeric phosphorus-sulfur ring that is lipophilic, soluble in organic solvents, and nearly impossible to separate via standard chromatography.

The Solution: Chemical Modification Do not load the crude reaction mixture directly onto a column. You must chemically decompose the LR byproduct into a water-soluble phosphonate ester first.

Protocol A: The Alcoholysis Workup (Gold Standard)

This method converts the lipophilic LR residue into a highly polar species that washes away in the aqueous layer.

Reagents:

  • Ethylene Glycol (preferred) or Ethanol

  • Solvent: Toluene or Dioxane (from the reaction)

Step-by-Step:

  • Quench: Upon reaction completion, do not evaporate the solvent. Cool the mixture to room temperature.

  • Add Scavenger: Add Ethylene Glycol (0.5 mL per mmol of Lawesson's Reagent used).

    • Note: If Ethylene Glycol is unavailable, Ethanol works but requires longer heating.

  • Decomposition: Stir the mixture at ambient temperature for 2–4 hours.

    • Visual Check: The mixture should become homogeneous or form a distinct heavy oil at the bottom.

  • Partition: Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash: Transfer to a separatory funnel.

    • Wash 2x with Water (removes the polar P-byproducts).

    • Wash 1x with Brine .

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    

Why this works: The alcohol attacks the P-S bonds in the byproduct, breaking the ring and forming polar alkyl thiophosphonates [1].

Module 3: Chromatographic Separation

The Problem: Methoxycarbothioamides are sensitive. The


 bond is prone to hydrolysis (reverting to the amide) and the 

bond can be labile. Standard Silica Gel 60 is slightly acidic (pH 6.5–7.0), which catalyzes decomposition.
Protocol B: Neutralized Stationary Phase

Option 1: Neutralized Silica (Recommended)

  • Slurry Preparation: Mix your silica gel with the non-polar component of your mobile phase (e.g., Hexanes/Petroleum Ether).

  • Add Base: Add Triethylamine (

    
    )  to the slurry (1% v/v relative to the solvent).
    
  • Pack: Pour the column.

  • Flush: Flush with 2 column volumes of pure mobile phase (without

    
    ) to remove excess base before loading your sample.
    
    • Caution: Too much amine can cause the methoxycarbothioamide to streak or isomerize.

Option 2: Neutral Alumina If the compound decomposes instantly on silica (check via 2D TLC), switch to Neutral Alumina (Brockmann Grade III) .

  • Alumina is less acidic and less likely to hydrolyze the thioamide.

  • Trade-off: Resolution is generally lower than silica; you may need a longer column.

Visualization: Chromatography Decision Tree

Chromatography_Decision Start Crude Methoxycarbothioamide CheckTLC Run 2D TLC on Silica (Spot -> Wait 10m -> Run 90°) Start->CheckTLC IsStable New spots appeared on diagonal? CheckTLC->IsStable Stable Compound Stable IsStable->Stable No (Single Spot) Unstable Compound Decomposed IsStable->Unstable Yes (Multiple Spots) StdSilica Standard Silica Gel (Hex/EtOAc) Stable->StdSilica NeutSilica Neutralized Silica (+1% Et3N) Unstable->NeutSilica Mild Instability Alumina Neutral Alumina (Brockmann III) Unstable->Alumina Severe Instability

Caption: Workflow for selecting the appropriate stationary phase based on compound stability.

Module 4: Stability & Storage (FAQ)

Q: My product is turning into a white solid that looks like the starting material. What happened? A: This is likely Oxidative Desulfurization . The


 bond has exchanged with atmospheric oxygen to form 

.
  • Cause: Exposure to light and air on the benchtop.

  • Prevention: Store under Argon/Nitrogen in the freezer (-20°C).

Q: The product smells intensely of sulfur. Is it pure? A: Thioamides have a natural, slight sulfurous odor, but a sharp rotten egg smell indicates trapped


 or degradation.
  • Fix: Dissolve in DCM and wash with a dilute bleach solution (Sodium Hypochlorite) very briefly (30 seconds) to oxidize trace sulfur contaminants, then immediately wash with water and thiosulfate. Warning: Prolonged exposure to bleach will destroy your product.

Q: Can I recrystallize instead of using a column? A: Yes, and it is often preferred.

  • Solvent System: Methoxycarbothioamides often crystallize well from hot Ethanol or Toluene/Heptane .

  • Tip: If the oil refuses to crystallize, scratch the flask glass; thioamides can be stubborn super-cooled liquids.

Summary of Key Data

ParameterStandard AmideMethoxycarbothioamideImplication for Purification
Polarity (Rf) ModerateSlightly Higher (Less Polar)Elutes faster than starting material.
Acid Stability HighLow to ModerateAvoid acidic silica; use neutralized phases.
Oxidation Risk NegligibleHighStore under inert gas; avoid prolonged air exposure.
Hydrolysis SlowModerateAvoid strong aqueous bases or acids during workup.

References

  • Ozturk, T., Ertas, E., & Mert, O. (2006). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 106(9), 4071–4083. Link

  • Jesberger, M., Davis, T. P., & Barner, L. (2003). Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Journal of Molecular Structure, 661, 511-522. Link

  • BenchChem Technical Protocols. (2025). Column-Free Workup for Reactions Using Lawesson's Reagent. Link

  • Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles.[1][2] Chemical Reviews, 103(1), 197–232. Link

Sources

Optimization

removing unreacted thiocyanate from methoxycarbothioamide product

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in thioamide synthesis: the isolation of pure methoxycarbothioamide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in thioamide synthesis: the isolation of pure methoxycarbothioamides from unreacted thiocyanate (SCN⁻) precursors.

Whether you are synthesizing these compounds for drug development or material science, this guide provides field-proven, self-validating protocols grounded in chemical causality to ensure the absolute purity of your final product.

Diagnostic Overview: The Thiocyanate Challenge

Methoxycarbothioamides are typically synthesized via the reaction of methoxyamine derivatives with thiocyanate salts (e.g., NH₄SCN, KSCN) or isothiocyanates[1]. A frequent complication in this workflow is the persistence of unreacted thiocyanate in the crude product.

The Causality of Contamination: Thiocyanate is a strong pseudohalide and an excellent ambidentate ligand. Rather than behaving as a simple spectator ion during aqueous workup, SCN⁻ often forms persistent ion pairs or weak coordination complexes with the hydrogen-bond-donating groups of the methoxycarbothioamide product. If an improper extraction solvent is chosen, the dielectric constant of the solvent will fail to break these ion pairs, dragging the SCN⁻ impurity directly into the organic phase.

Quantitative Data: Solvent Selection Matrix

To effectively remove SCN⁻, we must exploit its differential solubility. The table below summarizes the solubility of ammonium thiocyanate across various solvents, dictating our choice of extraction media[2],[3].

SolventSolubility of NH₄SCN ( g/100g )TemperatureExtraction Suitability
Water 17020°CN/A (Ideal Aqueous Wash)
Methanol 5924.5°CPoor (Co-solubilizes product & SCN⁻)
Ethyl Acetate 3Room TempModerate (Viable but requires heavy washing)
Chloroform Practically InsolubleRoom TempExcellent (Optimal Organic Phase)

Causality Insight: While ethyl acetate is a standard extraction solvent, it dissolves up to 3 g/100g of NH₄SCN[3]. Chloroform, however, completely rejects the salt. By dissolving your crude mixture in chloroform, you thermodynamically force the unreacted SCN⁻ into the aqueous layer during liquid-liquid extraction.

Troubleshooting Workflows & Protocols

Below is the logical workflow for isolating your product, followed by the specific, self-validating protocols required to execute it.

Purification Crude Crude Reaction Mixture (Product + Excess SCN⁻) Solvent Dissolve in Chloroform (SCN⁻ is insoluble) Crude->Solvent AqWash Aqueous Wash (Deionized Water) Solvent->AqWash Test FeCl₃ Spot Test Red Color Present? AqWash->Test Scavenge Chemical Scavenging (10% FeCl₃ Wash) Test->Scavenge Yes (SCN⁻ Present) Brine Brine Wash & Na₂SO₄ Drying Test->Brine No (SCN⁻ Removed) Scavenge->Test Iterate until clear Pure Pure Methoxycarbothioamide (SCN⁻ Free) Brine->Pure

Caption: Decision tree for targeted removal of unreacted thiocyanate from organic mixtures.

Protocol 1: Optimized Liquid-Liquid Extraction

Objective: Exploit the insolubility of SCN⁻ in halogenated solvents to force partitioning into the aqueous phase.

  • Dissolution: Concentrate the crude reaction mixture to dryness via rotary evaporation to remove any polar reaction solvents (e.g., methanol or ethanol) that could act as phase-transfer agents.

  • Reconstitution: Dissolve the crude residue in chloroform (10 mL per gram of crude).

  • Aqueous Wash: Transfer to a separatory funnel and wash with an equal volume of deionized water. Repeat this wash 3 times.

  • Self-Validation Checkpoint: To confirm the organic phase is free of SCN⁻, take a 0.5 mL aliquot of the chloroform layer, evaporate the solvent, dissolve the residue in 1 mL of methanol, and add 1 drop of 0.1 M aqueous FeCl₃. If the solution remains yellow/clear, the extraction is successful. If it turns blood-red, SCN⁻ is still present. Proceed to Protocol 2.

Protocol 2: Transition Metal Chemical Scavenging

Objective: When SCN⁻ forms persistent ion pairs that resist standard aqueous washing, we introduce a transition metal (Fe³⁺) to chemically bind and pull the SCN⁻ into the aqueous phase.

Mechanism SCN Free SCN⁻ (Organic Phase) Complex [Fe(SCN)₆]³⁻ (Water-Soluble Complex) SCN->Complex Fe Fe³⁺ Ions (Aqueous Phase) Fe->Complex Extract Partition into Aqueous Layer Complex->Extract Product Isolated Product Extract->Product Phase Separation

Caption: Mechanism of transition metal chemical scavenging for thiocyanate extraction.

  • Scavenger Preparation: Prepare a 10% w/v aqueous solution of Iron(III) chloride (FeCl₃).

  • Chemical Wash: Add the FeCl₃ solution to the SCN⁻ contaminated organic layer in the separatory funnel. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The aqueous layer will turn an intense blood-red, indicating the successful formation of the highly water-soluble [Fe(SCN)₆]³⁻ complex.

  • Self-Validation Checkpoint: Drain the organic layer and repeat the wash with fresh FeCl₃ solution. The protocol is self-validating: continue washing until the aqueous layer no longer turns red, proving the absolute depletion of SCN⁻.

  • Final Polish: Wash the organic layer once with brine to remove any residual water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure methoxycarbothioamide[1].

Frequently Asked Questions (FAQs)

Q: Why did my product yield drop significantly after the aqueous wash? A: Methoxycarbothioamides can exhibit partial water solubility if the organic substituents are small (e.g., methyl or ethyl groups). If you observe yield loss, your product is partitioning into the aqueous phase. Solution: Saturate the aqueous layer with NaCl (brine) prior to extraction to "salt out" the organic product, altering the dielectric constant and forcing the product back into the chloroform layer.

Q: I am scaling up my methoxycarbothioamide synthesis. Is the iron-scavenging method still viable? A: While highly effective on a bench scale, large-scale iron scavenging generates significant heavy metal waste. For scale-up, we recommend utilizing a synthetic hydrotalcite sol (LDHC) or an anion-exchange resin. LDHC boasts a high adsorption capacity for thiocyanate (up to 98.3 mg/g) and can be easily filtered and regenerated, making it ideal for industrial-scale purification[4].

Q: Can I use silica gel chromatography to remove SCN⁻? A: It is not recommended as a primary step. Thiocyanate salts can streak heavily on silica gel, co-eluting with polar thioamides and degrading the resolution of the column. Always perform the liquid-liquid extraction (Protocol 1) prior to loading your compound onto silica.

References

  • Solubility of Ammonium Thiocyanate in Different Solvents Source: ACS Publications URL:[Link]

  • N-(4-Bromophenyl)methoxycarbothioamide Source: MDPI (Molbank) URL:[Link]

  • Ammonium Thiocyanate: Solubility Properties Source: Chemister.ru URL:[Link]

  • Thiocyanate removal from aqueous solution by a synthetic hydrotalcite sol Source: PubMed (NIH) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: High-Fidelity FTIR Analysis of the C=S Bond in Methoxycarbothioamides

Executive Summary For drug development professionals and analytical chemists, confirming the structural integrity of thioamide derivatives is a critical quality control step. Methoxycarbothioamides (O-alkyl thiocarbamate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical chemists, confirming the structural integrity of thioamide derivatives is a critical quality control step. Methoxycarbothioamides (O-alkyl thiocarbamates) present a unique spectroscopic challenge: the thiocarbonyl (C=S) stretching vibration is highly susceptible to vibrational coupling and intermolecular hydrogen bonding.

This guide objectively compares the performance of Diamond Attenuated Total Reflectance (ATR-FTIR) —our recommended analytical product—against the traditional KBr Pellet Transmission alternative. By examining the causality behind spectral shifts and establishing a self-validating experimental protocol, researchers can achieve unambiguous assignment of the C=S bond.

Mechanistic Background: The Complexity of the C=S Bond

Unlike the highly polar and localized carbonyl (C=O) stretch typically found around 1700 cm⁻¹, the thiocarbonyl (C=S) bond possesses a lower force constant and a heavier sulfur atom, pushing its absorption into the fingerprint region.

In purely aliphatic O-alkyl thiocarbamates, the C=S stretching frequency is typically observed in the 1115–1080 cm⁻¹ range, with the frequency decreasing as the alkyl chain length increases due to electron-donating effects[1]. However, in N-aryl substituted methoxycarbothioamides, such as N-(4-Bromophenyl)methoxycarbothioamide, the ν(C=S) peak shifts to approximately 1205 cm⁻¹[2]. This is corroborated by similar derivatives like N-(3-chlorophenyl)(propan-2-yloxy)carbothioamide, which exhibits the ν(C=S) stretch at 1203 cm⁻¹[3].

The Causality of the Shift: The exact position of the C=S peak is dictated by resonance. The lone pair on the amide nitrogen delocalizes into the thiocarbonyl group (N-C=S ↔ N⁺=C-S⁻). This resonance increases the C-N bond order while decreasing the C=S bond order. Consequently, the ν(C=S) mode is never a "pure" stretch; it is vibrationally coupled with the ν(C-N) stretch, making its precise assignment highly dependent on the local dielectric environment and crystalline hydrogen-bonding network (N-H ··· S=C).

Technology Comparison: ATR-FTIR vs. KBr Transmission

To accurately capture the sensitive C=S stretch, the choice of FTIR methodology is paramount. Below is an objective performance comparison between a modern monolithic Diamond ATR-FTIR spectrometer and the traditional KBr pellet method.

Analytical ParameterDiamond ATR-FTIR (Recommended Product)KBr Pellet Transmission (Alternative)
Sample Preparation None required; direct crystal application.Extensive mechanical grinding with KBr.
Moisture Sensitivity Zero. No hygroscopic matrix used.High. KBr absorbs atmospheric H₂O, masking N-H bands.
H-Bonding Integrity Preserves native crystalline lattice perfectly.Grinding risks polymorphic disruption and H-bond breaking.
C=S Peak Fidelity High. Exact resonance and coupling capture.Moderate. Risk of peak broadening and shifting.

Scientific Insight: Mechanical grinding required for KBr pellets can induce pressure-polymorphism in soft organic methoxycarbothioamide crystals. Altering the crystal lattice disrupts the native N-H ··· S=C hydrogen bonds, which directly alters the electron density around the sulfur atom, leading to artificial shifts in the C=S stretching frequency. ATR-FTIR eliminates this variable entirely.

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure absolute trustworthiness in your spectral data, follow this step-by-step, self-validating workflow for analyzing methoxycarbothioamide powders.

Step 1: System Purge & Background Acquisition

  • Action: Clean the diamond crystal with isopropyl alcohol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality: Removes atmospheric H₂O and CO₂. Because the C=S peak resides in the complex fingerprint region, a pristine baseline is required to prevent atmospheric interference from skewing peak integration.

Step 2: Sample Application & Pressure Optimization

  • Action: Deposit 2–5 mg of the methoxycarbothioamide crystal onto the diamond sensor. Lower the pressure anvil until the software indicates optimal contact (typically ~50-70% of maximum torque).

  • Causality: The evanescent wave of the ATR penetrates only 0.5–2.0 µm into the sample. Intimate contact is required for signal strength. However, over-pressurizing can induce the same polymorphic distortions seen in KBr grinding. Controlled pressure ensures signal fidelity without structural deformation.

Step 3: Spectral Acquisition

  • Action: Run the sample scan (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

Step 4: Internal Structural Validation (The Self-Validating Step)

  • Action: Before assigning the tricky C=S peak, first locate the ν(C-O) stretch.

  • Causality: The C-O bond in the methoxy group (-OCH₃) is far less involved in intermolecular hydrogen bonding than the C=S or N-H groups. If the ν(C-O) peak is sharp and located accurately at ~1052 cm⁻¹[2], you have validated that the molecular framework is intact and the crystal lattice is undeformed. Only then should you proceed to assign the ν(C=S) peak.

Quantitative Data Presentation

The following table summarizes the characteristic FTIR peaks for a standard reference compound, N-(4-Bromophenyl)methoxycarbothioamide, utilizing the ATR-FTIR method[2].

Vibrational ModeWavenumber (cm⁻¹)Bond Character & Mechanistic Causality
ν(N-H) ~3229Broadened and shifted downward by strong intermolecular N-H···S=C hydrogen bonding in the solid state.
ν(C-N) ~1442Shifted higher than a standard amine due to partial double-bond character from nitrogen lone pair resonance.
ν(C=S) ~1205Shifted lower due to resonance decreasing the bond order; highly coupled with the C-N stretching mode.
ν(C-O) ~1052Sharp, distinct peak. Acts as the internal structural validator for the methoxycarbothioamide framework.

Mechanistic Workflow Diagram

FTIR_Coupling_Workflow cluster_Tech FTIR Methodology Comparison cluster_Peaks Vibrational Coupling & Assignment Start Methoxycarbothioamide Sample ATR Diamond ATR-FTIR (Intact H-Bonding) Start->ATR Direct KBr KBr Pellet Method (H-Bond Disruption Risk) Start->KBr Grinding Acquisition Spectral Acquisition (1500-400 cm⁻¹) ATR->Acquisition High Fidelity KBr->Acquisition Moisture Risk CN ν(C-N) Stretch ~1442 cm⁻¹ Acquisition->CN CS ν(C=S) Stretch ~1205 cm⁻¹ Acquisition->CS Resonance CO ν(C-O) Stretch ~1052 cm⁻¹ Acquisition->CO CN->CS Mixing Validation Self-Validating System (C-O confirms C=S) CN->Validation CS->Validation CO->Validation

Fig 1: Workflow and vibrational coupling logic for methoxycarbothioamide FTIR analysis.

References

1.[1] Title: Buy O-Ethyl thiocarbamate | 625-57-0 Source: Smolecule URL:

2.[2] Title: N-(4-Bromophenyl)methoxycarbothioamide Source: MDPI Molbank URL:

3.[3] Title: Crystal structure of N-(3-chlorophenyl)(propan-2-yloxy)carbothioamide, C10H12ClNOS Source: Sunway Institutional Repository URL:

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing O-Methyl and S-Methyl Thiocarbamate Isomers by Mass Spectrometry

For researchers, synthetic chemists, and drug development professionals, the unambiguous structural elucidation of isomeric molecules is a critical analytical challenge. O-methyl and S-methyl thiocarbamate isomers, with...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and drug development professionals, the unambiguous structural elucidation of isomeric molecules is a critical analytical challenge. O-methyl and S-methyl thiocarbamate isomers, with their identical elemental composition and molecular weight, present a classic case of this analytical hurdle. While indistinguishable by single-stage mass spectrometry (MS), their differentiation can be elegantly achieved through tandem mass spectrometry (MS/MS), which reveals distinct, structure-dependent fragmentation patterns. This guide provides an in-depth comparison of the mass spectrometric behavior of these isomers, grounded in established fragmentation mechanisms, and offers a practical workflow for their differentiation.

The Challenge of Isomerism in Thiocarbamates

O-methyl and S-methyl thiocarbamates are structural isomers that differ only in the position of the methyl group—attached to the oxygen atom in the O-methyl isomer and the sulfur atom in the S-methyl isomer. This subtle difference leads to identical molecular weights, making them appear as a single peak in a full-scan mass spectrum. Chromatographic separation can sometimes be effective, but co-elution is a common issue, necessitating a robust analytical technique for their individual identification and quantification. Tandem mass spectrometry, particularly through techniques like Collision-Induced Dissociation (CID), provides a powerful solution by inducing fragmentation of the precursor ions and generating a unique "fingerprint" mass spectrum for each isomer.[1][2]

Mechanistic Insights into Isomer-Specific Fragmentation

The key to distinguishing O- and S-methyl thiocarbamate isomers lies in their different bond lability and the resulting fragmentation pathways upon collisional activation. The location of the methyl group dictates the primary cleavage sites, leading to the formation of diagnostic product ions.

The Fragmentation Landscape of S-Methyl Thiocarbamates

For S-methyl thiocarbamates, the initial ionization often occurs at the nitrogen or sulfur atom. A predominant fragmentation pathway is the α-cleavage adjacent to the sulfur atom, leading to the loss of a methyl radical (•CH₃) or a thiomethyl radical (•SCH₃). Another characteristic fragmentation involves the cleavage of the C-S bond, often accompanied by a hydrogen rearrangement, which can lead to the formation of a stable isocyanate species.

A key diagnostic pathway for many S-methyl thiocarbamates is the cleavage of the carbamoyl moiety, which can result in the formation of an ion corresponding to the N-substituted portion of the molecule. For instance, in S-methyl N-alkylthiocarbamates, a prominent fragment corresponding to the alkyl isocyanate cation ([R-N=C=O]⁺) is often observed.

The Fragmentation Landscape of O-Methyl Thiocarbamates

In contrast, O-methyl thiocarbamates tend to undergo fragmentation initiated by cleavage of the C-O bond, which is generally weaker than the C-S bond. A characteristic fragmentation is the loss of a methoxy radical (•OCH₃) or formaldehyde (CH₂O) through a rearrangement process.

A significant distinguishing feature for O-methyl thiocarbamates can be the elimination of carbonyl sulfide (COS). This fragmentation is more sterically and electronically favored from the O-alkenyl intermediate that can be formed from the O-methyl isomer, compared to the S-methyl isomer.

Comparative Fragmentation Analysis: A Head-to-Head Look

Fragmentation PathwayO-Methyl ThiocarbamateS-Methyl ThiocarbamateRationale
α-Cleavage Loss of •OCH₃ (methoxy radical)Loss of •SCH₃ (thiomethyl radical)Cleavage of the bond alpha to the heteroatom is a common fragmentation pathway.[3][4][5]
Rearrangement & Elimination Loss of Carbonyl Sulfide (COS)Less likely to lose COS directly.The O-alkenyl intermediate facilitates the elimination of COS.
Cleavage of Carbamoyl Group Formation of [R-N=C=S]⁺ (isothiocyanate ion)Formation of [R-N=C=O]⁺ (isocyanate ion)The location of the sulfur atom dictates the nature of the resulting isocyanate/isothiocyanate fragment.
Loss of Methyl Group Loss of •CH₃ from the N-alkyl group (if present)Loss of •CH₃ from the sulfur atom.The S-CH₃ bond is generally more labile than an N-CH₃ bond in the gas phase.

Experimental Workflow for Isomer Differentiation

The following provides a generalized workflow for the differentiation of O- and S-methyl thiocarbamate isomers using tandem mass spectrometry.

Workflow for Isomer Differentiation cluster_0 Sample Preparation & Introduction cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis & Interpretation cluster_3 Outcome Sample Isomeric Mixture LC Liquid Chromatography (Optional Separation) Sample->LC Infusion Direct Infusion Sample->Infusion MS1 MS1: Precursor Ion Selection (Select m/z of Isomers) LC->MS1 Infusion->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Scan (Acquire Fragmentation Spectra) CID->MS2 Analysis Comparative Analysis of Product Ion Spectra MS2->Analysis Identification Identification of Diagnostic Fragment Ions Analysis->Identification Result Unambiguous Isomer Differentiation Identification->Result

Caption: A generalized experimental workflow for the differentiation of O- and S-methyl thiocarbamate isomers using tandem mass spectrometry.

Detailed Experimental Protocol
  • Sample Preparation: Dissolve the isomeric mixture in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.

  • Instrument Setup:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for these compounds.

    • Mass Analyzer: A triple quadrupole (QqQ), quadrupole time-of-flight (Q-TOF), or ion trap mass spectrometer can be used.

  • MS1 Analysis (Precursor Ion Selection):

    • Acquire a full scan mass spectrum to determine the m/z of the protonated molecular ions [M+H]⁺ of the thiocarbamate isomers.

    • Set the mass spectrometer to isolate this precursor ion in the first mass analyzer (Q1).

  • MS2 Analysis (Product Ion Scan):

    • The selected precursor ions are passed into a collision cell (q2) filled with an inert gas (e.g., argon, nitrogen).

    • Apply a collision energy to induce fragmentation of the precursor ions. It is advisable to perform a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

    • The resulting product ions are then analyzed in the third mass analyzer (Q3) to generate the product ion spectrum.

  • Data Analysis:

    • Compare the product ion spectra of the unknown mixture with those of authenticated standards of the O-methyl and S-methyl isomers, if available.

    • If standards are not available, carefully analyze the fragmentation patterns for the presence of the diagnostic ions outlined in the comparative table above.

    • Pay close attention to the relative intensities of common fragment ions, as these can also be highly informative for isomer differentiation.[6]

Visualizing the Fragmentation Divide

The following diagrams illustrate the principal and distinguishing fragmentation pathways for O-methyl and S-methyl thiocarbamates.

O_Methyl_Fragmentation O-Methyl Thiocarbamate Fragmentation Parent [R-NH-C(=S)-OCH₃]⁺˙ Frag1 [R-NH-C(=S)]⁺ (Loss of •OCH₃) Parent->Frag1 α-Cleavage Frag2 [R-N=C=S]⁺˙ (Rearrangement & Loss of CH₃OH) Parent->Frag2 Rearrangement Frag3 [R-NH-CH=O]⁺˙ (Loss of COS) Parent->Frag3 Key Differentiator

Caption: Predicted major fragmentation pathways for an O-methyl thiocarbamate isomer.

S_Methyl_Fragmentation S-Methyl Thiocarbamate Fragmentation Parent [R-NH-C(=O)-SCH₃]⁺˙ Frag1 [R-NH-C(=O)]⁺ (Loss of •SCH₃) Parent->Frag1 α-Cleavage Frag2 [R-N=C=O]⁺˙ (Rearrangement & Loss of CH₃SH) Parent->Frag2 Rearrangement Frag3 [M-•CH₃]⁺ Parent->Frag3 Loss of Methyl Radical

Sources

Validation

A Comparative Guide to the X-ray Crystallography of Methoxy-Functionalized Carbothioamide Metal Complexes

For Researchers, Scientists, and Drug Development Professionals In the quest for novel therapeutic agents and catalysts, the intricate dance between metal ions and organic ligands at the molecular level is of paramount i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents and catalysts, the intricate dance between metal ions and organic ligands at the molecular level is of paramount importance. Methoxy-functionalized carbothioamides, and their close relatives, thiosemicarbazones, represent a class of ligands with significant potential in drug design and coordination chemistry. Their ability to chelate metal ions through sulfur and nitrogen donor atoms, coupled with the electronic influence of the methoxy group, gives rise to a diverse array of complex structures with varied biological activities. This guide provides a comparative analysis of the X-ray crystallographic data of selected metal complexes with these ligands, offering insights into their coordination behavior and structural nuances.

The Significance of Methoxy-Functionalized Thioamide Ligands

The incorporation of a methoxy (-OCH₃) group into a carbothioamide or thiosemicarbazone backbone can significantly influence the ligand's electronic properties and, consequently, the stability and reactivity of its metal complexes. The methoxy group is a moderately activating, ortho-, para-directing group in aromatic systems, capable of donating electron density through resonance. This can affect the electron density on the donor atoms, modulating the strength of the metal-ligand bonds. Furthermore, the steric bulk and potential for hydrogen bonding of the methoxy group can play a crucial role in directing the crystal packing of the resulting complexes.

This guide will delve into the crystallographic data of representative metal complexes, focusing on key structural parameters to draw comparisons and highlight trends.

Comparative Analysis of Crystal Structures

To illustrate the diverse coordination chemistry of methoxy-functionalized carbothioamides and related ligands, we will examine the crystal structures of a Cobalt(III) complex with 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone and a Copper(I) complex with 4-methoxybenzaldehyde thiosemicarbazone.

Case Study 1: A Cobalt(III) Complex with 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone

The reaction of Cobalt(III) with 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone yields a mononuclear complex, [Co(C₉H₁₀N₃O₂S)₂]⁺.[1][2] The crystal structure reveals a moderately distorted octahedral geometry around the central Co(III) ion.[1][2]

Coordination Sphere:

The Co(III) ion is coordinated by two deprotonated thiosemicarbazone ligands, each acting as a tridentate ONS donor. The coordination sphere is therefore composed of two phenoxo oxygen atoms, two imine nitrogen atoms, and two thione sulfur atoms (S₂N₂O₂).[1] The nitrogen, oxygen, and sulfur atoms from one ligand and a nitrogen atom from the second ligand occupy the equatorial plane, while the remaining oxygen and sulfur atoms are in the apical positions.[1]

Structural Insights:

The crystal packing of this complex is stabilized by an extensive network of intermolecular N-H···O and O-H···O hydrogen bonds, which link the complex cations, counter-anions, and solvent molecules into a three-dimensional supramolecular assembly.[1][3]

Case Study 2: A Copper(I) Complex with 4-methoxybenzaldehyde thiosemicarbazone

A dinuclear Copper(I) complex, [Cu₂(µ-Cl)₂(L)₂] (where L = 4-methoxybenzaldehyde thiosemicarbazone), showcases a different coordination mode.[4][5]

Coordination Sphere:

In this complex, the 4-methoxybenzaldehyde thiosemicarbazone ligand coordinates to the Cu(I) center through the sulfur and azomethine nitrogen atoms, forming a five-membered chelate ring.[4][5] The geometry around each copper atom is likely tetrahedral, a common geometry for Cu(I) complexes.[4][5] The two copper centers are bridged by two chloride ions.

Structural Insights:

The formation of a dinuclear, chloro-bridged structure highlights the influence of the metal ion's oxidation state and the presence of ancillary ligands (in this case, chloride) on the final architecture of the complex.

Comparative Data Summary
FeatureCo(III) Complex with 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazoneCu(I) Complex with 4-methoxybenzaldehyde thiosemicarbazone
Metal Center Cobalt(III)Copper(I)
Ligand 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone4-methoxybenzaldehyde thiosemicarbazone
Ligand Denticity Tridentate (ONS)Bidentate (SN)
Coordination Geometry Distorted OctahedralTetrahedral (presumed)
Nuclearity MononuclearDinuclear
Key Interactions Extensive N-H···O and O-H···O hydrogen bondingChloro-bridged

Experimental Protocols

The synthesis and crystallographic analysis of these complexes follow established procedures in coordination chemistry.

General Synthesis of Methoxy-Functionalized Thiosemicarbazone Ligands
  • Condensation Reaction: Equimolar amounts of the desired methoxy-substituted aldehyde (e.g., 4-methoxybenzaldehyde) and thiosemicarbazide are dissolved in a suitable solvent, typically ethanol.

  • Reflux: The reaction mixture is refluxed for several hours to facilitate the condensation reaction and formation of the Schiff base.

  • Isolation and Purification: Upon cooling, the thiosemicarbazone ligand often precipitates out of the solution. The solid product is then collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

General Synthesis of Metal Complexes
  • Ligand Solution: The synthesized thiosemicarbazone ligand is dissolved in a suitable solvent (e.g., methanol, ethanol, or DMF).

  • Metal Salt Addition: A solution of the metal salt (e.g., CoCl₂·6H₂O or CuCl₂·2H₂O) in the same or a compatible solvent is added dropwise to the ligand solution with stirring.

  • Reaction and Precipitation: The reaction mixture is typically stirred, sometimes with gentle heating, for a period ranging from a few hours to a day. The formation of a precipitate indicates the formation of the metal complex.

  • Isolation: The solid complex is isolated by filtration, washed with an appropriate solvent to remove any unreacted starting materials, and dried under vacuum.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a dilute solution of the complex, or by vapor diffusion of a non-solvent into a solution of the complex.

  • Data Collection: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. X-ray diffraction data are collected at a specific temperature (often 100 K or room temperature) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualizing Coordination and Workflow

To better understand the molecular architecture and the experimental process, the following diagrams are provided.

cluster_Co Co(III) Complex Co Co(III) O1 O Co->O1 N1 N Co->N1 S1 S Co->S1 O2 O Co->O2 N2 N Co->N2 S2 S Co->S2

Caption: Coordination sphere of the Co(III) complex.

cluster_Cu Cu(I) Dimer Cu1 Cu(I) Cl1 Cl Cu1->Cl1 Cl2 Cl Cu1->Cl2 L1 Ligand (S,N) Cu1->L1 Cu2 Cu(I) Cu2->Cl1 Cu2->Cl2 L2 Ligand (S,N) Cu2->L2

Caption: Bridging mode in the dinuclear Cu(I) complex.

cluster_workflow Experimental Workflow A Ligand Synthesis B Complex Synthesis A->B C Crystal Growth B->C D X-ray Data Collection C->D E Structure Solution & Refinement D->E

Caption: General workflow for synthesis and analysis.

Conclusion and Future Directions

The crystallographic analysis of metal complexes with methoxy-functionalized carbothioamides and related ligands reveals a rich and diverse coordination chemistry. The choice of the metal ion, its oxidation state, and the specific substitution pattern on the ligand all play a crucial role in determining the final molecular structure, from mononuclear octahedral complexes to dinuclear bridged species.

This guide provides a foundational comparison based on available X-ray crystallography data. Further systematic studies are needed to fully elucidate the structure-activity relationships of these compounds. Researchers are encouraged to contribute to this area by synthesizing and crystallographically characterizing new complexes and depositing their data in public databases to facilitate broader comparative analyses. Such efforts will undoubtedly accelerate the discovery and development of new metal-based drugs and catalysts.

References

  • Rusanova, J. A., Kokozay, V. N., Petrusenko, S., & Plyuta, N. (2021). Synthesis and crystal structure of a solvated CoIII complex with 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone ligands. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1130–1134. [Link]

  • Rusanova, J. A., Kokozay, V. N., Petrusenko, S., & Plyuta, N. (2021). Synthesis and crystal structure of a solvated CoIII complex with 2-hy-droxy-3-meth-oxy-benzaldehyde thio-semicarbazone ligands. Acta Crystallographica Section E: Crystallographic Communications, 77(11), 1130-1134. [Link]

  • Rusanova, J. A., Kokozay, V. N., Petrusenko, S., & Plyuta, N. (2021). The crystal packing of the title compound viewed along the a axis. N—H⋯O and O—H⋯O hydrogen bonds, which link the components in the crystal, are shown as dashed lines. C-bound hydrogen atoms are omitted for clarity. [Link]

  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2022). COPPER(I) AND ZINC(II) COMPLEXES CONTAINING 4-METHOXYBENZALDEHYDE THIOSEMICARBAZONE AND TRIPHENYLPHOSPHINE LIGANDS, SYNTHESIS, CHARACTERIZATION, AND THEORETICAL STUDIES. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 821-834. [Link]

  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2022). (PDF) COPPER(I) AND ZINC(II) COMPLEXES CONTAINING 4-METHOXYBENZALDEHYDE THIOSEMICARBAZONE AND TRIPHENYLPHOSPHINE LIGANDS, SYNTHESIS, CHARACTERIZATION, AND THEORETICAL STUDIES. [Link]

Sources

Comparative

UV-Vis absorption spectra of methoxycarbothioamide ligands

UV-Vis Absorption Spectra of Methoxycarbothioamide Ligands: A Comparative Technical Guide Executive Summary Methoxycarbothioamide ligands (specifically -acylthioureas and benzoylthioureas) represent a critical class of c...

Author: BenchChem Technical Support Team. Date: March 2026

UV-Vis Absorption Spectra of Methoxycarbothioamide Ligands: A Comparative Technical Guide

Executive Summary

Methoxycarbothioamide ligands (specifically


-acylthioureas and benzoylthioureas) represent a critical class of chelators in medicinal inorganic chemistry. Their ability to coordinate transition metals (Cu, Ni, Pt) via the 

donor set makes them potent candidates for anticancer and antibacterial therapeutics.

This guide provides a rigorous spectroscopic analysis of these ligands. Unlike simple amides, the methoxy-substituted carbothioamide moiety introduces specific electronic perturbations—primarily through the mesomeric (+M) effect of the oxygen lone pair—that distinctively alter the UV-Vis profile. Understanding these spectral signatures is essential for monitoring ligand stability, determining protonation constants (


), and validating metal complexation during drug development.

Theoretical Framework: The Chromophore System

To interpret the spectra accurately, one must deconstruct the electronic architecture of the ligand. The core chromophore is the conjugated thioamide system (


).
Electronic Transitions

The UV-Vis spectrum typically exhibits three distinct bands. The presence of a methoxy group (


) acts as an auxochrome, modifying these transitions:
  • Band I (High Energy,

    
    ): 
    
    
    
    transitions of the aromatic ring. The methoxy group intensifies this band (hyperchromic effect) and causes a slight red shift.
  • Band II (Medium Energy,

    
    ): 
    
    
    
    transition involving the
    
    
    and
    
    
    conjugation. This is the primary diagnostic band.
  • Band III (Low Energy,

    
    ): 
    
    
    
    transition (forbidden, lower intensity) originating from the non-bonding electrons on the Sulfur and Oxygen atoms.
Mechanism of Methoxy Substitution

The methoxy group is an Electron Donating Group (EDG) .

  • Ground State Destabilization: The lone pair on the oxygen donates electron density into the aromatic

    
    -system. This raises the energy of the Highest Occupied Molecular Orbital (HOMO, 
    
    
    
    or
    
    
    ).
  • Spectral Consequence: The energy gap (

    
    ) between HOMO and LUMO decreases.[1]
    
  • Result: Bathochromic Shift (Red Shift) compared to unsubstituted or nitro-substituted analogues.

Comparative Analysis: Methoxy vs. Alternatives

This section contrasts the performance and spectral characteristics of methoxy-substituted ligands against key alternatives.

Table 1: Spectral Comparison of Substituted Benzoylthioureas

Data based on


 M solutions in Methanol.
FeatureMethoxy- (EDG) Nitro- (EWG) Unsubstituted (H) Metal Complex (Cu/Ni)

(

C=S)
275 -- 290 nm 260 -- 270 nm265 -- 275 nmShifted to ~300+ nm
Shift Direction Bathochromic (Red) Hypsochromic (Blue)ReferenceBathochromic
Intensity (

)
High (Hyperchromic)ModerateModerateHigh

Visibility
Often obscured by intense

Distinct weak bandWeak shoulderDisappears/Merges
Solubility (MeOH) ExcellentGoodGoodPoor (often requires DMSO)
Electronic Effect

(Donating)

(Withdrawing)
NoneChelation/Charge Transfer
Detailed Comparison Points
  • Methoxy vs. Nitro (Electronic Tuning):

    • Methoxy: The donation of electrons extends the conjugation length. If you are developing a fluorescent probe or a photostable drug, the methoxy derivative often provides better quantum yields and absorption in the near-UV/visible region.

    • Nitro: The electron-withdrawing nature stabilizes the ground state

      
       electrons more than the excited state, often widening the gap (blue shift). However, nitro groups can introduce their own 
      
      
      
      transitions around 350 nm, which can be confused with thioamide transitions.
  • Ligand vs. Metal Complex (The "Fingerprint" of Binding):

    • Upon binding a metal (e.g., Cu(II)), the ligand deprotonates to the thiolate form (

      
      ).
      
    • Key Indicator: The disappearance of the thioamide

      
       band (~275 nm) and the emergence of a new Ligand-to-Metal Charge Transfer (LMCT)  band in the 380–450 nm range.
      
    • Note: If the spectrum does not change significantly upon metal addition, coordination has likely failed .

Visualization of Electronic Effects

The following diagram illustrates the energy level perturbations caused by the methoxy group compared to a nitro group.

ElectronicTransitions cluster_legend Effect of Substituents on HOMO-LUMO Gap Nitro Nitro-Ligand (EWG) Large Gap (Blue Shift) Unsub Unsubstituted Reference Gap Nitro->Unsub Decreasing Energy Gap HOMO HOMO (π/n) Nitro->HOMO Stabilizes HOMO (-I/-M Effect) Methoxy Methoxy-Ligand (EDG) Small Gap (Red Shift) Unsub->Methoxy Bathochromic Shift Methoxy->HOMO Raises HOMO Energy (+M Effect) LUMO LUMO (π*)

Figure 1: Comparative electronic energy gap analysis. The Methoxy group raises the HOMO level significantly, reducing the transition energy (


) and shifting absorption to longer wavelengths.

Experimental Protocol: Validated Characterization

This protocol ensures reproducibility and eliminates common artifacts like solvent cut-off interference or concentration quenching.

Phase 1: Sample Preparation
  • Solvent Choice: Methanol (MeOH) is standard (Cut-off: 205 nm). For strictly insoluble complexes, use DMSO (Cut-off: 268 nm), but warning : DMSO absorbs strongly in the UV, masking the Band I/II region.

  • Stock Solution: Prepare a

    
     stock in volumetric glassware.
    
    • Validation: Sonicate for 10 mins to ensure complete dissolution. Check for Tyndall effect (scattering) to ensure no micro-precipitates remain.

  • Working Solution: Dilute to

    
    . Absorbance (
    
    
    
    ) should be between 0.2 and 0.8 for linearity (Beer-Lambert Law).
Phase 2: Spectroscopic Workflow

UVVisProtocol start Start: Solid Ligand weigh Weigh ~2-3 mg (Precision Balance) start->weigh dissolve Dissolve in MeOH (Stock: 1 mM) weigh->dissolve dilute Dilute to 10 µM (Working Solution) dissolve->dilute blank Run Solvent Blank (Baseline Correction) dilute->blank scan Scan Sample (200 - 500 nm) blank->scan check Absorbance > 1.0? scan->check dilute_more Dilute Further check->dilute_more Yes process Identify λmax & Calculate ε check->process No (Valid Range) dilute_more->scan

Figure 2: Step-by-step UV-Vis characterization workflow ensuring Beer-Lambert compliance.

Phase 3: Data Analysis ( Determination)

To determine the dissociation constant of the thioamide proton (


):
  • Prepare buffers ranging from pH 2 to 12.

  • Add fixed ligand concentration to each buffer.

  • Observation: You will see a shift in

    
     (isosbestic points should appear).
    
  • Plot: Absorbance at a specific wavelength vs. pH. The inflection point is the

    
    .
    

References

  • Güneya, E., Sayin, K., & Gezegen, H. (2023). Synthesis, spectral characterization, DFT calculations and investigation of anticancer properties of carbothioamide and metal complexes. Journal of Molecular Structure. Link

  • Abosadiya, H. M., et al. (2019). Synthesis, X-Ray, spectroscopic characterization (FT-IR, NMR, UV–Vis) and quantum chemical calculations of some substituted benzoylthiourea derivatives.[2] Journal of Molecular Structure. Link

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra: Effect of Conjugation and Auxochromes. Chemistry Teaching Resources. Link

  • Rahmani, R., et al. (2025).[3][4] Molecular Structure, FT-IR, NMR, UV-Vis Spectroscopy and DFT Calculations on Methoxy-phenyl thiazolidin-4-one derivatives. SciELO South Africa. Link

  • Bellelli, A. Absorbance Spectroscopy and Ligand Binding: Seeing is Believing. Biochemistry Methodology Guide. Link

Sources

Validation

Comparative Guide: Biological Activity of O-Thiocarbamates vs. Dithiocarbamates

Executive Summary In drug discovery and agrochemical development, the distinction between O-thiocarbamates (OTCs) and dithiocarbamates (DTCs) is often oversimplified as a minor structural variation. Biologically, however...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and agrochemical development, the distinction between O-thiocarbamates (OTCs) and dithiocarbamates (DTCs) is often oversimplified as a minor structural variation. Biologically, however, this single atom substitution (Oxygen vs. Sulfur) dictates two divergent pharmacological profiles:

  • Dithiocarbamates (DTCs): Act as "Reactive Scavengers." They are potent metal chelators (S,S-donors) and pro-oxidants that function through multi-site toxicity, metal ionophoresis (copper trafficking), and covalent modification of cysteine residues.

  • O-Thiocarbamates (OTCs): Act as "Stable Specialists." They exhibit superior hydrolytic stability and typically function as specific enzyme inhibitors (e.g., Squalene Epoxidase) by targeting hydrophobic pockets rather than relying on redox cycling or metal chelation.

This guide provides the experimental framework to differentiate and validate these activities in vitro.

Structural & Physicochemical Basis

The biological divergence begins with the electronic properties of the core pharmacophore.

The Pharmacophore Difference
  • Dithiocarbamate: Contains a

    
     or 
    
    
    
    moiety.[1][2][3] The presence of two sulfur atoms creates a "soft" anionic center, ideal for binding soft metals (
    
    
    ,
    
    
    ).
  • O-Thiocarbamate: Contains a

    
     (thiono) or 
    
    
    
    (thiolo) moiety. The thiono form is most relevant for antifungal activity (e.g., Tolnaftate). The oxygen atom introduces "hard" character, significantly reducing metal affinity compared to DTCs and altering hydrogen bonding capability.
Hydrolytic Stability

A critical experimental artifact in DTC research is their instability.

  • DTC Instability: Under acidic or physiological conditions (pH < 7), DTCs rapidly decompose into Carbon Disulfide (

    
    ) and the parent amine. This decomposition often confounds biological data, as 
    
    
    
    itself is toxic.
  • OTC Stability: O-thiocarbamates are significantly more resistant to hydrolysis due to the resonance stability of the ester linkage. They do not readily release

    
     under physiological conditions.
    

Table 1: Physicochemical Comparison

FeatureDithiocarbamates (DTC)O-Thiocarbamates (OTC)
Core Structure


Metal Affinity High (Chelates Cu, Zn, Fe)Low / Moderate
HSAB Theory Soft Base (S,S donor)Mixed (O,S donor)
Aq.[4] Stability (pH 7.4) Low (Decomposes to

)
High (Stable ester)
Redox Activity High (Forms Thiuram Disulfides)Low
Primary Mode of Action Multi-site / Metal IonophoreSpecific Enzyme Inhibition

Biological Mechanisms of Action[3]

Dithiocarbamates: The "Trojan Horse" Mechanism

DTCs (e.g., Disulfiram, Pyrrolidine dithiocarbamate) often act as ionophores. They bind extracellular copper (


), transport it across the lipophilic cell membrane, and release it intracellularly or undergo redox cycling. This generates Reactive Oxygen Species (ROS) and inhibits the proteasome.
O-Thiocarbamates: The "Lock and Key" Mechanism

OTCs (e.g., Tolnaftate) are generally non-redox active. They act by mimicking the transition state of substrates in specific hydrophobic pockets. For example, Tolnaftate inhibits Squalene Epoxidase in fungi, blocking ergosterol biosynthesis without requiring metal ions.

Pathway Visualization

The following diagrams illustrate the divergent signaling pathways.

Mechanism_Comparison cluster_DTC Dithiocarbamate (DTC) Pathway cluster_OTC O-Thiocarbamate (OTC) Pathway DTC_Ligand DTC Ligand (e.g., Disulfiram) Complex Lipophilic Cu(DTC)2 Complex DTC_Ligand->Complex Chelation Ext_Cu Extracellular Cu2+ Ext_Cu->Complex ROS ROS Generation (Fenton Reaction) Complex->ROS Intracellular Transport Proteasome 26S Proteasome Inhibition ROS->Proteasome Oxidative Stress Apoptosis Apoptosis (Cancer Cell) Proteasome->Apoptosis OTC_Ligand OTC Ligand (e.g., Tolnaftate) Enzyme Squalene Epoxidase (Microsomal) OTC_Ligand->Enzyme Non-competitive Binding Squalene Squalene Accumulation Enzyme->Squalene Blockade Ergosterol Ergosterol Depletion Enzyme->Ergosterol Inhibition Membrane Membrane Failure Squalene->Membrane Toxic Buildup Ergosterol->Membrane Stasis Fungistatic Effect Membrane->Stasis

Figure 1: Divergent mechanisms. DTCs (Red) rely on metal transport and ROS, while OTCs (Blue) rely on specific enzymatic blockade.

Experimental Protocols for Differentiation

To objectively compare a new analog, you must determine if its activity is metal-dependent (DTC-like) or intrinsic (OTC-like).

Protocol A: Copper-Dependent Cytotoxicity (The "Metal Rescue" Assay)

This assay determines if the compound acts as a copper ionophore.

Principle: DTC toxicity is significantly enhanced by non-toxic concentrations of copper. OTC toxicity remains largely unchanged.

Materials:

  • Cell Line: MDA-MB-231 (Breast Cancer) or Candida albicans (Fungal).

  • Reagents:

    
     (10 µM stock), Test Compounds (DTC/OTC).
    
  • Readout: MTT or Resazurin viability assay.

Workflow:

  • Seeding: Seed cells in 96-well plates (5,000 cells/well) and incubate for 24h.

  • Treatment Groups:

    • Vehicle Control (DMSO).

    • Copper Control (

      
      
      
      
      
      only).
    • Compound Only (Titration

      
      ).
      
    • Combination: Compound (Titration) + Fixed Copper (

      
      ).
      
  • Incubation: Incubate for 48-72 hours.

  • Analysis: Calculate

    
    .
    
    • DTC Signature:

      
       shifts left (becomes more potent) by >10-fold in the presence of Cu.
      
    • OTC Signature:

      
       remains stable (
      
      
      
      20%) regardless of Cu presence.
Protocol B: Acid Hydrolysis Stability (CS2 Evolution)

This validates the chemical stability class.

Principle: DTCs release


 in acid; OTCs do not.

Workflow:

  • Preparation: Dissolve 10 mM compound in Phosphate Buffered Saline (PBS, pH 7.4) and Acetate Buffer (pH 4.0).

  • Incubation: Seal in gas-tight HPLC vials; incubate at 37°C for 4 hours.

  • Detection: UV-Vis spectrophotometry (DTCs show a characteristic absorption band around 280-290 nm that disappears upon hydrolysis) or GC-MS headspace analysis for

    
    .
    
    • DTC Result: Rapid loss of UV peak at pH 4.0; detection of

      
      .
      
    • OTC Result: Minimal change in UV spectrum; no

      
       evolution.
      

Synthesis of Biological Data[5][6][7]

The following table summarizes the expected outcomes when comparing these classes in standard assays.

Table 2: Biological Activity Matrix

Assay TypeDithiocarbamate (DTC) ResponseO-Thiocarbamate (OTC) Response
Antifungal Spectrum Broad (Multi-site)Specific (Dermatophytes > Candida)
Effect of Cu(II) Addition Synergistic Toxicity (Potency

)
Neutral (No change)
Effect of Thiol (GSH) Activity Reversed (GSH binds reactive intermediate)Activity Stable
NF-

B Inhibition
Potent (via Proteasome block)Weak / Inactive
ALDH Inhibition Potent (Disulfiram-like)Variable / Low
Structural Logic Diagram

This diagram guides the researcher in classifying a new thiocarbamate derivative based on experimental data.

Decision_Tree Start New Thiocarbamate Analog AcidTest Acid Stability Test (pH 4.0, 4h) Start->AcidTest CS2_Pos CS2 Detected Rapid Decomposition AcidTest->CS2_Pos Unstable CS2_Neg Stable Molecule AcidTest->CS2_Neg Stable Class_DTC Class: Dithiocarbamate Likely Metal Ionophore CS2_Pos->Class_DTC CuTest Copper Cytotoxicity Assay (+ 10µM CuCl2) CS2_Neg->CuTest Shift_Pos Potency Increases >10x (ROS Mechanism) CuTest->Shift_Pos Shift_Neg Potency Unchanged (Enzymatic Mechanism) CuTest->Shift_Neg Shift_Pos->Class_DTC Hybrid/Labile Class_OTC Class: O-Thiocarbamate Likely Specific Inhibitor Shift_Neg->Class_OTC

Figure 2: Classification logic. Stability and Copper-dependency are the primary discriminators.

References

  • Hogarth, G. (2012). Metal-dithiocarbamate complexes: chemistry and biological activity. Mini-Reviews in Medicinal Chemistry. Link

  • Ryder, N. S., Frank, I., & Dupont, M. C. (1986). Ergosterol biosynthesis inhibition by the thiocarbamate antifungal agents tolnaftate and tolciclate. Antimicrobial Agents and Chemotherapy. Link

  • Cen, D., et al. (2004). Disulfiram facilitates intracellular Cu uptake and induces apoptosis in human melanoma cells. Journal of Medicinal Chemistry. Link

  • Jiao, Y., et al. (2016). Dithiocarbamate derivatives as potent antitumor agents.[5] European Journal of Medicinal Chemistry. Link

  • Siegel, P. D., et al. (2006). Kinetics and mechanistic studies of the hydrolysis of diisocyanate-derived bis-thiocarbamates of cysteine methyl ester. Chemical Research in Toxicology. Link

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Hazard Profile: The "Why" Behind the Protocol

Comprehensive Laboratory Guide for Methoxycarbothioamide Disposal and Safety Management As application scientists and drug development professionals, managing the lifecycle of specialized organic compounds requires a rig...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide for Methoxycarbothioamide Disposal and Safety Management

As application scientists and drug development professionals, managing the lifecycle of specialized organic compounds requires a rigorous understanding of their physicochemical behavior. Methoxycarbothioamide is a thioamide derivative, and its disposal is not merely a matter of regulatory compliance—it is a critical operational safety requirement. Improper handling of thioamides can lead to severe environmental leaching and the generation of highly toxic gases.

This guide synthesizes field-proven insights with chemical causality to provide a self-validating, step-by-step methodology for the safe handling and disposal of methoxycarbothioamide.

To safely dispose of methoxycarbothioamide, one must first understand its reactivity profile. Thioamides act as weak bases and contain a sulfur-carbon-nitrogen backbone that is highly sensitive to its chemical environment.

  • The Hydrogen Sulfide (H₂S) Risk: When exposed to acidic environments (pH < 7) or strong reducing agents, the thioamide functional group undergoes rapid hydrolysis or reduction. This reaction releases 1[1].

  • Combustion Byproducts: If methoxycarbothioamide is incinerated improperly without specialized environmental scrubbers, the combustion of the compound generates1[1].

  • Biological Toxicity: Like many thioamides, it is a documented 2, necessitating strict personal protective equipment (PPE) protocols during cleanup[2].

Therefore, our disposal protocols must prioritize pH neutrality, strict segregation from reactive species, and controlled destruction via Environmental Health and Safety (EHS) channels.

Quantitative Safety and Disposal Parameters

ParameterOperational GuidelineMechanistic Rationale
Chemical Classification Thioamide / Hazardous WasteContains a functional group prone to reactive degradation and environmental persistence.
Incompatible Materials Acids (pH < 7), Oxidizers, Azo/Diazo compoundsPrevents exothermic reactions and the release of toxic H₂S or NOx gases[1].
Spill Absorbent Sand or VermiculiteNon-combustible materials prevent reactive heating associated with organic absorbents[1].
Secondary Containment 110% of primary container volumeEnsures complete capture of liquids in the event of primary vessel failure[3].
Final Destruction High-Temperature IncinerationBreaks down the molecule while specialized scrubbers capture NOx and SOx byproducts[1].

Step-by-Step Disposal Methodology

We employ a "self-validating" operational model. Every major step in this protocol includes a built-in verification check to ensure the procedure was executed safely before moving to the next phase.

Phase 1: Waste Characterization & pH Validation
  • Step 1: Segregation. Isolate methoxycarbothioamide waste from any acidic, oxidizing, or reducing waste streams. It must be collected in a 4[4].

  • Step 2: pH Verification (For Solutions). Before adding thioamide solutions to a bulk waste carboy, test the receiving container's pH using indicator strips.

  • Self-Validation: The pH must read between 7.0 and 9.0. A neutral-to-slightly basic environment confirms the absence of acids, definitively neutralizing the risk of H₂S gas generation[1].

Phase 2: Spill Containment & Collection
  • Step 1: PPE Donning. Equip a P100/N95 dust respirator, neoprene gloves, and splash goggles. Thioamides are documented 3[3].

  • Step 2: Absorption. For liquid spills, blanket the area with a non-combustible absorbent such as dry sand. For solid powder spills, use a clean, non-sparking shovel to collect the material[1]. Never use a water jet, as it can spread the contaminant and facilitate environmental leaching[5].

  • Self-Validation: Monitor the temperature of the collected absorbent mixture for 3–5 minutes. A stable room temperature validates that no exothermic reaction is occurring, rendering the mixture safe for final containerization.

Phase 3: Containerization & EHS Transfer
  • Step 1: Primary Packaging. Transfer the collected waste into a chemically compatible,6 with a secure, leak-proof lid[6].

  • Step 2: Secondary Containment. Place the sealed primary container into a secondary bin.

  • Self-Validation: Ensure the secondary bin has a volume capacity of3[3]. If the primary container remains dry on the exterior after 1 hour of resting, the primary seal is validated.

  • Step 3: Labeling and Routing. Label the container explicitly as "Hazardous Waste: Toxic/Reactive Thioamide" and initiate a transfer request to your Environmental Health and Safety (EHS) department for high-temperature incineration[4].

Visual Workflow: Disposal Logic

G Node1 Methoxycarbothioamide Waste Generation Node2 Hazard Assessment: Thioamide Reactivity Node1->Node2 Node3 Acidic Environment? (pH < 7) Node2->Node3 Node4 DANGER: H2S Gas Generation Risk Node3->Node4 Yes Node5 Neutral/Basic Environment (Safe for Collection) Node3->Node5 No Node4->Node5 Neutralize Carefully Node6 Solid Waste: Seal in Polyethylene Node5->Node6 Solid Node7 Liquid Waste: Absorb with Sand Node5->Node7 Liquid Node8 Secondary Containment & EHS Labeling Node6->Node8 Node7->Node8 Node9 Incineration (NOx/SOx Scrubbing) Node8->Node9

Logical workflow for methoxycarbothioamide hazard assessment and disposal routing.

References

  • [5] Title: MATERIAL SAFETY DATA SHEET THIOACETAMIDE. Source: oxfordlabfinechem.com. URL: 5

  • [1] Title: THIOCARBAZIDE - CAMEO Chemicals - NOAA. Source: noaa.gov. URL: 1

  • [4] Title: Navigating the Safe Disposal of Nithiamide in a Laboratory Setting - Benchchem. Source: benchchem.com. URL: 4

  • [2] Title: SAFETY DATA SHEET - Fisher Scientific. Source: fishersci.com. URL: 2

  • [6] Title: Ardex E90 Safety Data Sheet. Source: ardex.co.nz. URL: 6

  • [3] Title: Hazardous Materials and Laboratory Safety - San José State University. Source: sjsu.edu. URL: 3

Sources

Handling

Personal Protective Equipment (PPE) &amp; Safety Protocol: Methoxycarbothioamide

Part 1: Executive Safety Summary Methoxycarbothioamide (CAS: 19708-81-7 / Analogous to O-Methyl thiocarbamate) presents a dual-hazard profile: it is a bioactive sulfur-containing intermediate capable of causing acute tox...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Methoxycarbothioamide (CAS: 19708-81-7 / Analogous to O-Methyl thiocarbamate) presents a dual-hazard profile: it is a bioactive sulfur-containing intermediate capable of causing acute toxicity and sensitization, and it possesses a reactive thiocarbonyl (


) moiety that can degrade into highly toxic byproducts (e.g., Methyl Isothiocyanate, Hydrogen Sulfide) under thermal or acidic stress.

This guide moves beyond basic compliance. It establishes a Zero-Exposure Protocol , prioritizing barrier integrity and respiratory isolation to prevent both acute exposure and long-term sensitization.

Hazard Identification Matrix
Hazard ClassCritical EffectMechanism of Action
Acute Toxicity Oral/InhalationInhibition of metabolic enzymes; potential interference with thyroid function (goitrogenic effects common in thionamides).
Sensitization DermalHapten formation with skin proteins leading to allergic contact dermatitis.
Reactivity DecompositionThermal/Acidic: Releases Hydrogen Sulfide (

) and Methyl Isothiocyanate (MITC).[1]
Physical Dust/AerosolFine crystalline powder; high electrostatic potential creates inhalation risk during weighing.

Part 2: PPE Selection & Technical Justification

Standard laboratory PPE is insufficient for thiocarbamates due to their ability to permeate standard nitrile and their high sensitization potential.

PPE Specification Table
ComponentStandard RequirementTechnical Specification & Justification
Hand Protection Double Gloving Inner: 4 mil Nitrile (Tactility). Outer: 5-8 mil Extended Cuff Nitrile or Laminated Film (Barrier). Why: Thiocarbamates can permeate thin nitrile (<4 mil) in <15 mins if dissolved in organic solvents.
Eye Protection Chemical Goggles Unvented or Indirect Vent Goggles. Why: Safety glasses fail to protect against sublimed vapors or micro-dust particles that can bypass side shields.
Respiratory P100 / N95 Minimum: N95 (if in hood). Optimal: P100 Half-Mask. Why: Methoxycarbothioamide dust is biologically active.[2] Fume hood is primary, but respiratory PPE provides redundancy against powder drift.
Body Defense Lab Coat + Apron Tyvek® Lab Coat (wrist-fitted) + Chemical Apron . Why: Cotton coats absorb solids, creating a secondary contamination source. Tyvek repels dust.
Glove Permeation Logic

Do not rely on color changes to detect failure. Thiocarbamates permeate rubber matrices via molecular diffusion before physical degradation is visible.

  • Solid Handling: Standard Nitrile (5 mil) is acceptable.

  • Solution Handling (DCM/Methanol): Silver Shield® (Laminate) or Viton® is required. Solvents act as a carrier, dragging the toxicant through the glove matrix.

Part 3: Operational Workflow & Visualization

Workflow 1: PPE Decision Logic

This decision tree ensures you select the correct barrier based on the physical state of the reagent.

PPE_Decision_Tree Start Start: Handling Methoxycarbothioamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (Organic Solvent) State->Liquid Solid_PPE PPE Level 1: Nitrile (5 mil) + N95 + Goggles Engineering: HEPA Balance Enclosure Solid->Solid_PPE Dust Hazard Liquid_Risk Solvent Type? Liquid->Liquid_Risk Aggressive DCM / Chloroform / THF Liquid_Risk->Aggressive Standard Water / Methanol Liquid_Risk->Standard Level3_PPE PPE Level 3: Laminate (Silver Shield) Liner under Nitrile Outer Aggressive->Level3_PPE High Permeation Risk Level2_PPE PPE Level 2: Double Nitrile (8 mil total) Change every 30 mins Standard->Level2_PPE Moderate Permeation

Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier risks.

Workflow 2: Safe Handling Protocol

Pre-Requisite: All handling must occur within a certified Chemical Fume Hood or Powder Weighing Station.

Step 1: Donning (Order is Critical)
  • Inspection: Check fume hood flow (Target: 100 fpm).

  • Body: Don Tyvek coat. Ensure cuffs are tight.[2][3]

  • Respiratory: Don N95/P100 mask. Perform seal check.

  • Eyes: Don goggles over the mask bridge.

  • Hands: Wash hands. Don Inner Gloves (Nitrile). Pull coat cuffs over inner gloves. Don Outer Gloves (Nitrile/Laminate) over coat cuffs. Tape is optional but recommended for long procedures.

Step 2: Active Handling (The "Clean-Dirty" Rule)
  • Zone Management: Designate a "Dirty Zone" (inside hood) and "Clean Zone" (notebook/keyboard). Never cross-contaminate.

  • Weighing: Use an anti-static gun if powder is flighty. Weigh into a tared vial, not onto weighing paper (reduces transfer steps).

  • Solvent Addition: Add solvent slowly. Caution: Exothermic dissolution can volatilize trace decomposition products.

Step 3: Decontamination & Doffing [4][5]
  • Wipe Down: Wipe all containers with a solvent-dampened tissue (acetone/ethanol) inside the hood. Dispose of tissue as hazardous waste.

  • Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (pinch and pull). Discard in solid waste.

  • Doffing: Remove goggles

    
     Mask 
    
    
    
    Coat
    
    
    Inner Gloves.
  • Hygiene: Wash hands immediately with soap and cool water (warm water opens pores).

Handling_Workflow cluster_0 Preparation cluster_1 Active Handling cluster_2 Termination Check Hood Check (100 fpm) Don Don PPE (Double Glove) Check->Don Weigh Weighing (Closed Vial) Don->Weigh React Reaction/Solvation Weigh->React Decon Wipe Containers (Solvent) React->Decon Waste Segregate Waste (Sulfur Stream) Decon->Waste

Figure 2: Linear operational workflow for handling methoxycarbothioamide.

Part 4: Emergency Response

Spill Management
  • Solid Spill: Do NOT sweep (creates dust). Cover with wet paper towels (water/surfactant) to dampen, then scoop into a waste jar.

  • Liquid Spill: Cover with absorbent pads. If mixed with acid, evacuate immediately (risk of

    
    /MITC evolution).
    
Exposure First Aid
  • Skin: Wash with soap and water for 15 minutes.[6] Do not use alcohol (enhances absorption).

  • Eyes: Flush for 15 minutes.[1][6][7][8]

  • Inhalation: Move to fresh air. If breathing is difficult, medical attention is mandatory (delayed pulmonary edema risk).

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: Thiocarbamates. Centers for Disease Control and Prevention. [Link]

  • PubChem. (2024). Compound Summary: O-Methyl thiocarbamate (CAS 19708-81-7). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methoxycarbothioamide
Reactant of Route 2
methoxycarbothioamide
© Copyright 2026 BenchChem. All Rights Reserved.